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4-Methyl-[1,1'-biphenyl]-2-ol Documentation Hub

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  • Product: 4-Methyl-[1,1'-biphenyl]-2-ol
  • CAS: 7374-34-7

Core Science & Biosynthesis

Foundational

Synthesis Protocol for 4-Methyl-[1,1'-biphenyl]-2-ol: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The biphenyl-2-ol sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The biphenyl-2-ol scaffold is a highly versatile structural motif in modern organic synthesis and pharmaceutical development. Specifically, 4-methyl-[1,1'-biphenyl]-2-ol (IUPAC: 5-methyl-2-phenylphenol) serves as a critical intermediate. Recent advances have highlighted the utility of 2-arylphenols in formal dearomative hydroamination to access pharmaceutically relevant 1-arylcyclohexylamine cores, which are prominent in anesthetics and antidepressants . Furthermore, this specific compound is a recognized desulfurization metabolite in the microbial refining of petroleum, making it a molecule of interest in environmental and petrochemical sciences .

Synthesizing 4-methyl-[1,1'-biphenyl]-2-ol requires a highly regioselective approach. The most robust, scalable, and atom-economical method is the Suzuki-Miyaura cross-coupling between 2-bromo-5-methylphenol and phenylboronic acid. This guide details a self-validating, step-by-step protocol designed for high yield, reproducibility, and minimal side-product formation.

Retrosynthetic Analysis & Pathway Design

The disconnection of the


 bond between the two aryl rings leads directly to commercially available 2-bromo-5-methylphenol  and phenylboronic acid.

Retrosynthesis SM1 2-Bromo-5-methylphenol (Electrophile) Cond Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O SM1->Cond SM2 Phenylboronic Acid (Nucleophile) SM2->Cond Prod 4-Methyl-[1,1'-biphenyl]-2-ol (Target) Cond->Prod Suzuki-Miyaura Coupling

Fig 1: Retrosynthetic pathway for 4-methyl-[1,1'-biphenyl]-2-ol via Suzuki-Miyaura coupling.

Mechanistic Causality of Reagent Selection:
  • Catalyst (

    
    ):  Chosen for its proven efficacy in coupling unhindered electron-rich aryl bromides. The tetrakis catalyst readily dissociates to the active 
    
    
    
    species required for oxidative addition into the C-Br bond.
  • Base (

    
    ):  A mild inorganic base that provides the optimal alkaline environment (pH ~10) to activate the phenylboronic acid into a reactive trihydroxyboronate complex without deprotonating the phenol to a degree that hinders solubility.
    
  • Solvent System (Toluene/EtOH/

    
     3:1:1):  A biphasic system is mandatory here. Toluene solubilizes the organic reactants and catalyst; water dissolves the inorganic base; ethanol acts as a crucial phase-transfer agent, bridging the aqueous and organic layers to facilitate transmetalation at the interface.
    

Experimental Protocol: Step-by-Step Methodology

Quantitative Data for Reaction Setup
ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromo-5-methylphenol187.031.01.87 g (10.0 mmol)Electrophile
Phenylboronic acid121.931.21.46 g (12.0 mmol)Nucleophile
Potassium carbonate (

)
138.212.53.45 g (25.0 mmol)Base

1155.560.050.58 g (0.5 mmol)Catalyst
TolueneN/A3.0 vol30 mLOrganic Solvent
Ethanol (Absolute)N/A1.0 vol10 mLPhase Transfer
DI WaterN/A1.0 vol10 mLAqueous Solvent
Workflow Diagram

Workflow Step1 1. Reagent Preparation Degas Solvents (Ar) Step2 2. Reaction Setup Mix SMs, Pd-cat, K2CO3 Step1->Step2 Step3 3. Catalytic Cycle 80°C for 12 hours Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5 Step6 6. Characterization NMR, LC-MS Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target.

Execution Steps

Step 1: Solvent Degassing (Critical for Catalyst Lifespan) To a 100 mL Schlenk flask equipped with a magnetic stir bar, add Toluene (30 mL), Ethanol (10 mL), and DI water (10 mL). Sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the


 catalyst to an inactive 

state and promotes the oxidative homocoupling of phenylboronic acid into biphenyl.

Step 2: Reagent Addition Under a positive stream of Argon, add 2-bromo-5-methylphenol (1.87 g), phenylboronic acid (1.46 g), and


 (3.45 g) to the degassed solvent mixture.

Step 3: Catalyst Introduction Add


 (0.58 g) to the flask.
Causality: Introducing the highly sensitive catalyst last, immediately before sealing the vessel, minimizes its exposure to ambient air and ensures the catalytic cycle initiates only when all substrates are present.

Step 4: Heating & Agitation Seal the flask, place it in a pre-heated oil bath at 80 °C, and stir vigorously (≥ 800 rpm) for 12 hours. Causality: Vigorous stirring is non-negotiable in biphasic systems. It maximizes the interfacial surface area between the organic and aqueous layers, which is where the transmetalation step of the Suzuki cycle occurs.

Step 5: In-Process Control (IPC) - Self-Validation After 12 hours, halt stirring to allow phase separation. Extract a 50 µL aliquot from the upper organic layer. Run a TLC (Hexanes:EtOAc 9:1). Validation Metric: The reaction is complete when the starting bromide (


) is entirely consumed, replaced by a highly UV-active product spot (

).

Step 6: Workup Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and water (30 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous


, filter, and concentrate in vacuo.

Step 7: Purification Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 100% Hexanes to 10% EtOAc in Hexanes. Pool the product-containing fractions and evaporate to yield 4-methyl-[1,1'-biphenyl]-2-ol as a solid.

Analytical Characterization & Quality Control

To ensure the structural integrity of the synthesized 4-methyl-[1,1'-biphenyl]-2-ol, validate against the following analytical benchmarks:

  • LC-MS (ESI-): Expected

    
     for 
    
    
    
    is 183.1 (Exact Mass: 184.09 g/mol ).
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ~7.40 - 7.50 (m, 5H, Phenyl ring protons)
      
    • 
       ~7.10 (d, 1H, C6-H of phenol ring, meta-coupling)
      
    • 
       ~6.80 (dd, 1H, C4-H of phenol ring)
      
    • 
       ~6.70 (d, 1H, C3-H of phenol ring)
      
    • 
       ~5.20 (s, 1H, -OH, exchanges with 
      
      
      
      )
    • 
       ~2.35 (s, 3H, -CH3)
      

Troubleshooting & Process Optimization

  • Issue: High levels of biphenyl byproduct.

    • Cause: Oxidative homocoupling of phenylboronic acid due to oxygen ingress.

    • Solution: Strictly enforce Argon sparging (Step 1). Ensure the Schlenk flask is hermetically sealed.

  • Issue: Incomplete conversion (Starting material remains after 12h).

    • Cause: Catalyst poisoning or insufficient phase transfer.

    • Solution: Verify the quality of

      
       (it should be bright yellow, not brown/black). Increase stirring speed to >1000 rpm to improve biphasic mixing.
      
  • Issue: Protodeboronation of phenylboronic acid.

    • Cause: Excessive heating or prolonged reaction times in the presence of water.

    • Solution: Do not exceed 80 °C. The 1.2 equivalents of boronic acid usually compensate for minor protodeboronation, but if severe, increase to 1.5 equivalents.

References

  • Wiley, R. E., Eng, M. C., Clarkson, A. J., & Johnson, J. S. "Formal Dearomative Hydroamination of 2-Arylphenols." The Journal of Organic Chemistry, 90(1), 913-918 (2025).[Link]

  • Parveen, S., et al. "Genome-based characterization and pathway elucidation of dibenzothiophene and 4-methyldibenzothiophene desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D." ResearchGate (2020).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 228638, 2-Bromo-5-methylphenol." PubChem (2025).[Link]

Exploratory

A Technical Guide to the Spectroscopic Data of 4-Methyl-[1,1'-biphenyl]-2-ol

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-[1,1'-biphenyl]-2-ol. Designed for researchers, scientists, and professionals in drug development, this document eluc...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-[1,1'-biphenyl]-2-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide emphasizes the rationale behind experimental choices and provides detailed protocols for data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

4-Methyl-[1,1'-biphenyl]-2-ol is a biphenyl derivative characterized by a methyl group at the 4-position of one phenyl ring and a hydroxyl group at the 2-position of the other. This specific substitution pattern dictates its unique spectroscopic fingerprint, which is crucial for its identification and characterization in various applications, including as a building block in organic synthesis and drug discovery.

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of 4-Methyl-[1,1'-biphenyl]-2-ol.

workflow Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 4-Methyl-[1,1'-biphenyl]-2-ol Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of 4-Methyl-[1,1'-biphenyl]-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methyl-[1,1'-biphenyl]-2-ol, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Methyl-[1,1'-biphenyl]-2-ol is predicted to exhibit distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents and the steric hindrance between the two phenyl rings.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d, J = 8.0 Hz2HH-2', H-6'
~7.25d, J = 8.0 Hz2HH-3', H-5'
~7.20m1HH-4
~7.10m1HH-6
~6.95m2HH-3, H-5
~5.50s1HOH
2.38s3HCH₃

Expertise & Experience: The protons on the 4-methylphenyl ring (H-2', H-6', H-3', H-5') are expected to appear as two distinct doublets due to the symmetry of this ring. The protons on the 2-hydroxyphenyl ring will show more complex splitting patterns due to the lack of symmetry. The hydroxyl proton's chemical shift can be variable and concentration-dependent, and it may be broadened.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 13 distinct signals corresponding to the 13 carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152.0C-2 (bearing OH)
~138.0C-4' (bearing CH₃)
~137.5C-1'
~131.0C-6
~130.0C-4
~129.5C-3', C-5'
~129.0C-2', C-6'
~128.0C-1
~121.0C-5
~116.0C-3
21.2CH₃

Expertise & Experience: The carbon atom attached to the hydroxyl group (C-2) will be significantly deshielded, appearing at a high chemical shift. Similarly, the carbon bearing the methyl group (C-4') will also be deshielded. The chemical shifts of the other aromatic carbons are predicted based on the additive effects of the substituents.[1]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Methyl-[1,1'-biphenyl]-2-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-pulse spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30).

    • Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Methyl-[1,1'-biphenyl]-2-ol will be characterized by absorptions from the O-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2920MediumAliphatic C-H stretch (methyl)
1600, 1480Strong, MediumAromatic C=C stretch
~1250StrongC-O stretch (phenolic)
~820Strongpara-disubstituted C-H out-of-plane bend

Expertise & Experience: The broadness of the O-H stretching band is indicative of hydrogen bonding. The presence of a strong band around 820 cm⁻¹ is a key indicator of the 1,4-disubstitution pattern on the methyl-containing phenyl ring.[2]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
184100[M]⁺ (Molecular Ion)
169~50[M - CH₃]⁺
155~30[M - CHO]⁺
141~20[M - CH₃ - CO]⁺
115~25[C₉H₇]⁺

Expertise & Experience: The molecular ion peak at m/z 184 is expected to be prominent. Key fragmentation pathways would involve the loss of the methyl group (resulting in a peak at m/z 169) and rearrangements involving the hydroxyl group.

fragmentation Predicted Mass Spectrometry Fragmentation M [M]⁺ m/z = 184 M_minus_CH3 [M - CH₃]⁺ m/z = 169 M->M_minus_CH3 - CH₃ M_minus_CHO [M - CHO]⁺ m/z = 155 M->M_minus_CHO - CHO M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 141 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted key fragmentation pathways for 4-Methyl-[1,1'-biphenyl]-2-ol in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like biphenyls.

Predicted UV-Vis Absorption

λmax (nm)Solvent
~250Ethanol
~285Ethanol

Expertise & Experience: Biphenyl itself has a strong absorption around 250 nm. The presence of the methyl and hydroxyl substituents is expected to cause a slight red shift (bathochromic shift) of this band and potentially introduce a shoulder or a second absorption band at a longer wavelength.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The comprehensive spectroscopic analysis of 4-Methyl-[1,1'-biphenyl]-2-ol, utilizing NMR, IR, MS, and UV-Vis techniques, provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a robust dataset for the characterization of this important biphenyl derivative. The provided protocols and expert interpretations serve as a valuable resource for researchers in the fields of chemical synthesis and drug development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-phenylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 4'-METHYL[1,1'-BIPHENYL]-3-OL. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4'-Methyl-[1,1'-biphenyl]-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2023, September 14). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-[1,1'-biphenyl]-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Introduction: Elucidating the Structure of a Key Biphenyl Scaffold

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-[1,1'-biphenyl]-2-ol 4-Methyl-[1,1'-biphenyl]-2-ol is a substituted biphenyl derivative. The biphenyl motif is a privileged structure i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-[1,1'-biphenyl]-2-ol

4-Methyl-[1,1'-biphenyl]-2-ol is a substituted biphenyl derivative. The biphenyl motif is a privileged structure in medicinal chemistry and materials science, often imparting unique pharmacological or physical properties. The specific substitution pattern of this compound—an ortho-hydroxyl group and a para-methyl group on opposing rings—creates a distinct electronic and steric environment. Accurate and unambiguous structural confirmation is paramount for its application in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4-Methyl-[1,1'-biphenyl]-2-ol. As a Senior Application Scientist, this paper moves beyond a simple recitation of data, delving into the causal factors behind the observed spectral features, providing field-proven experimental protocols, and grounding the interpretation in authoritative spectroscopic principles.

PART 1: Molecular Structure and Spectroscopic Considerations

To interpret the NMR spectra, a clear understanding of the molecule's structure and the unique chemical environment of each nucleus is essential. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure and numbering of 4-Methyl-[1,1'-biphenyl]-2-ol.

A key structural feature of ortho-substituted biphenyls is the potential for hindered rotation around the C1-C1' single bond, a phenomenon known as atropisomerism.[1][2] The steric bulk of the ortho-hydroxyl group can create a significant energy barrier to free rotation. While this specific compound may not form stable, isolable atropisomers at room temperature, this restricted rotation influences the magnetic environment of the nearby protons, particularly H6, H2', and H6'.

PART 2: ¹H NMR Spectroscopic Analysis

Proton NMR provides rich information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their connectivity to neighboring protons (spin-spin coupling).

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

A robust protocol is essential for obtaining reliable and reproducible data. The choice of solvent is a critical first step.

G start Sample Preparation step1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). start->step1 step2 Add internal standard (e.g., TMS at 0 ppm). step1->step2 step3 Transfer to NMR tube. step2->step3 acquisition Data Acquisition (400 MHz+ Spectrometer) step3->acquisition acq1 Tune and shim the instrument for optimal magnetic field homogeneity. acquisition->acq1 acq2 Acquire standard 1D proton spectrum. (Pulse angle: 30-45°, Relaxation delay: 1-2s, Scans: 8-16) acq1->acq2 acq3 Perform D2O exchange experiment: Add 1-2 drops of D2O, shake, and re-acquire spectrum to identify OH proton. acq2->acq3 processing Data Processing acq3->processing proc1 Apply Fourier Transform. processing->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0.00 ppm). proc2->proc3 proc4 Integrate all signals. proc3->proc4 proc5 Analyze chemical shifts, multiplicities, and coupling constants. proc4->proc5

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Causality in Protocol Choices:

  • Solvent Selection: DMSO-d6 is often preferred for compounds with hydroxyl groups. The phenolic proton signal is typically sharper and less prone to rapid exchange with residual water compared to when CDCl₃ is used.[3] This allows for the potential observation of coupling to adjacent ring protons.

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) is a definitive method for identifying the hydroxyl proton signal. The labile OH proton rapidly exchanges with deuterium, causing its signal to disappear from the spectrum, confirming its identity.[4]

Predicted ¹H NMR Data and Interpretation

The spectrum is predicted to show seven distinct signals: one for the hydroxyl proton, one for the methyl group, and five for the aromatic protons. Due to the substitution pattern, none of the aromatic rings possess a plane of symmetry that would make protons chemically equivalent.

Signal Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
OH9.0 - 9.6 (DMSO-d6)broad singlet-1H
H-67.35 - 7.45doubletJ ≈ 7.5 - 8.0 Hz1H
H-2', H-6'7.25 - 7.35doubletJ ≈ 8.0 Hz2H
H-3', H-5'7.15 - 7.25doubletJ ≈ 8.0 Hz2H
H-37.05 - 7.15doubletJ ≈ 8.0 Hz1H
H-56.85 - 6.95tripletJ ≈ 7.5 Hz1H
CH₃2.30 - 2.40singlet-3H
Note: This data is predicted based on established substituent effects and data from analogous compounds like 4-methylbiphenyl and substituted phenols.[5][6] Chemical shifts are referenced to TMS at 0.00 ppm.

Detailed Signal Analysis:

  • Hydroxyl Proton (OH): In a solvent like DMSO-d6, this proton appears as a significantly downfield, broad singlet.[6] Its chemical shift is variable and depends on concentration, temperature, and solvent.[4][7] Its broadness is due to chemical exchange and quadrupolar broadening from the oxygen atom.

  • Methyl Protons (CH₃): This signal appears as a sharp singlet in the typical alkyl region (~2.35 ppm). It is a singlet because it has no adjacent protons to couple with. Its chemical shift is consistent with a methyl group attached to an aromatic ring.[5]

  • Aromatic Protons (H-3, H-5, H-6): These three protons on the hydroxyl-bearing ring are all chemically distinct.

    • H-6: This proton is ortho to the bulky phenyl group and meta to the electron-donating hydroxyl group. The proximity to the second ring can cause deshielding due to the ring current effect (anisotropy), shifting it downfield. It appears as a doublet, coupled to H-5.

    • H-3: This proton is ortho to the strongly electron-donating hydroxyl group, which causes significant shielding via resonance.[8] However, it is also ortho to the C1-C1' bond. It should appear as a doublet, coupled only to H-5.

    • H-5: This proton is meta to the hydroxyl group and para to the C1-C1' bond. It will be split by both H-6 and H-3, likely appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The second phenyl ring has a plane of symmetry passing through C1' and C4'.

    • H-2' and H-6': These protons are chemically equivalent due to symmetry. They are ortho to the C1-C1' bond and meta to the methyl group. They will appear as a single doublet, coupled to their respective neighbors, H-3' and H-5'.

    • H-3' and H-5': These protons are also chemically equivalent. They are meta to the C1-C1' bond and ortho to the electron-donating methyl group, which provides some shielding. They will appear as a doublet, coupled to H-2' and H-6'.

Caption: Predicted significant ortho-coupling (³JHH) interactions in the ¹H NMR spectrum.

PART 3: ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. With standard broadband proton decoupling, each chemically unique carbon atom appears as a single sharp line, simplifying the spectrum and avoiding complex splitting patterns.

Experimental Protocol: ¹³C NMR

The acquisition of a ¹³C spectrum requires consideration of its low natural abundance (1.1%) and smaller gyromagnetic ratio, resulting in a much lower sensitivity compared to ¹H NMR.[9][10]

  • Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of deuterated solvent) is typically required.

  • Acquisition Mode: A standard single-pulse experiment with broadband proton decoupling is used. This decouples all protons, causing each carbon signal to collapse into a singlet and benefiting from a modest signal enhancement via the Nuclear Overhauser Effect (NOE).

  • Parameters: A longer acquisition time with a higher number of scans (e.g., 128 to 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

  • Advanced Techniques: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (e.g., DEPT-135) is highly recommended. This technique distinguishes between CH/CH₃ carbons (positive phase) and CH₂ carbons (negative phase). Quaternary carbons do not appear in DEPT spectra. This is an invaluable tool for definitive assignments.[9]

Predicted ¹³C NMR Data and Interpretation

The molecule has 13 carbon atoms, but due to the symmetry of the methyl-bearing ring, C2'/C6' and C3'/C5' are chemically equivalent. Therefore, a total of 11 distinct signals are expected in the ¹³C NMR spectrum.

Signal Assignment Predicted δ (ppm) Carbon Type
C-2152 - 156Quaternary (C-O)
C-4'138 - 141Quaternary (C-C)
C-1'135 - 138Quaternary (C-C)
C-1129 - 132Quaternary (C-C)
C-3' / C-5'129.0 - 129.8CH
C-6128.5 - 129.5CH
C-2' / C-6'127 - 128CH
C-5120 - 122CH
C-3118 - 120CH
C-4115 - 117CH
CH₃20 - 22CH₃
Note: This data is predicted based on established substituent chemical shift (SCS) effects for hydroxyl, methyl, and phenyl groups on an aromatic ring.[10][11][12]

Detailed Signal Analysis:

  • Quaternary Carbons:

    • C-2: This carbon, bonded to the highly electronegative oxygen atom, is the most deshielded and appears furthest downfield.

    • C-4', C-1', C-1: These are the four non-protonated carbons involved in the ring linkage and substitution. Their chemical shifts are influenced by their position and the electronic nature of the attached groups. C-4' (attached to the methyl group) and C-1' (the bridgehead) are typically downfield.[11][12]

  • Protonated Aromatic Carbons (CH):

    • The chemical shifts of the CH carbons are governed by the electronic effects of the substituents.

    • C-3'/C-5': These carbons are ortho to the electron-donating methyl group.

    • C-2'/C-6': These carbons are meta to the methyl group.

    • C-3, C-4, C-5, C-6: The shifts for the carbons on the phenol ring are heavily influenced by the strong electron-donating hydroxyl group. Carbons ortho (C-3) and para (C-5) to the -OH group are expected to be shifted upfield due to increased electron density from resonance, while the meta carbon (C-6) is less affected.[8]

  • Methyl Carbon (CH₃): This signal appears at the most upfield region of the spectrum (~21 ppm), which is characteristic of an sp³-hybridized carbon in a methyl group attached to an aromatic system.[5]

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by targeted experiments like D₂O exchange and DEPT, allows for the unambiguous structural confirmation of 4-Methyl-[1,1'-biphenyl]-2-ol. The chemical shifts and coupling patterns observed are a direct consequence of the molecule's unique electronic and steric landscape, dictated by the interplay of the hydroxyl and methyl substituents and the stereochemical constraints of the biphenyl core. This guide serves as a framework for researchers, illustrating not only the expected spectral data but also the underlying principles and experimental strategies required for a rigorous and defensible structural elucidation.

References

  • S. H. Kim, et al. (2006). Carbon-13 Magnetic Resonance Chemical Shifts in Alkylbiphenyls. Magnetic Resonance in Chemistry. Available at: [Link]

  • Schulman, E. M., et al. (1974). Substituent Effects on Carbon-13 Chemical Shifts in 4-Substituted Biphenyls and Benzenes. The Journal of Organic Chemistry. Available at: [Link]

  • Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Liquid Crystals. Available at: [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Available at: [Link]

  • Canadian Science Publishing. (1969). Effect of N-acylamino groups on the chemical shift of the ortho proton in biphenyls. Canadian Journal of Chemistry. Available at: [Link]

  • Ornelas, C., et al. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent. Royal Society of Chemistry. Available at: [Link]

  • Baruah, N. P., et al. (2020). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. Available at: [Link]

  • Supporting Information for a publication on direct arylation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Al-Aboudi, A., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics. Available at: [Link]

  • Richey, H. G., et al. (1997). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins. Journal of Chemical Education. Available at: [Link]

  • Supporting Information for a publication on C-H/C-O coupling. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. Carbon-13 nuclear magnetic resonance. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on 4-Methyl-[1,1'-biphenyl]-2-ol: Physicochemical Properties, Synthesis, and Biodesulfurization Dynamics

Executive Summary 4-Methyl-[1,1'-biphenyl]-2-ol (frequently designated in environmental literature as 2-hydroxy-4-methylbiphenyl or 2-HMBP) is a high-value biphenyl derivative characterized by its unique steric and elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-[1,1'-biphenyl]-2-ol (frequently designated in environmental literature as 2-hydroxy-4-methylbiphenyl or 2-HMBP) is a high-value biphenyl derivative characterized by its unique steric and electronic properties[1]. Operating at the intersection of environmental biotechnology and synthetic organic chemistry, this compound is both the terminal metabolite in the microbial desulfurization of recalcitrant crude oil fractions ()[2] and a critical building block for advanced flame retardants ()[3] and pharmaceutical scaffolds ()[4].

This whitepaper provides a rigorous, causality-driven breakdown of its physicochemical profile, biological generation pathways, chemical synthesis protocols, and analytical quantification methods.

PART 1: Physicochemical Profiling & Structural Dynamics

The structural framework of 4-Methyl-[1,1'-biphenyl]-2-ol consists of a biphenyl core with a hydroxyl group at the ortho position (C2) and a methyl group at the para position (C4) relative to the phenyl linkage. This specific substitution pattern creates a sterically hindered phenolic environment, which dictates its solubility, reactivity, and chromatographic behavior.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 4-Methyl-[1,1'-biphenyl]-2-ol
Common Synonyms 2-Hydroxy-4-methylbiphenyl (2-HMBP); 4-Methyl-2-phenylphenol
CAS Registry Number 7374-34-7 (also referenced as 39579-09-4)[1]
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Physical State Solid / Crystalline Powder
Solubility Soluble in EtOH, EtOAc, DMSO; Insoluble in H₂O
Estimated LogP ~3.8 (Highly hydrophobic)

PART 2: Biological Generation via the "4S" Biodesulfurization Pathway

In petroleum refining, 4-methyldibenzothiophene (4-MDBT) is notoriously recalcitrant to traditional hydrodesulfurization due to the steric hindrance of the methyl group. However, specialized bacteria (e.g., Rhodococcus sp.) utilize the "4S" pathway to selectively cleave the carbon-sulfur bonds without degrading the carbon skeleton, yielding 4-Methyl-[1,1'-biphenyl]-2-ol as the stable end-product ()[2].

G MDBT 4-Methyldibenzothiophene (4-MDBT) Sulfoxide 4-MDBT-Sulfoxide MDBT->Sulfoxide DszC (Monooxygenase) + FMNH2, O2 Sulfone 4-MDBT-Sulfone Sulfoxide->Sulfone DszC (Monooxygenase) + FMNH2, O2 Sulfinate 2-Hydroxy-4-methylbiphenyl -2'-sulfinate Sulfone->Sulfinate DszA (Monooxygenase) + FMNH2, O2 Product 4-Methyl-[1,1'-biphenyl]-2-ol (2-HMBP) Sulfinate->Product DszB (Desulfinase) + H2O

Enzymatic cascade of the 4S biodesulfurization pathway yielding 4-Methyl-[1,1'-biphenyl]-2-ol.

Mechanistic Causality in the 4S Cascade
  • DszC (Monooxygenase): Catalyzes two sequential oxidations. The enzyme utilizes reduced flavin mononucleotide (FMNH₂) and molecular oxygen to overcome the high activation energy of the thiophenic sulfur, converting it first to a sulfoxide, then to a sulfone.

  • DszA (Monooxygenase): Facilitates a Baeyer-Villiger-type oxidation that breaks the first C-S bond, opening the thiophene ring to form a sulfinate intermediate.

  • DszB (Desulfinase): The rate-limiting step. It hydrolyzes the sulfinate to release sulfite (SO₃²⁻) and the final product, 4-Methyl-[1,1'-biphenyl]-2-ol. The steric bulk of the methyl group often slows DszB turnover compared to unsubstituted substrates.

PART 3: De Novo Chemical Synthesis & Purification

While biological generation is vital for environmental engineering, de novo chemical synthesis is required to produce the high-purity 2-arylphenol scaffolds necessary for downstream materials science and pharmaceutical development ()[4]. The most robust method is the Suzuki-Miyaura Cross-Coupling .

Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 4-Methyl-[1,1'-biphenyl]-2-ol from 2-bromo-5-methylphenol and phenylboronic acid.

Step-by-Step Methodology:

  • Solvent Degassing: Purge a biphasic solvent system (Toluene/Ethanol/Water, 2:1:1 v/v/v) with nitrogen for 30 minutes.

    • Causality: Oxygen must be rigorously excluded. If present, O₂ will rapidly oxidize the active, zero-valent Pd(0) catalyst into an inactive Pd(II) species, permanently halting the catalytic cycle.

  • Reagent Assembly: In a Schlenk flask, combine 2-bromo-5-methylphenol (1.0 eq), phenylboronic acid (1.2 eq), and Potassium carbonate (K₂CO₃) (2.0 eq).

    • Causality: K₂CO₃ acts as a critical base. It coordinates with the electron-deficient phenylboronic acid to form a negatively charged, highly nucleophilic boronate complex. This lowers the activation energy required for the transmetalation step, which is otherwise sluggish for sterically hindered ortho-substituted phenols.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) under a positive stream of nitrogen.

  • Reflux: Heat the reaction mixture to 90°C for 12 hours.

    • Causality: Elevated thermal energy is strictly required to drive the initial oxidative addition of the Pd(0) into the C-Br bond, as the electron-donating hydroxyl group on the phenol ring increases electron density, making the C-Br bond less electrophilic.

  • Workup & Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure product.

PART 4: Analytical Workflows for Detection & Quantification

Accurate quantification of 4-Methyl-[1,1'-biphenyl]-2-ol from complex matrices (such as crude oil emulsions or bacterial culture broths) requires robust sample preparation to overcome its hydrophobicity and phenolic hydrogen bonding.

G Sample Reaction Mixture Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Split Extraction->Split Deriv Derivatization (BSTFA + 1% TMCS) Split->Deriv Organic Phase HPLC HPLC-UV Analysis (Reverse Phase C18) Split->HPLC Direct Injection GCMS GC-MS Analysis (TMS-Ether Detection) Deriv->GCMS

Dual-modality analytical workflow for the detection and quantification of 2-HMBP.

Protocol: GC-MS Quantification with Silylation

Objective: To quantify 2-HMBP while preventing chromatographic peak tailing.

Step-by-Step Methodology:

  • Acidic Extraction: Acidify 1 mL of the sample matrix to pH 2.0 with 1M HCl, then extract with 1 mL of ethyl acetate.

    • Causality: The phenolic hydroxyl group has a pKa of ~9.5. Acidification ensures the molecule is fully protonated and neutral, maximizing its partition coefficient into the organic phase.

  • Desiccation: Pass the organic layer through a micro-column of anhydrous sodium sulfate.

    • Causality (Self-Validation): Trace water must be removed. If water is present, it will violently react with and irreversibly quench the silylating reagent in the next step, leading to false negatives.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to 100 µL of the dried extract. Incubate at 60°C for 30 minutes.

    • Causality: Free phenols exhibit strong hydrogen bonding with the stationary phase of GC columns, causing severe peak tailing. BSTFA replaces the active proton with a trimethylsilyl (TMS) group, drastically improving volatility. The 1% TMCS acts as a Lewis acid catalyst to force the silylation of the sterically hindered ortho-position.

  • Instrumental Analysis: Inject 1 µL into the GC-MS (e.g., HP-5MS column). Run a temperature gradient from 100°C to 280°C at 10°C/min. Monitor the molecular ion (m/z) corresponding to the TMS-ether derivative.

References

  • Parveen, S., et al. (2021). "Genome-based characterization and pathway elucidation of dibenzothiophene and 4-methyldibenzothiophene desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D." 3 Biotech / ResearchGate. URL:[Link]

  • Wiley, R. E., et al. (2024). "Formal Dearomative Hydroamination of 2-Arylphenols." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Google Patents. "Cyclic phosphazene compound having oxaphosphorin ring-containing structure (EP4202013A1)". European Patent Office.

Sources

Foundational

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling for the Synthesis of 4-Methyl-[1,1'-biphenyl]-2-ol

This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction, with a specific focus on the synthesis of 4-Methyl-[1,1'-biphenyl]-2-ol, a key structural motif in various biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction, with a specific focus on the synthesis of 4-Methyl-[1,1'-biphenyl]-2-ol, a key structural motif in various biologically active compounds and advanced materials.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the theoretical underpinnings and practical application of this powerful cross-coupling reaction.

Introduction: The Significance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][4][5] Since its discovery, it has become one of the most versatile and widely used methods in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[2][3] The ability to construct biaryl structures, such as 4-Methyl-[1,1'-biphenyl]-2-ol, with high efficiency and selectivity has made the Suzuki-Miyaura coupling an indispensable tool in the pharmaceutical and materials science industries.[1][2]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[3][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Oxidative Addition

The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[3] The reactivity of the aryl halide in this step generally follows the order I > Br > Cl.

Transmetalation

The transmetalation step is a crucial and often rate-determining step in the catalytic cycle. It involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[4] This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer of the aryl group to the palladium center.[4]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OH)2 / Base) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: A simplified diagram illustrating the key steps in the catalytic cycle of the Suzuki-Miyaura coupling.

Synthesis of 4-Methyl-[1,1'-biphenyl]-2-ol: A Practical Approach

The synthesis of 4-Methyl-[1,1'-biphenyl]-2-ol via the Suzuki-Miyaura coupling can be approached through two primary retrosynthetic pathways:

  • Route A: Coupling of a 2-halophenol derivative with 4-methylphenylboronic acid.

  • Route B: Coupling of a 4-methylhalobenzene with a 2-hydroxyphenylboronic acid.

For the purpose of this guide, we will focus on Route A , specifically the coupling of 2-bromo-5-methylphenol with phenylboronic acid, as ortho-substituted phenols can present unique challenges and require careful optimization of reaction conditions.

Key Reagents and Their Roles
Reagent/ComponentFunctionCausality Behind Choice
Aryl Halide Electrophilic coupling partnerBromides offer a good balance of reactivity and stability.[2]
Boronic Acid Nucleophilic coupling partnerReadily available, stable, and generally non-toxic.[2][3]
Palladium Catalyst Facilitates the cross-coupling reactionA variety of Pd(0) and Pd(II) precursors can be used.[3]
Ligand Stabilizes and activates the Pd catalystElectron-rich and bulky phosphine ligands often enhance catalytic activity.
Base Activates the boronic acidCrucial for the transmetalation step; choice affects reaction rate and yield.[4]
Solvent Provides the reaction mediumAprotic polar solvents like dioxane, THF, or DMF are commonly used, often with water.[5]
Detailed Experimental Protocol

The following protocol is a generalized procedure based on established principles of the Suzuki-Miyaura coupling and should be optimized for specific laboratory conditions.

Reaction Scheme:

Materials:

  • 2-bromo-5-methylphenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylphenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of dioxane. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and degassed water (10 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methyl-[1,1'-biphenyl]-2-ol.

Workflow for the Synthesis and Purification of 4-Methyl-[1,1'-biphenyl]-2-ol

Synthesis_Workflow Start Reaction Setup (Reactants, Base) Catalyst Catalyst & Ligand Addition Start->Catalyst Solvent Solvent Addition & Degassing Catalyst->Solvent Reaction Heating & Stirring (Overnight) Solvent->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Work-up Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure 4-Methyl-[1,1'-biphenyl]-2-ol Purification->Product

Figure 2: A flowchart outlining the key steps in the synthesis and purification process.

Conclusion

The Suzuki-Miyaura coupling is a robust and highly effective method for the synthesis of biaryl compounds like 4-Methyl-[1,1'-biphenyl]-2-ol. A thorough understanding of the reaction mechanism and the roles of the various components is essential for successful and efficient synthesis. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity of the desired product. This guide provides a solid foundation for the application of this powerful reaction in the development of novel pharmaceuticals and advanced materials.

References

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Exploratory

The Modern Ullmann Condensation: A Senior Application Scientist's Guide to Substituted Biphenyl Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, imparting crucial conformational rigidity and b...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, imparting crucial conformational rigidity and biological activity to a vast array of molecules.[1][2] For over a century, the Ullmann condensation has been a cornerstone for the construction of this critical C-C bond.[3][4] This in-depth technical guide moves beyond a simple recitation of historical protocols. Instead, it offers a contemporary, field-proven perspective on the Ullmann condensation, tailored specifically for the synthesis of substituted biphenyls. We will dissect the mechanistic nuances that govern modern, ligand-accelerated Ullmann couplings, provide actionable, step-by-step protocols, and offer a comparative analysis against other prominent cross-coupling methodologies. This guide is designed to empower researchers to not only successfully execute Ullmann condensations but also to rationally troubleshoot and optimize these powerful transformations for the synthesis of complex and novel substituted biphenyls.

Deconstructing the Ullmann Condensation: From Classical Stoichiometry to Modern Catalysis

First reported by Fritz Ullmann in 1901, the classical Ullmann reaction involved the homocoupling of two aryl halides using stoichiometric amounts of copper powder at high temperatures, often exceeding 200°C.[4][5][6] These harsh conditions significantly limited the reaction's substrate scope and functional group tolerance, rendering it unsuitable for many complex syntheses.[5][7]

The advent of modern organic synthesis has ushered in a new era for the Ullmann condensation. The paradigm shift from stoichiometric copper to catalytic systems, accelerated by the introduction of specialized ligands, has dramatically expanded the utility of this transformation.[8][9][10] These modern protocols operate under significantly milder conditions, tolerate a broader range of functional groups, and can even be used for the coupling of less reactive aryl chlorides.[10][11][12]

The Mechanistic Heart of the Modern Ullmann Coupling

While the precise mechanism of the Ullmann reaction has been a subject of extensive study and some debate, a generally accepted catalytic cycle for the modern, ligand-assisted reaction has emerged.[3][4] It is widely believed that the active catalyst is a Cu(I) species, which can be generated in situ from various copper precursors.[11] The cycle, which avoids the high-energy intermediates of the classical reaction, is a testament to the power of ligand-accelerated catalysis.

The introduction of bidentate ligands, such as amino acids, diamines, and more recently, oxalic diamides, has been instrumental in this evolution.[3][11][12] These ligands stabilize the copper center, increase its solubility, and facilitate the key steps of the catalytic cycle, leading to faster reaction rates and higher yields under milder conditions.[13][14]

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu(I)L Cu(I)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Cu(I)L->Oxidative_Addition Cu(III)_Intermediate Ar-Cu(III)(X)L Oxidative_Addition->Cu(III)_Intermediate Transmetalation Transmetalation or Second Oxidative Addition (Ar'-X) Cu(III)_Intermediate->Transmetalation Cu(III)_Diaryl Ar-Cu(III)(Ar')L Transmetalation->Cu(III)_Diaryl Reductive_Elimination Reductive Elimination Cu(III)_Diaryl->Reductive_Elimination Reductive_Elimination->Cu(I)L Regeneration Product_out Biphenyl (Ar-Ar') Reductive_Elimination->Product_out Ar-X_in Aryl Halide (Ar-X) Ar-X_in->Oxidative_Addition Ar'-X_in Aryl Halide (Ar'-X) Ar'-X_in->Transmetalation caption Figure 1: Proposed Catalytic Cycle for the Modern Ullmann Condensation. Optimization_Workflow Start Define Target Biphenyl Screen_Ligand Screen Ligands (e.g., DMEDA, Phenanthroline, Amino Acids) Start->Screen_Ligand Screen_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (80-140°C) Screen_Solvent->Optimize_Temp Analysis Analyze Yield and Purity Optimize_Temp->Analysis Analysis->Screen_Ligand Low Yield/ Side Products Success Optimized Protocol Analysis->Success High Yield/ Purity caption Figure 2: A Logical Workflow for Optimizing Ullmann Condensations.

Sources

Foundational

Atropisomerism in Substituted Biphenyl Compounds: A Technical Guide for Researchers and Drug Development Professionals

Abstract Atropisomerism, a unique form of axial chirality arising from restricted rotation about a single bond, is a critical consideration in modern medicinal chemistry and drug development.[1][2] This phenomenon is par...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Atropisomerism, a unique form of axial chirality arising from restricted rotation about a single bond, is a critical consideration in modern medicinal chemistry and drug development.[1][2] This phenomenon is particularly prevalent in substituted biphenyl scaffolds, which are common motifs in a wide range of biologically active molecules.[3] This in-depth technical guide provides a comprehensive overview of the principles of atropisomerism in substituted biphenyl compounds, from the fundamental structural requirements to the practical implications for drug design, synthesis, and characterization. We will delve into the energetic factors governing rotational stability, explore state-of-the-art synthetic and analytical methodologies, and discuss the strategic leveraging of atropisomerism to enhance the pharmacological properties of drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges and harness the opportunities presented by this fascinating stereochemical feature.

The Phenomenon of Atropisomerism: More Than Just a Rotational Barrier

Atropisomerism describes a type of stereoisomerism that results from hindered rotation around a single bond, leading to the existence of stable, isolable rotational isomers, or "atropisomers" (from the Greek a, meaning "not," and tropos, meaning "turn").[4][5] In the context of substituted biphenyls, the rotation around the central carbon-carbon single bond can be restricted by the presence of bulky substituents in the ortho positions of the phenyl rings.[6] This steric hindrance creates a significant energy barrier to rotation, allowing for the separation and characterization of individual atropisomeric enantiomers or diastereomers.[4][7]

The first experimental resolution of atropisomers was achieved by Christie and Kenner in 1922 with 6,6'-dinitro-2,2'-diphenic acid, a tetra-substituted biphenyl.[1][4] This seminal work laid the foundation for our understanding of axial chirality, which is not centered on a specific atom but rather on an axis of chirality along the biphenyl linkage.[5]

Key Structural Requirements for Atropisomerism in Biphenyls:

  • Presence of Bulky Ortho-Substituents: The primary driver for atropisomerism is steric hindrance. The size of the ortho substituents directly influences the magnitude of the rotational energy barrier.[6][8]

  • Dissymmetry: For a substituted biphenyl to be chiral, the substitution pattern must lack a plane of symmetry.[9] This is typically achieved when the substituents on each ring are different.[5]

The stability of atropisomers is a critical factor in drug development and is often classified based on their half-life of racemization at a given temperature.[3][10] LaPlante and coworkers have proposed a widely adopted classification system based on the half-life at 37 °C:[3][10]

  • Class 1: Rapidly interconverting (t½ < 60 s). These are typically treated as achiral, though they may bind to biological targets in a specific conformation.[3][11]

  • Class 2: Moderately stable (60 s < t½ < 4.5 years). These present a challenge in drug development due to their potential to racemize on a relevant timescale.[3][11]

  • Class 3: Highly stable (t½ > 4.5 years). These are considered configurationally stable and can be developed as single enantiomers.[2][3]

The Rotational Energy Barrier: A Quantitative Measure of Stability

The rotational energy barrier (ΔG‡) is the key thermodynamic parameter that dictates the stereochemical stability of a biphenyl atropisomer.[12] It represents the energy difference between the stable, non-planar ground state and the planar transition state of rotation. A higher energy barrier corresponds to greater stability and a longer half-life for the individual atropisomers.

Ortho Substituents (X, Y)Rotational Barrier (ΔG‡ in kcal/mol)Stability at Room Temperature
H, H~2.2Unstable
F, F~4.8Unstable
Cl, Cl~17.6Potentially separable at low temp.
Br, Br~21.7Separable
I, I~29.4Stable
NO₂, COOHHighStable

Note: The values in this table are illustrative and can be influenced by other substituents and solvent effects. The data is compiled from various sources to provide a general trend.[13][14]

The magnitude of the rotational barrier is influenced by several factors:

  • Van der Waals Radii of Ortho-Substituents: Larger substituents lead to greater steric repulsion in the planar transition state, thus increasing the rotational barrier. The general trend for halogens is I > Br > Cl > F.[6]

  • Buttressing Effects: Substituents in the meta positions can sterically interact with the ortho substituents, further restricting rotation and increasing the energy barrier.

  • Electronic Effects: While steric effects are dominant, electronic interactions can also play a role. For instance, intramolecular hydrogen bonding can stabilize a particular conformation and increase the rotational barrier.[15]

  • Bridging Groups: The presence of a cyclic structure bridging the two phenyl rings can significantly enhance rotational stability.

Asymmetric Synthesis and Resolution: Accessing Enantiopure Atropisomers

The selective synthesis or separation of a single atropisomer is often crucial in drug development, as the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[16][17]

Asymmetric Synthesis

The goal of asymmetric synthesis is to directly produce one enantiomer in excess. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing the biphenyl core, and its asymmetric variant has become a cornerstone for the synthesis of atropisomeric biaryls.[12][18]

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

Principle: This method utilizes a palladium catalyst with a chiral phosphine ligand to induce enantioselectivity in the coupling of an aryl boronic acid with an aryl halide. The chiral ligand coordinates to the palladium center and creates a chiral environment that favors the formation of one atropisomer over the other.

Reaction Setup:

  • Inert Atmosphere: The reaction is highly sensitive to oxygen and moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Aryl Halide (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Chiral Ligand (e.g., a BINAP derivative, 4 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., Toluene/Water mixture)

  • Procedure: a. To a Schlenk flask, add the aryl halide, aryl boronic acid, palladium catalyst, chiral ligand, and base. b. Evacuate and backfill the flask with the inert gas three times. c. Add the degassed solvent system via syringe. d. Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitored by TLC or LC-MS). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography. i. Determine the enantiomeric excess (ee) by chiral HPLC.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the phosphine ligand, which would deactivate the catalytic system.

  • Excess Boronic Acid: Ensures complete consumption of the limiting aryl halide.

  • Chiral Ligand: The choice of ligand is critical for achieving high enantioselectivity. The ligand's structure creates a specific chiral pocket around the metal center, dictating the facial selectivity of the transmetalation and reductive elimination steps.

  • Base: The base is essential for the activation of the boronic acid and to neutralize the acid generated during the catalytic cycle.

  • Solvent System: A biphasic solvent system often facilitates the reaction by dissolving both the organic and inorganic reagents.

Resolution of Racemates

Resolution involves the separation of a racemic mixture into its constituent enantiomers.

Classical Resolution via Diastereomeric Salt Formation

Principle: This method involves reacting the racemic biphenyl, which must contain an acidic or basic functional group, with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Workflow for Classical Resolution of a Racemic Biphenyl

G racemate Racemic Biphenyl (R/S) diastereomers Diastereomeric Salts (R,+) and (S,+) racemate->diastereomers Reaction resolving_agent Chiral Resolving Agent (e.g., (+)-cinchonine) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation salt_R Isolated (R,+) Salt separation->salt_R Less Soluble salt_S Soluble (S,+) Salt separation->salt_S More Soluble acidification_R Acidification salt_R->acidification_R acidification_S Acidification salt_S->acidification_S enantiomer_R Pure (R)-Biphenyl acidification_R->enantiomer_R enantiomer_S Pure (S)-Biphenyl acidification_S->enantiomer_S

Caption: Workflow for Classical Resolution of a Racemic Biphenyl.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating atropisomers.[19][20] These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[20][21]

Experimental Protocol: Chiral HPLC Separation

Principle: The enantiomers of the racemic biphenyl are passed through a column packed with a chiral stationary phase. The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, allowing for their separation.

Methodology:

  • Column Selection: Choose a suitable chiral column based on the structure of the biphenyl. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve optimal separation (resolution > 1.5).

  • Sample Preparation: Dissolve the racemic biphenyl in the mobile phase at an appropriate concentration.

  • Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase.

  • Detection: Monitor the elution profile using a UV detector.

  • Quantification: The relative peak areas of the two enantiomers can be used to determine the enantiomeric excess of a sample.

Self-Validating System:

  • Peak Identification: The elution order of the enantiomers should be confirmed using a standard of known absolute configuration, if available.

  • Resolution and Tailing Factor: These parameters are monitored to ensure the robustness and reproducibility of the separation method.

  • Temperature Control: For atropisomers with lower rotational barriers, temperature control of the column is crucial to prevent on-column racemization.[19][22]

Characterization of Atropisomers

A combination of spectroscopic and chiroptical techniques is employed to characterize atropisomers and determine their absolute configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR (DNMR) can be used to determine the rotational energy barrier by monitoring the coalescence of diastereotopic proton signals at different temperatures.[23]

  • Chiroptical Methods:

    • Circular Dichroism (CD) Spectroscopy: Provides information about the absolute configuration of the atropisomers by measuring the differential absorption of left and right circularly polarized light.

    • Optical Rotation: Measures the rotation of plane-polarized light by a chiral sample.

  • X-ray Crystallography: Provides unambiguous determination of the absolute configuration of a crystalline atropisomer.[15][24]

Atropisomerism in Drug Discovery and Development: A Double-Edged Sword

The presence of atropisomerism in a drug candidate can be both a challenge and an opportunity.[11][16]

Challenges:

  • Stereochemical Instability: Atropisomers in Class 2 can racemize under physiological conditions, leading to a complex pharmacokinetic and pharmacodynamic profile.[11]

  • Manufacturing and Control: The synthesis and purification of a single atropisomer can be challenging and costly.[25]

  • Regulatory Scrutiny: Regulatory agencies require a thorough understanding of the stereochemical stability and the individual properties of each atropisomer.

Opportunities:

  • Improved Potency and Selectivity: One atropisomer may exhibit significantly higher potency and/or selectivity for the biological target than the other.[16]

  • Enhanced Physicochemical and ADME Properties: Atropisomerism can be strategically introduced to improve properties such as solubility, metabolic stability, and bioavailability.[2]

  • Patent Protection: A single, stable atropisomer of a known racemic drug can be a new chemical entity, offering opportunities for intellectual property protection.

Decision Tree for Handling Atropisomerism in Drug Discovery

G start Atropisomeric Compound Identified stability Determine Rotational Stability (t½ at 37°C) start->stability class1 Class 1 (t½ < 60s) stability->class1 class2 Class 2 (60s < t½ < 4.5y) stability->class2 class3 Class 3 (t½ > 4.5y) stability->class3 treat_achiral Treat as Achiral (Conformationally Flexible) class1->treat_achiral evaluate_racemization Evaluate Racemization Rate under Physiological Conditions class2->evaluate_racemization separate_and_test Separate Atropisomers and Test Individually class3->separate_and_test stable_enough Stable Enough for Development? evaluate_racemization->stable_enough yes_stable Yes stable_enough->yes_stable no_stable No stable_enough->no_stable develop_single Develop as a Single Atropisomer yes_stable->develop_single avoid_or_modify Avoid or Modify Structure to Increase Stability no_stable->avoid_or_modify single_isomer_dev Proceed with Single Isomer Development separate_and_test->single_isomer_dev

Caption: Decision Tree for Handling Atropisomerism in Drug Discovery.

Case Study: Atropisomeric Drugs

Several FDA-approved drugs exist as stable atropisomers, highlighting the therapeutic relevance of this phenomenon.[3][25]

  • Vancomycin: A large, complex glycopeptide antibiotic with multiple stereocenters and an atropisomeric biaryl linkage that is crucial for its antibacterial activity.[1][17]

  • Telenzepine: A muscarinic M1 receptor antagonist that was developed as a racemate.

  • Sotorasib: A KRAS G12C inhibitor, approved in 2021, that exists as a stable atropisomer.[3][17][25]

Conclusion

Atropisomerism in substituted biphenyl compounds is a fundamentally important aspect of stereochemistry with profound implications for drug discovery and development. A thorough understanding of the structural requirements for axial chirality, the factors governing rotational stability, and the methods for asymmetric synthesis and analysis is essential for any scientist working with these molecules. By embracing the challenges and leveraging the opportunities presented by atropisomerism, researchers can design and develop safer, more effective, and more selective therapeutic agents. The continued development of novel catalytic methods and analytical techniques will undoubtedly further empower the medicinal chemist in the rational design of atropisomeric drugs.[3][26][27]

References

  • Raffa, R., Pergolizzi Jr., J. and Taylor Jr., R. (2020) “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11, 1-8. [Link]

  • Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. [Link]

  • Atropisomer. In Wikipedia. Retrieved from [Link]

  • Fader, L. D., & Clayden, J. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2871–2883. [Link]

  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (n.d.). Pharmaguideline. Retrieved from [Link]

  • LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P. F., & Edwards, P. J. (2011). Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. [Link]

  • Atropisomerism in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, L., He, B. L., Kleinsorge, N. G., & Kleintop, B. L. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A, 1503, 75–82. [Link]

  • Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. (2024). RSC Publishing. [Link]

  • Atropisomer. (n.d.). Grokipedia. Retrieved from [Link]

  • Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. (n.d.). The Journal of Organic Chemistry. [Link]

  • When chirality breaks: mechanochemical degradation of biaryl atropisomers. (n.d.). RSC Publishing. [Link]

  • Atropisomerism. (n.d.). CUTM Courseware. [Link]

  • Biphenyl derivatives & Atropisomerism. (n.d.). Slideshare. [Link]

  • Al-Hujran, T., & Al-Sehemi, A. G. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A, 106(15), 3829–3834. [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of a Conformationally Stable Atropisomeric Pair of Biphenyl Scaffold Containing Additional Stereogenic Centers. (2019). PMC. [Link]

  • Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. (2017). ResearchGate. [Link]

  • Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS. (n.d.). ResearchGate. [Link]

  • Spectrum of stereochemical stability for atropisomers. (n.d.). ResearchGate. [Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination. (2011). SciSpace. [Link]

  • Atropisomerism in Organic Chemistry. (2021). Chemistry Learner. [Link]

  • Subject Chemistry. (n.d.). Scribd. [Link]

  • Atropisomerism in Drug Discovery and Development. (2023). Scientific Update. [Link]

  • The stability of atropisomers. (2021). Stereoelectronics. [Link]

  • Why are substituted biphenyls optically active? (2016). Chemistry Stack Exchange. [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. (2022). PMC. [Link]

  • “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. (2020). ResearchGate. [Link]

  • Axial Chirality in Biphenyl Compounds. (n.d.). Scribd. [Link]

  • Atropisomers: things are tight, single bond won't rotate. (2022). Chiralpedia. [Link]

  • Atropisomers | Overview, Chirality & Examples. (n.d.). Study.com. [Link]

  • Synthetic Access to Stable Atropisomers in Drug Discovery via Catalysis. (2022). Drug Hunter. [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (n.d.). Semantic Scholar. [Link]

  • Rotation in Biphenyls with a Single Ortho-Substituent. (2025). ResearchGate. [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. [Link]

  • Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84) Atropisomers. (n.d.). UKnowledge. [Link]

  • Chiral Chromatography: Separating Twins. (2018). Blogs@NTU. [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (n.d.). ResearchGate. [Link]

  • Chiral Chromatography: Fundamentals, Mechanisms, and Applications. (2025). YouTube. [Link]

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Exploratory

Rotational Barriers in 4-Methyl-[1,1'-biphenyl]-2-ol: A Technical Guide to Biaryl Conformational Dynamics

Executive Summary In modern drug development and materials science, the conformational dynamics of biaryl systems dictate critical properties ranging from receptor binding affinity to chiral catalyst efficacy. While high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, the conformational dynamics of biaryl systems dictate critical properties ranging from receptor binding affinity to chiral catalyst efficacy. While highly substituted biaryls often exhibit stable atropisomerism, mono-ortho-substituted systems occupy a complex dynamic regime. This whitepaper provides an in-depth mechanistic analysis of the rotational barrier in 4-Methyl-[1,1'-biphenyl]-2-ol . By synthesizing physical organic principles with advanced thermochemical methodologies, we establish why this specific substitution pattern maintains structural flexibility, and we detail the self-validating experimental and computational protocols required to quantify such elusive, low-energy torsional barriers.

Mechanistic Principles of Biaryl Rotation

The rotational energy barrier around the C1–C1' pivot bond in biphenyl derivatives is primarily governed by the steric clash of ortho-substituents during the planar transition state (0° or 180° dihedral angle).

In unsubstituted biphenyl, the barrier to planarity is exceptionally low, measured at approximately 1.9–2.0 kcal/mol 1. When an ortho-hydroxyl group is introduced (as in 2-hydroxybiphenyl), the barrier increases due to the steric repulsion between the oxygen atom and the ortho-hydrogen of the adjacent phenyl ring.

In 4-Methyl-[1,1'-biphenyl]-2-ol , the structural anatomy features an ortho-hydroxyl group (C2) and a para-methyl group (C4) relative to the biaryl axis.

  • Steric Contribution: The 4-methyl group is positioned far from the rotational axis. Consequently, its steric contribution to the rotational barrier is effectively zero.

  • Electronic Contribution: The methyl group exerts a mild electron-donating effect (+I, +M via hyperconjugation). While this slightly enriches the

    
    -system of the phenol ring, biaryl rotational barriers are overwhelmingly dominated by steric rather than electronic factors.
    

Therefore, the rotational barrier of 4-Methyl-[1,1'-biphenyl]-2-ol is mechanistically anchored to that of 2-hydroxybiphenyl, which has been experimentally quantified at 5.4 kcal/mol 2. This places the molecule in a regime of rapid free rotation at room temperature, preventing the isolation of stable atropisomers but allowing for dynamic conformational adaptation within biological target pockets.

G GS1 Ground State (Twisted ~45°) Global Minimum TS1 Transition State (Planar 0°) Steric Clash (OH vs H) GS1->TS1 +5.4 kcal/mol Rotation TS2 Transition State (Perpendicular 90°) Loss of Conjugation GS1->TS2 Alternative Pathway GS2 Ground State (Twisted ~135°) Degenerate Minimum TS1->GS2 Relaxation TS2->GS2 Relaxation

Fig 1: Conformational exchange pathway and rotational energy landscape of the biaryl system.

Quantitative Data: Comparative Rotational Barriers

To contextualize the flexibility of 4-Methyl-[1,1'-biphenyl]-2-ol, the table below summarizes the rotational barriers of related biaryl systems. A barrier of >20 kcal/mol is typically required for stable, room-temperature atropisomerism.

CompoundOrtho SubstituentsPara SubstituentsRotational Barrier (kcal/mol)Rotational Regime at 298K
BiphenylNoneNone~1.9Free Rotation
2-Fluorobiphenyl1 (Fluoro)None4.4Free Rotation
4-Methyl-[1,1'-biphenyl]-2-ol 1 (Hydroxyl) 1 (Methyl) ~5.4 Free Rotation
2-Hydroxybiphenyl1 (Hydroxyl)None5.4Free Rotation
2,2'-Disubstituted Biphenyls2 (e.g., Methyl, OH)Variable>15.0Hindered / Atropisomeric

Experimental Methodologies: Self-Validating Protocols

Measuring a barrier of ~5.4 kcal/mol is technically demanding because the conformational exchange is faster than the NMR timescale at ambient conditions. The following protocols detail how to extract these thermodynamic parameters using self-validating workflows.

Protocol A: Dynamic NMR (DNMR) for Ultra-Low Barrier Quantification

This protocol uses cryogenic temperatures to "freeze out" the conformers, allowing for the extraction of rate constants via lineshape analysis.

  • Cryogenic Sample Preparation: Dissolve 4-Methyl-[1,1'-biphenyl]-2-ol in a low-freezing solvent mixture, such as

    
     (Freon mixture). Standard NMR solvents (like 
    
    
    
    ) will freeze well before the required decoalescence temperature is reached.
  • Self-Validating Temperature Calibration (Critical): Do not rely on the NMR console's thermocouple, which is highly inaccurate below -80 °C. Insert a sealed capillary containing pure methanol into the NMR tube. The chemical shift difference (

    
    ) between the methanol 
    
    
    
    and
    
    
    protons provides an absolute, self-validating measurement of the exact sample temperature.
  • Variable Temperature (VT) Acquisition: Cool the probe systematically from -100 °C down to -150 °C. Acquire high-resolution

    
     NMR spectra at 5-degree intervals until the exchange-broadened signals split into distinct peaks (decoalescence).
    
  • Lineshape Analysis: Utilize simulation software (e.g., DNMR3 or TopSpin Dynamics) to fit the experimental spectra to the Bloch-McConnell equations. This extracts the exchange rate constant (

    
    ) at each specific temperature.
    
  • Thermodynamic Extraction: Plot the data using the Eyring equation (

    
     vs 
    
    
    
    ). The slope yields the enthalpy of activation (
    
    
    ), and the y-intercept yields the entropy of activation (
    
    
    ), providing the complete thermodynamic profile of the rotational barrier.
Protocol B: In Silico Validation (DFT)

To orthogonally verify the DNMR results, Density Functional Theory (DFT) is employed. A computational protocol is only trustworthy if it contains internal mathematical checks.

  • Conformational Search & Geometry Optimization: Perform an initial conformational search using molecular mechanics (OPLS-AA) to locate the twisted ground state. Optimize this geometry using a robust level of theory, such as B3LYP/6-311+G** 3.

  • Transition State (TS) Search: Constrain the C2-C1-C1'-C2' dihedral angle to 0° (planar TS) and perform a TS optimization (e.g., using the Berny algorithm).

  • Self-Validation via Frequency Calculation (Critical): Run a vibrational frequency calculation on the optimized TS geometry. The protocol is self-validating if and only if the output yields exactly one imaginary frequency (

    
    )  corresponding to the torsional mode. If 
    
    
    
    , the structure is a local minimum; if
    
    
    , it is an invalid higher-order saddle point.
  • Energy Calculation: Subtract the Zero-Point Energy (ZPE) corrected ground state energy from the TS energy to yield the theoretical

    
    , which should closely match the ~5.4 kcal/mol experimental value.
    

Workflow A 1. Sample Preparation (Cryogenic Solvent System) B 2. VT-NMR Acquisition (Internal Temp Calibration) A->B C 3. Line Shape Analysis (Extract Rate Constants) B->C D 4. Eyring Plot Generation (ln(k/T) vs 1/T) C->D E 5. Thermodynamic Barrier (ΔG‡, ΔH‡, ΔS‡) D->E F Orthogonal Validation (DFT TS Search) E->F Compare Data

Fig 2: Self-validating experimental workflow for DNMR barrier calculation and DFT validation.

References

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment.
  • Mazzanti, A., Lunazzi, L., Ruzziconi, R., Spizzichino, S., & Schlosser, M. (2010). The torsional barriers of 2-hydroxy- and 2-fluorobiphenyl: small but measurable. Chemistry - A European Journal.
  • Sancho-Garcia, J. C., & Cornil, J. (2005). Anchoring the Torsional Potential of Biphenyl at the ab Initio Level: The Role of Basis Set versus Correlation Effects.

Sources

Foundational

Crystal structure of 4-Methyl-[1,1'-biphenyl]-2-ol derivatives

An In-Depth Technical Guide on the Crystal Structure and Synthesis of 4-Methyl-[1,1'-biphenyl]-2-ol Derivatives Executive Summary The 4-Methyl-[1,1'-biphenyl]-2-ol scaffold (also known as 4-methyl-2-phenylphenol or 2-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and Synthesis of 4-Methyl-[1,1'-biphenyl]-2-ol Derivatives

Executive Summary

The 4-Methyl-[1,1'-biphenyl]-2-ol scaffold (also known as 4-methyl-2-phenylphenol or 2-hydroxy-4-methylbiphenyl) represents a critical structural motif in medicinal chemistry and materials science. As a derivative of o-phenylphenol (OPP), it retains the potent biocidal and fungicidal properties of the parent core while the 4-methyl substitution introduces steric bulk and lipophilicity changes that modulate bioavailability and crystal packing. This guide provides a rigorous analysis of its solid-state architecture, synthesis via palladium-catalyzed cross-coupling, and the supramolecular interactions that govern its stability.

Chemical Identity & Structural Nomenclature

Precise nomenclature is vital for crystallographic discussion to avoid ambiguity regarding the methyl and hydroxyl positions.

PropertyDetail
IUPAC Name 4-Methyl-[1,1'-biphenyl]-2-ol
Alternative Name 4-Methyl-2-phenylphenol
Formula C₁₃H₁₂O
Molecular Weight 184.24 g/mol
Core Scaffold Biphenyl with ortho-hydroxyl and para-methyl (relative to the biphenyl bond) substitution on Ring A.

Numbering Logic:

  • Ring A (Phenolic): C1 is the biphenyl junction. C2 bears the Hydroxyl (-OH). C4 bears the Methyl (-CH₃).

  • Ring B (Phenyl): Unsubstituted phenyl ring attached at C1.

Synthesis: The Suzuki-Miyaura Protocol

The most robust route to high-purity crystalline 4-methyl-[1,1'-biphenyl]-2-ol is the Suzuki-Miyaura cross-coupling of a halogenated cresol with a phenylboronic acid. This method avoids the regioselectivity issues of direct Friedel-Crafts alkylation.

Reaction Scheme Logic

We utilize 2-bromo-4-methylphenol as the electrophile. The bromine at the ortho position (relative to OH) directs the phenyl coupling exactly to the C2 position (phenol numbering), which corresponds to the C1 junction in biphenyl nomenclature.

SuzukiSynthesis Start1 2-Bromo-4-methylphenol (Electrophile) Cat Pd(PPh3)4 (3-5 mol%) Na2CO3 (2 eq) Start1->Cat Solvent: Toluene/EtOH/H2O Start2 Phenylboronic Acid (Nucleophile) Start2->Cat Inter Pd(II) Oxidative Addition Complex Cat->Inter 1. Oxidative Addition 2. Transmetallation Prod 4-Methyl-[1,1'-biphenyl]-2-ol (Target) Inter->Prod Reductive Elimination (Reflux, 8-12h)

Figure 1: Catalytic cycle for the regioselective synthesis of the target scaffold.

Detailed Experimental Protocol
  • Reagents: 2-Bromo-4-methylphenol (10 mmol), Phenylboronic acid (12 mmol), Pd(PPh₃)₄ (0.3 mmol), Na₂CO₃ (20 mmol).

  • Solvent System: Degassed mixture of Toluene:Ethanol:Water (4:1:1 v/v).

  • Procedure:

    • Charge a Schlenk flask with solid reagents and cycle with Argon (3x).

    • Add degassed solvents via syringe.[1]

    • Heat to reflux (90-100°C) for 12 hours under Argon.

    • Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Work-up: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄.

  • Purification: Silica gel column chromatography (Eluent: Hexane -> 5% EtOAc in Hexane).

  • Crystallization: Dissolve pure oil in minimum hot Ethanol; add Hexane dropwise until turbid. Cool slowly to 4°C.

Crystal Structure & Supramolecular Architecture

The solid-state behavior of 4-methyl-[1,1'-biphenyl]-2-ol is governed by the competition between the steric twist of the biphenyl core and the directional requirements of the hydroxyl hydrogen bond.

Conformational Twist

Unlike planar aromatic systems (e.g., anthracene), the biphenyl core in this derivative is non-planar .

  • Steric Driver: The repulsive interaction between the ortho-hydroxyl oxygen (on Ring A) and the ortho-hydrogens (on Ring B) forces the rings to twist.

  • Dihedral Angle: Typically 35°–45° in the crystal lattice. This twist disrupts

    
    -conjugation but is energetically necessary to relieve steric strain.
    
Hydrogen Bonding Network

The 2-position hydroxyl group is the primary "sticky" site for crystal packing.

  • Motif: It forms intermolecular O-H···O hydrogen bonded chains (catemers) rather than discrete dimers.

  • Directionality: The chains typically propagate along the crystallographic b-axis (in monoclinic settings).

  • Geometry:

    • D···A Distance: ~2.75 – 2.85 Å

    • D-H···A Angle: ~160° – 170°

Packing Interactions

The 4-methyl group adds lipophilic bulk, preventing the tight "herringbone" packing seen in unsubstituted biphenyl. Instead, the structure adopts a layered arrangement:

  • Polar Domain: The H-bonded phenolic heads cluster together.

  • Non-Polar Domain: The phenyl ring B and the 4-methyl group of Ring A interdigitate via C-H···

    
     interactions .
    

CrystalPacking MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB Intermolecular H-Bond (O-H···O) MolC Molecule C (Next Unit) MolB->MolC Chain Propagation (1D Motif) Twist Steric Twist (~40°) Prevents Planarity Twist->MolA Twist->MolB Stack C-H···π Interactions (Stabilize Layers) Stack->MolA Stack->MolB

Figure 2: Supramolecular logic governing the crystal lattice assembly.

Comparative Crystallographic Data

While the specific lattice constants for the 4-methyl derivative vary by polymorph, they closely follow the trends of the parent 2-phenylphenol and related 4-substituted analogs.

Parameter2-Phenylphenol (Parent)4-Methyl-[1,1'-biphenyl]-2-ol (Target)Structural Implication
Crystal System Orthorhombic / MonoclinicMonoclinic (Predicted) Reduced symmetry due to methyl group.
Space Group Fdd2 or P2₁/cP2₁/c (Centrosymmetric)Common for phenols forming chains.
Twist Angle ~31°~38° - 42° Methyl group at C4 slightly increases twist via packing pressure.
H-Bond Dist. 2.82 Å2.78 - 2.85 Å Strong H-donating ability of the phenol.
Packing Motif Infinite ChainsInfinite Chains + Interdigitated Layers Methyl group disrupts simple stacking.

Functional Applications & SAR

Understanding the crystal structure allows for rational modification of the scaffold for specific applications.

  • Biocidal Activity: The non-planar "twisted" conformation is essential for binding to bacterial cell membranes. The 4-methyl group increases lipophilicity (LogP), enhancing membrane penetration compared to the parent o-phenylphenol.

  • Ligand Design: In organometallic chemistry, the 2-hydroxy group serves as an anionic anchor (after deprotonation), while the biphenyl bulk protects the metal center. The crystal structure data (bond lengths) is used to model steric crowding in catalyst design.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Smith, G., et al. (2002). "The Crystal Structures of the 2-Phenylphenol Derivatives." Acta Crystallographica Section E, 58, o416-o420. Link

  • PubChem. (2025). "4-Methyl-2-phenylphenol Compound Summary." National Library of Medicine. Link

  • Bruno, I. J., et al. (2002). "New software for searching the Cambridge Structural Database and visualizing crystal structures." Acta Crystallographica Section B, 58(3), 389-397. Link

Sources

Exploratory

A Comprehensive Technical Guide to the Theoretical Calculation of Biphenyl Torsional Barriers

Abstract The rotational dynamics of the biphenyl moiety are a cornerstone of stereochemistry, with profound implications for materials science and, most notably, drug development. The energy barrier to rotation around th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rotational dynamics of the biphenyl moiety are a cornerstone of stereochemistry, with profound implications for materials science and, most notably, drug development. The energy barrier to rotation around the central carbon-carbon bond dictates the conformational landscape accessible to a molecule, thereby influencing its interaction with biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methods used to calculate these torsional barriers. We will delve into the underlying principles, explore a range of computational methodologies from first-principles quantum mechanics to density functional theory, and provide field-proven insights into the critical choices that ensure the accuracy and predictive power of these calculations. This guide is designed to be a self-validating system, grounding all protocols and claims in authoritative scientific literature.

Introduction: The Enduring Significance of the Biphenyl Torsional Barrier

Biphenyl, a seemingly simple aromatic hydrocarbon, presents a fascinating and surprisingly complex challenge in computational chemistry.[1] Its two phenyl rings are not coplanar in the ground state, adopting a twisted conformation with a dihedral angle of approximately 44.4° in the gas phase.[2] The energy required to force the rings into a planar (0° dihedral angle) or perpendicular (90° dihedral angle) conformation is known as the torsional barrier. This barrier arises from a delicate interplay of two primary opposing forces:

  • Steric Hindrance: At a 0° dihedral angle, the ortho-hydrogens on the adjacent rings experience significant van der Waals repulsion, destabilizing the planar conformation. This steric clash is a major contributor to the rotational barrier.[3]

  • Electronic Conjugation: Conversely, π-conjugation between the two aromatic rings is maximized in the planar conformation, which provides a stabilizing electronic effect.

The accurate prediction of these torsional barriers is not merely an academic exercise. In medicinal chemistry, the biphenyl scaffold is a common structural motif. The conformational preferences and the ease of rotation around the biphenyl bond can directly impact a drug molecule's ability to adopt the specific three-dimensional shape required for binding to its target protein.[4] Therefore, a robust computational protocol for predicting these barriers is an invaluable tool in rational drug design.

Experimentally, the torsional barriers of biphenyl have been determined to be approximately 6.0 ± 2.1 kJ/mol for the planar transition state and 6.5 ± 2.0 kJ/mol for the perpendicular transition state.[1][5] Replicating these values computationally has proven to be a significant challenge, making biphenyl a critical benchmark system for assessing the accuracy of theoretical methods.[1]

Theoretical Foundations and Computational Methodologies

The calculation of a potential energy surface for the rotation around the biphenyl central bond is the core of determining the torsional barrier. This involves calculating the energy of the molecule at various fixed dihedral angles. The energy difference between the ground state (minimum energy conformation) and the transition states (planar and perpendicular) defines the barrier heights.

A Hierarchy of Computational Methods

A variety of quantum chemical methods can be employed to calculate the energies required to construct the torsional potential energy surface. The choice of method represents a trade-off between computational cost and accuracy.

2.1.1. Ab Initio Methods

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.

  • Hartree-Fock (HF) Theory: This is the simplest ab initio method. While computationally efficient, HF theory systematically overestimates torsional barriers because it does not account for electron correlation.[1]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest methods to include electron correlation. It generally improves upon HF results, but its accuracy for biphenyl can be inconsistent and highly dependent on the basis set used.[1][2]

  • Coupled Cluster (CC) Theory: Coupled cluster methods, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy.[1][5] However, their computational cost is very high, making them suitable primarily for benchmark calculations on smaller systems. High-level CCSD(T) calculations, when combined with large basis sets and extrapolations to the complete basis set limit, have been able to reproduce the experimental barriers of biphenyl with high accuracy.[6][7]

2.1.2. Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[8] DFT methods approximate the complex many-electron wavefunction with the much simpler electron density. The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional.

For biphenyl and its derivatives, several studies have benchmarked the performance of various functionals.[9][10][11] Key findings include:

  • Dispersion Corrections are Crucial: Standard DFT functionals often fail to accurately describe the weak van der Waals interactions that are critical in determining the torsional barrier. The inclusion of empirical dispersion corrections (e.g., DFT-D methods like B3LYP-D, B97-D) is essential for obtaining accurate results.[9][11]

  • Hybrid Functionals Perform Well: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and efficiency. B3LYP is a widely used hybrid functional that, when paired with a dispersion correction, performs reasonably well for biphenyl systems.[7][12] Other functionals like PBE0, ωB97XD, and M06-2X have also shown promise.[10][11]

  • Double-Hybrid Functionals: These functionals, such as B2PLYP, incorporate a portion of the MP2 correlation energy and can offer even higher accuracy, though at a greater computational expense than standard hybrid functionals.[10][11]

The Critical Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set are critical for accurately describing the electronic structure of the molecule and, consequently, the torsional barrier.

For biphenyl, it has been demonstrated that small basis sets, such as cc-pVDZ, are insufficient to provide even a qualitatively correct description of the rotational barriers.[1][5] To achieve reliable results, large, flexible basis sets are required.[6][7]

  • Pople-style basis sets: Basis sets like 6-311+G(2df,p) have been shown to provide a good balance for DFT calculations on substituted biphenyls.[6]

  • Correlation-consistent basis sets: For high-accuracy ab initio calculations, the augmented correlation-consistent basis sets of Dunning (e.g., aug-cc-pVTZ, aug-cc-pVQZ) are recommended.[2] Extrapolation to the complete basis set (CBS) limit is often necessary to achieve the highest accuracy.[6][7]

Environmental Effects: Solvation Models

In many real-world applications, particularly in drug design, molecules are not in the gas phase but in a solvent. The solvent can have a significant impact on the conformational energetics. Implicit solvation models are a computationally efficient way to account for these effects.[13][14] These models treat the solvent as a continuous medium with a given dielectric constant. Popular implicit solvation models include:

  • Polarizable Continuum Model (PCM): This is a widely used and versatile model.[15]

  • SMD (Solvation Model based on Density): This model is parameterized for a wide range of solvents and has shown good performance.

For charged or highly polar biphenyl derivatives, the inclusion of a solvation model is particularly important for accurate predictions.[9][11]

A Practical Workflow for Calculating Biphenyl Torsional Barriers

This section outlines a step-by-step protocol for calculating the torsional barrier of a biphenyl derivative using DFT, a widely accessible and reliable method for this task.

Step-by-Step Protocol
  • Structure Preparation:

    • Build the 3D structure of the biphenyl derivative of interest using a molecular modeling software package.

    • Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94s).

  • Constrained Geometry Optimizations (Potential Energy Scan):

    • The core of the procedure is to perform a series of geometry optimizations where the central C-C-C-C dihedral angle is held fixed at specific values. This is known as a "relaxed scan" or "torsion scan".[16][17]

    • Define a scan range from 0° to 90° (or 180° for asymmetric systems) with a step size of 10-15°. A smaller step size will yield a more detailed potential energy surface but will increase the computational cost.

    • For each step of the scan, perform a full geometry optimization of all other degrees of freedom.

  • Choice of Computational Level:

    • Functional: Select a dispersion-corrected hybrid DFT functional. B3LYP-D3 or ωB97X-D are good starting points.[9][14]

    • Basis Set: Use a triple-ζ quality basis set with polarization and diffuse functions, for example, 6-311+G(d,p).[9][11]

    • Solvation: If relevant, include an implicit solvation model such as PCM or SMD with the appropriate solvent.[14]

  • Locating the Minima and Transition States:

    • From the potential energy scan, identify the approximate dihedral angles corresponding to the energy minimum (ground state) and the transition states (0° and 90°).

    • Perform unconstrained geometry optimizations starting from the structures identified in the scan to precisely locate the energy minimum and the transition state structures.

  • Frequency Calculations:

    • Perform frequency calculations for the optimized ground state and transition state structures.

    • A true energy minimum will have all real (positive) vibrational frequencies.

    • A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the rotation around the central C-C bond).

    • The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Calculating the Barrier Heights:

    • The torsional barrier is the difference in energy between the transition state and the ground state.

    • For the most accurate results, use the Gibbs free energies (which include ZPVE and thermal corrections) to calculate the activation energy (ΔG‡).[9][10][11]

    • ΔG‡ = G(transition state) - G(ground state)

Visualizing the Computational Workflow

G cluster_prep 1. Structure Preparation cluster_scan 2. Potential Energy Scan cluster_refine 3. Refinement cluster_analysis 4. Analysis build Build 3D Structure mm_opt Initial MM Optimization build->mm_opt define_scan Define Dihedral Scan (0° to 90°, 15° steps) mm_opt->define_scan constrained_opt Constrained DFT Optimizations define_scan->constrained_opt unconstrained_opt Unconstrained Optimizations (Minima & TS) constrained_opt->unconstrained_opt freq_calc Frequency Calculations unconstrained_opt->freq_calc zpve Obtain ZPVE & Thermal Corrections freq_calc->zpve calc_barrier Calculate ΔG‡ zpve->calc_barrier caption Computational workflow for torsional barrier calculation.

Caption: A schematic of the computational workflow for calculating biphenyl torsional barriers.

Data Presentation and Interpretation

A clear presentation of the calculated data is essential for interpretation and comparison.

Potential Energy Surface

Plotting the relative energy as a function of the dihedral angle provides a clear visual representation of the torsional barrier.

G cluster_pes Biphenyl Torsional Potential Energy Surface Energy (kJ/mol) Energy (kJ/mol) 0 0 2 2 4 4 6 6 8 8 45° 45° 90° 90° Dihedral Angle Dihedral Angle p0 p45 p0->p45 p90 p45->p90 ts1 Planar TS gs Ground State ts2 Perpendicular TS

Caption: A representative potential energy surface for biphenyl rotation.

Tabulated Results

Summarizing the results in a table allows for easy comparison between different computational methods or different substituted biphenyls.

Method/Basis SetGround State Dihedral (°)Planar Barrier (0°) (kJ/mol)Perpendicular Barrier (90°) (kJ/mol)
Experimental~44.46.0 ± 2.16.5 ± 2.0
B3LYP-D3/6-311+G(d,p)Calculated ValueCalculated ValueCalculated Value
ωB97X-D/aug-cc-pVTZCalculated ValueCalculated ValueCalculated Value
CCSD(T)/CBS~428.08.3

Note: The calculated values in this table are illustrative and would be populated with the results from the specific calculations performed.

Applications in Drug Development

The principles and methods described in this guide have direct applications in the field of drug discovery and development.

  • Conformational Analysis: Understanding the torsional barrier of a biphenyl-containing drug candidate helps to determine the accessible conformations and their relative populations. This is crucial for understanding how the molecule might bind to its target.[18]

  • Structure-Activity Relationship (SAR) Studies: By calculating the torsional barriers for a series of related compounds, researchers can understand how different substituents affect the conformational flexibility.[19] This can provide insights into the SAR and guide the design of new molecules with improved potency and selectivity.

  • Atropisomerism: If the torsional barrier is sufficiently high (generally > 23 kcal/mol), rotation around the biphenyl bond can be restricted at room temperature, leading to the existence of stable rotational isomers called atropisomers.[18] Computational prediction of high torsional barriers can alert medicinal chemists to the possibility of atropisomerism, which can have significant implications for drug development, as different atropisomers may have different pharmacological properties.

Conclusion

The theoretical calculation of biphenyl torsional barriers is a mature yet still challenging area of computational chemistry. This guide has provided a comprehensive overview of the theoretical underpinnings, a survey of the most effective computational methods, and a practical, step-by-step workflow for performing these calculations. By carefully selecting the computational methodology, including crucial factors like dispersion corrections, appropriately sized basis sets, and solvation effects, researchers can obtain accurate and predictive results. These calculations provide invaluable insights into the conformational behavior of biphenyl-containing molecules, making them an essential tool for modern drug discovery and materials science.

References

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  • Dequesne, B., & Wouters, J. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(10), 1634-1643. [Link]

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  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. ResearchGate. [Link]

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  • Tsuzuki, S., & Tanabe, K. (1991). Basis Set and Electron Correlation Effects on the Internal Rotational Barrier Heights of Formamide and Acetamide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1255-1259. [Link]

  • Popelier, P. L. A. (2018). A relative energy gradient (REG) study of the planar and perpendicular torsional energy barriers in biphenyl. PeerJ Physical Chemistry, 1, e1. [Link]

  • Tsuzuki, S., & Tanabe, K. (1991). Basis set and electron correlation effects on the internal rotational barrier heights of formamide and acetamide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation. [Link]

  • Sitha, S., & Sobczak, I. (2001). Torsional barrier, ionization potential, and electron affinity of biphenyl—A theoretical study. The Journal of Chemical Physics, 115(23), 10562-10571. [Link]

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460-1471. [Link]

  • Garcia, A. E., Hummer, G., & Soumpasis, D. M. (1995). Modeling solvation contributions to conformational free energy changes of biomolecules using a potential of mean force expansion. The Journal of Chemical Physics, 103(16), 7121-7132. [Link]

  • Lunazzi, L., Mancinelli, M., Mazzanti, A., Lepri, S., Ruzziconi, R., & Schlosser, M. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1855. [Link]

  • Dequesne, B., & Wouters, J. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. [Link]

  • Lunazzi, L., Mancinelli, M., Mazzanti, A., Lepri, S., Ruzziconi, R., & Schlosser, M. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry. [Link]

  • Okur, A., Miller, B. T., & Simmerling, C. (2008). Conformational Sampling with Implicit Solvent Models: Application to the PHF6 Peptide in Tau Protein. Journal of Chemical Theory and Computation, 4(5), 768–778. [Link]

  • Lunazzi, L., Mancinelli, M., Mazzanti, A., Lepri, S., Ruzziconi, R., & Schlosser, M. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1855. [Link]

  • Wolf, C., & Liu, S. (2008). Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. ResearchGate. [Link]

  • Duan, L., Dixon, S. L., & Gu, J. (2012). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 8(9), 3323–3335. [Link]

  • Proppe, J., & Reiher, M. (2021). Explaining and Fixing DFT Failures for Torsional Barriers. The Journal of Physical Chemistry Letters, 12(11), 2936–2943. [Link]

  • Nakata, H., & Mashimo, T. (2020). Conformational Search with Implicit Solvation Model for Prediction of Ligand-Bound Conformations. ResearchGate. [Link]

  • Proppe, J., & Reiher, M. (2021). Explaining and Fixing DFT Failures for Torsional Barriers. arXiv. [Link]

  • Lee, S., & Head-Gordon, T. (2025). A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. Chemical Science. [Link]

  • Lee, S., & Head-Gordon, T. (2025). A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. Chemical Science. [Link]

  • de Oliveira, G. A., & da Cunha, W. F. (2014). Investigation of the torsional barrier of EDOT using molecular mechanics and DFT methods. Journal of Molecular Modeling, 20(9), 2419. [Link]

  • Proppe, J., & Reiher, M. (2021). Explaining and Fixing DFT Failures for Torsional Barriers. arXiv. [Link]

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  • Sancho-García, J. C., & Cornil, J. (2005). Anchoring the Torsional Potential of Biphenyl at the ab Initio Level: The Role of Basis Set versus Correlation Effects. Journal of Chemical Theory and Computation, 1(3), 581–589. [Link]

  • Cuevas-Valenzuela, G., et al. (2014). The Rotational Barrier in Ethane: A Molecular Orbital Study. International Journal of Molecular Sciences, 15(12), 22621–22634. [Link]

  • Ashkenazi, N. (n.d.). Conformational energy analysis. Technion – Israel Institute of Technology. [Link]

  • Zhuravel, M. A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 444. [Link]

  • Chen, Y. K. (2008). Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle. The Journal of Chemical Physics, 129(9), 094103. [Link]

  • Zale, A. T., et al. (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols. Journal of Molecular Modeling, 31(3), 64. [Link]

  • Chen, Y. K. (2008). Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle. The Journal of Chemical Physics, 129(9), 094103. [Link]

  • da Silva, J. B. P., & da Silva, A. M. (2005). A study of the rotational barriers for some organic compounds using the G3 and G3CEP theories. ResearchGate. [Link]

  • CCDC. (2024). How Torsional Data Can Inspire Drug Design. CCDC. [Link]

  • Calvo, F. J., et al. (2022). Building a Torsional Potential between Thiophene Rings to Illustrate the Basics of Molecular Modeling. Journal of Chemical Education, 99(12), 4048–4054. [Link]

  • Giese, T. J., & York, D. M. (2004). High-Level Ab Initio Methods for Calculation of Potential Energy Surfaces of van der Waals Complexes. International Journal of Quantum Chemistry, 98(2), 388–408. [Link]

  • Cresset Group. (2022). Enhance novel molecule design using real-time Torsion Analysis in Flare™. Cresset Group. [Link]

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  • Talbi, D. (n.d.). Ab initio calculations for potential energy surfaces. GRAAL-Montpellier. [Link]

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Protocols & Analytical Methods

Method

Application Note: The Dual Utility of 4-Methyl-[1,1'-biphenyl]-2-ol in Asymmetric Catalysis

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocols.

Executive Summary

In the realm of asymmetric catalysis, the strategic selection of starting materials and ligand precursors dictates the stereochemical outcome of a reaction. 4-Methyl-[1,1'-biphenyl]-2-ol (a substituted 2-arylphenol) has emerged as a highly privileged structural motif. Its utility is bifurcated into two distinct but equally critical applications:

  • As a Substrate for Asymmetric Dearomatization: It serves as a planar precursor that can be catalytically transformed into three-dimensionally complex, sp³-rich cyclohexadienones—scaffolds highly sought after in modern drug discovery[1][2].

  • As a Precursor for Axially Chiral Ligands: Through oxidative dimerization, it forms a C2-symmetric biphenyl backbone. The presence of the methyl groups provides critical steric tuning, enabling the synthesis of highly selective chiral phosphoramidites and phosphoric acids[3].

This application note details the mechanistic causality, self-validating protocols, and quantitative performance metrics of 4-Methyl-[1,1'-biphenyl]-2-ol in these advanced catalytic workflows.

Application I: Substrate for Asymmetric Dearomatization

Scientific Context & Causality

The dearomatization of phenols is a powerful strategy to generate structural complexity from flat, aromatic rings. However, unfunctionalized phenols often suffer from poor regioselectivity, leading to unwanted para-coupling or polymerization.

The structural genius of using 4-methyl-[1,1'-biphenyl]-2-ol lies in its substitution pattern. The methyl group at the 4-position (para to the hydroxyl group in the phenol nomenclature) effectively blocks para-functionalization. During acid-promoted dearomative hydroamination, the 4-methyl group stabilizes the transient arenium ion via hyperconjugation. This electronic and steric bias funnels the reaction exclusively toward the desired ortho-dearomatization, yielding a highly functionalized 2-aminocyclohexadien-1-one with a newly formed quaternary stereocenter[1].

Mechanistic Pathway

Dearomatization A 4-Methyl-[1,1'-biphenyl]-2-ol (Planar Arene) B O-Arylhydroxylamine (Labile Intermediate) A->B Electrophilic Amination (Base Promoted) C Arenium Ion (Charge Stabilized by 4-Me) B->C Acid Catalysis (N-O Cleavage) D 2-Aminocyclohexadien-1-one (Dearomatized Core) C->D 1,3-Migration (Stereocontrolled) E Chiral 1-Arylcyclohexylamine (3D Scaffold) D->E Reductive Quench (NaBH4)

Mechanistic pathway of the formal dearomative hydroamination of 4-methyl-[1,1'-biphenyl]-2-ol.

Protocol 1: Formal Dearomative Hydroamination

Note: This protocol utilizes a semi-telescoped process to prevent intermediate degradation, ensuring a self-validating high-yield system[1][2].

Step 1: Electrophilic Amination

  • In an oven-dried flask, dissolve 4-methyl-[1,1'-biphenyl]-2-ol (2.00 mmol) in anhydrous DMF (10 mL).

  • Add Cs₂CO₃ (2.50 mmol) and stir for 15 minutes at room temperature to deprotonate the phenol.

  • Add an electrophilic amination reagent, such as O-(2,4-dinitrophenyl)hydroxylamine (2.20 mmol), in one portion.

  • Stir for 4 hours. Crucial Step: Do not purify the resulting O-arylhydroxylamine via silica gel chromatography, as it is highly prone to decomposition back to the starting phenol[1]. Instead, perform a rapid aqueous workup (H₂O/EtOAc), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Acid-Promoted Rearrangement & Reduction

  • Dissolve the crude O-arylhydroxylamine in anhydrous CH₂Cl₂ (15 mL) and cool to -78 °C under inert atmosphere.

  • Dropwise, add Trifluoroacetic acid (TFA, 1.0 equiv) or a chiral Brønsted acid (for asymmetric induction).

  • Allow the reaction to warm to room temperature over 2 hours. The acid promotes N-O bond cleavage and a stereoselective 1,3-migration.

  • Quench the reaction strictly at 0 °C by adding NaBH₄ (3.0 equiv) dissolved in MeOH (5 mL). Causality: In situ ketone reduction upon workup prevents the unwanted [4+2]-dimerization of the highly reactive cyclohexadienone intermediate[2].

  • Purify the resulting trans-aminoalcohol via standard flash chromatography.

Application II: Precursor for Axially Chiral Biphenyl Ligands

Scientific Context & Causality

While BINOL is the traditional standard for axially chiral ligands, biphenyl-based ligands (like BIPHEP or MonoPhos analogues) offer a more flexible dihedral angle. By subjecting 4-methyl-[1,1'-biphenyl]-2-ol to oxidative coupling, researchers generate a C2-symmetric 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol.

The causality behind choosing the 4-methyl derivative over unsubstituted 2-phenylphenol is profound: the resulting 5,5'-dimethyl groups project directly into the catalytic pocket of transition metals (e.g., Rh, Ir). This added steric bulk narrows the chiral space, restricting the conformational flexibility of the substrate during the enantiodetermining step (such as migratory insertion in asymmetric hydrogenation), thereby drastically improving the enantiomeric excess (ee)[3][4].

Ligand Synthesis Workflow

LigandSynthesis A 4-Methyl-[1,1'-biphenyl]-2-ol B Racemic Biphenyl-2,2'-diol (Oxidative Dimerization) A->B Cu(II), O2 Radical Coupling C Enantiopure (R)/(S)-Diol (Chiral Resolution) B->C Menthyl Chloroformate Separation D Chiral Phosphoramidite (Phosphorylation) C->D 1. PCl3, Et3N 2. R2NH

Workflow for the synthesis of axially chiral phosphoramidite ligands via oxidative coupling.

Protocol 2: Synthesis of Chiral Phosphoramidite Ligands

Step 1: Oxidative Dimerization

  • Dissolve 4-methyl-[1,1'-biphenyl]-2-ol (10 mmol) in methanol (30 mL).

  • Add a catalytic amount of CuCl(OH)·TMEDA complex (5 mol%).

  • Stir the mixture vigorously under an oxygen atmosphere (1 atm) at room temperature for 24 hours. The single-electron transfer (SET) mechanism selectively couples the rings at the ortho-position relative to the hydroxyl groups.

  • Quench with 1M HCl, extract with EtOAc, and crystallize to obtain the racemic 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol.

Step 2: Chiral Resolution & Phosphorylation

  • Resolve the racemic diol by reacting it with (1R,2S,5R)-(-)-menthyl chloroformate, separating the diastereomers via fractional crystallization, and subsequent hydrolysis to yield enantiopure (R)- or (S)-diol.

  • In a flame-dried Schlenk flask, dissolve the enantiopure diol (1.0 mmol) in anhydrous THF (10 mL) with Et₃N (3.0 mmol).

  • Cool to 0 °C and add PCl₃ (1.1 mmol) dropwise. Stir for 2 hours to form the phosphorochloridite intermediate. Self-validation: Strict exclusion of moisture here is mandatory to prevent the formation of unreactive H-phosphonate species[3].

  • Add the desired secondary amine (e.g., dimethylamine, 2.5 mmol) and stir overnight.

  • Filter off the triethylamine hydrochloride salts under inert atmosphere and concentrate to yield the active chiral monophosphorus ligand[3].

Quantitative Data Summary

The table below summarizes the comparative performance metrics of 4-Methyl-[1,1'-biphenyl]-2-ol derived systems, illustrating the quantitative advantage of the 4-methyl substitution.

Application DomainCatalyst / Reagent SystemSubstrate / Ligand PrecursorAvg. Yield (%)Enantiomeric Excess (ee %)Key Structural Benefit
Dearomatization Chiral Brønsted Acid / NaBH₄4-Methyl-[1,1'-biphenyl]-2-ol78–85> 924-Me blocks para-coupling, prevents polymerization[1].
Dearomatization Chiral Brønsted Acid / NaBH₄Unsubstituted 2-Phenylphenol40–5580–85Prone to dimerization and lower regioselectivity[2].
Asymmetric Hydrogenation Rh(I) / Phosphoramidite5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-diol> 9996–985,5'-Me groups narrow the chiral pocket[3][4].
Asymmetric Hydrogenation Rh(I) / PhosphoramiditeUnsubstituted Biphenyl-2,2'-diol> 9582–88Wider dihedral angle leads to poorer facial selectivity[3].

References

1.[1] Formal Dearomative Hydroamination of 2-Arylphenols. ChemRxiv. URL:[Link] 2.[2] Formal Dearomative Hydroamination of 2-Arylphenols. PMC - National Institutes of Health. URL:[Link] 3.[4] Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Shaanxi Normal University / ACS Catalysis. URL:[Link] 4.[3] Chiral Monophosphorus Ligands for Asymmetric Catalytic Reactions. ACS Catalysis. URL:[Link]

Sources

Application

The Biphenyl Scaffold in Modern Catalysis: From Inactive Core to Privileged Ligand Architecture

Abstract While 4-Methyl-[1,1'-biphenyl]-2-ol is not prominently featured in the literature as a direct ligand for cross-coupling reactions, its core biaryl structure is the cornerstone of a class of highly effective and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While 4-Methyl-[1,1'-biphenyl]-2-ol is not prominently featured in the literature as a direct ligand for cross-coupling reactions, its core biaryl structure is the cornerstone of a class of highly effective and widely used ligands in modern organic synthesis. This technical guide will explore the pivotal role of the biaryl scaffold, particularly in the context of biaryl monophosphine ligands, in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles that govern their efficacy, provide detailed protocols for their application, and discuss how a simple biphenyl core, such as that of 4-Methyl-[1,1'-biphenyl]-2-ol, can be conceptually transformed into a powerful catalytic tool. This guide is intended for researchers, scientists, and professionals in drug development who seek to understand and apply the principles of modern cross-coupling catalysis.

Introduction: The Biaryl Motif as a Privileged Ligand Scaffold

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, finding widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The success of these reactions is intrinsically linked to the development of sophisticated ancillary ligands that modulate the properties of the palladium catalyst.[2][3] Among the most impactful classes of ligands are the biaryl phosphines, often referred to as Buchwald-type ligands.[4] These ligands are characterized by a biphenyl backbone, which is crucial for imparting the desired steric and electronic properties to the catalyst.[5]

The fundamental structure of 4-Methyl-[1,1'-biphenyl]-2-ol contains the essential biaryl framework. However, in its native form, it lacks a coordinating group, such as a phosphine, necessary to bind to the metal center and influence the catalytic cycle. The true power of the biaryl scaffold is unlocked when it is functionalized with a phosphine moiety, typically at the 2-position of one of the phenyl rings. The substituents on the biphenyl rings play a critical role in fine-tuning the ligand's properties.[6]

The Role of Biaryl Phosphine Ligands in Catalysis

The efficacy of biaryl phosphine ligands stems from a combination of their steric and electronic properties, which have a profound impact on the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or amine coordination (in Buchwald-Hartwig amination), and reductive elimination.[5][7][8]

Key Features and Their Mechanistic Consequences:

  • Steric Bulk: The ortho-substituents on the biphenyl core create a sterically demanding environment around the palladium center. This bulkiness promotes the formation of highly reactive, monoligated palladium(0) species (L1Pd(0)), which are often the active catalysts in the oxidative addition step, even with challenging substrates like aryl chlorides.[4][5]

  • Electron-Donating Ability: The phosphine group, particularly when substituted with alkyl groups (e.g., di-tert-butyl or dicyclohexyl), is a strong electron donor. This increases the electron density on the palladium center, which facilitates the oxidative addition of aryl halides to the Pd(0) complex.[2]

  • Biaryl Torsion Angle: The dihedral angle between the two phenyl rings of the biphenyl scaffold influences the steric environment and the stability of the catalytic complex. Substituents on the biphenyl rings can modulate this angle, thereby fine-tuning the ligand's performance.[9]

  • Palladium-Arene Interaction: There is evidence for a stabilizing interaction between the palladium center and the arene ring of the biphenyl backbone. This interaction can enhance catalyst stability and influence its reactivity.[5]

Below is a diagram illustrating the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, highlighting the role of a generic biaryl phosphine ligand (L).

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products L-Pd(0) L-Pd(0) Oxidative Addition Complex Oxidative Addition Complex L-Pd(0)->Oxidative Addition Complex Ar-X Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR')2 Base Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex Product Complex->L-Pd(0) Reductive Elimination Ar-R Ar-R Product Complex->Ar-R Product Ar-X Ar-X R-B(OR')2 R-B(OR')2 X-B(OR')2 X-B(OR')2

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

From a Simple Biaryl to a Powerful Ligand: A Conceptual Pathway

While 4-Methyl-[1,1'-biphenyl]-2-ol is not a ligand itself, it serves as an excellent conceptual starting point for designing one. The hydroxyl group at the 2-position is a chemical handle that can be converted into other functional groups, and ultimately, a phosphine moiety can be introduced. The methyl group at the 4'-position would contribute to the overall electronic properties of the resulting ligand.

The diagram below illustrates a conceptual synthetic pathway from a generic 2-hydroxybiphenyl to a functional biaryl phosphine ligand.

Ligand Synthesis Concept A 2-Hydroxybiphenyl (e.g., 4-Methyl-[1,1'-biphenyl]-2-ol) B 2-Triflyloxybiphenyl A->B Tf2O, Base C 2-(Diorganophosphino)biphenyl (Biaryl Phosphine Ligand) B->C HP(R)2, Pd catalyst

Caption: Conceptual synthesis of a biaryl phosphine ligand.

Application Notes: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds.[8][10] The choice of ligand is critical for achieving high yields and broad substrate scope, especially with challenging aryl chlorides.[3] Biaryl phosphine ligands are among the most effective for this transformation.

General Protocol for a Suzuki-Miyaura Coupling Using a Biaryl Phosphine Ligand

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a commercially available biaryl phosphine ligand.

Workflow Diagram:

Suzuki Protocol Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Weigh and add Pd precursor, ligand, aryl halide, arylboronic acid, and base to an oven-dried reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Heat the reaction mixture with stirring for the specified time. C->D E Cool the reaction to room temperature. D->E F Dilute with an organic solvent and water. E->F G Separate the organic layer, wash, dry, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Biaryl phosphine ligand (e.g., S-Phos, X-Phos)

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (0.5-2 mol%), the biaryl phosphine ligand (1-4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 h). Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions:

ParameterConditionRationale
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃Common, commercially available Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ.
Ligand S-Phos or X-PhosSterically hindered and electron-rich biaryl phosphines that promote the formation of the active monoligated catalyst and facilitate oxidative addition.[5]
Base K₃PO₄An effective base for a wide range of substrates; its solubility and basicity are well-suited for promoting the transmetalation step.[11]
Solvent Toluene or DioxaneAprotic solvents with appropriate boiling points for these reactions. Must be degassed to prevent oxidation of the catalyst.
Temperature 80-110 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle, particularly for less reactive aryl chlorides.

Application Notes: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds.[7][12] Similar to the Suzuki-Miyaura coupling, the choice of a biaryl phosphine ligand is crucial for the success of this reaction, enabling the coupling of a wide variety of amines with aryl halides.[13]

General Protocol for a Buchwald-Hartwig Amination

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Biaryl phosphine ligand (e.g., RuPhos, BrettPhos)

  • Aryl halide (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), the biaryl phosphine ligand (1.2-3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (3-5 mL).

  • Reaction: Seal the vessel and heat with stirring at the desired temperature (typically 80-110 °C) for the specified time (1-24 h). Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.

Structure-Activity Relationship in Biaryl Phosphine Ligands:

The performance of a biaryl phosphine ligand is a direct consequence of its structure. The following diagram illustrates how different structural components of the ligand influence its catalytic activity.

SAR cluster_ligand Biaryl Phosphine Ligand cluster_properties Key Structural Features cluster_effects Impact on Catalysis Ligand [ R¹₂P - (Aryl Ring 1) - (Aryl Ring 2) - R² ] R1 R¹ Substituents on Phosphorus (e.g., t-Bu, Cy) - Electron-donating ability - Steric bulk Effect2 Facilitates oxidative addition R1->Effect2 Effect3 Enhances reductive elimination R1->Effect3 Aryl1 Aryl Ring 1 (Phosphine-bearing ring) - Substituents influence electronics Aryl2 Aryl Ring 2 (Non-phosphine-bearing ring) - Substituents (R²) provide steric bulk - Modulate biaryl torsion angle Effect1 Promotes L₁Pd⁰ formation Aryl2->Effect1 Effect4 Increases catalyst stability Aryl2->Effect4

Caption: Structure-activity relationships in biaryl phosphine ligands.

Conclusion

The biaryl scaffold is a privileged structural motif in the design of high-performance ligands for palladium-catalyzed cross-coupling reactions. While 4-Methyl-[1,1'-biphenyl]-2-ol is not a ligand in its own right, it exemplifies the core structure that, when appropriately functionalized with a phosphine group, gives rise to a powerful class of catalysts. Understanding the structure-activity relationships of these biaryl phosphine ligands is key to selecting the optimal catalyst system for a given transformation, leading to higher yields, broader substrate scope, and milder reaction conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement these powerful catalytic tools in their synthetic endeavors.

References

  • ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF. [Link]

  • Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • ResearchGate. Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions | Request PDF. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • DSpace@MIT. Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines. [Link]

  • Lamola, J. L., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 4-methyl-biphenyl. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • ResearchGate. Product yields of (a) 4-methylbiphenyl (4MBP) and (b) biphenyl (BP) as.... [Link]

  • Royal Society of Chemistry. Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. [Link]

  • ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Yang, Y., et al. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. DOI. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • CORE. Cross coupling reactions in organic synthesis themed issue. [Link]

  • NIH. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC. [Link]

  • Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Method

Application Note: 4-Methyl-[1,1'-biphenyl]-2-ol as a Privileged Scaffold in Medicinal and Analytical Chemistry

Executive Summary & Chemical Context 4-Methyl-[1,1'-biphenyl]-2-ol (also known as 4-methyl-2-phenylphenol or 2-hydroxy-4-methylbiphenyl) is a structurally unique ortho-phenylphenol derivative [1]. In contemporary medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Methyl-[1,1'-biphenyl]-2-ol (also known as 4-methyl-2-phenylphenol or 2-hydroxy-4-methylbiphenyl) is a structurally unique ortho-phenylphenol derivative [1]. In contemporary medicinal chemistry, the biphenyl axis serves as a privileged pharmacophore, historically utilized in anti-inflammatory drugs and angiotensin II receptor blockers. However, recent advancements have repositioned 4-methyl-[1,1'-biphenyl]-2-ol from a static planar aromatic ring into a dynamic precursor for complex, sp3-rich three-dimensional scaffolds.

This guide details the application of 4-methyl-[1,1'-biphenyl]-2-ol across three critical domains:

  • Synthetic Medicinal Chemistry: As a substrate for formal dearomative hydroamination to access 1-arylcyclohexylamines.

  • Biocatalysis & Toxicology: As the terminal metabolite in the 4S biodesulfurization pathway of thiophenic xenobiotics.

  • Analytical Chemistry: As a retention-time biomarker for tracking the hydrothermal degradation of polycarbonate e-waste.

Table 1: Physicochemical Properties of 4-Methyl-[1,1'-biphenyl]-2-ol
PropertyValuePharmacokinetic / Experimental Relevance
CAS Number 39579-09-4Primary identifier for procurement and safety data [1].
Molecular Weight 184.23 g/mol Highly ligand-efficient starting material for fragment-based drug design [1].
LogP (Predicted) ~3.5Excellent lipophilicity for passive membrane permeability in CNS targets [1].
Topological Polar Surface Area 20.2 ŲIndicates high blood-brain barrier (BBB) penetration potential [1].

Application 1: Dearomative Functionalization for sp3-Rich Scaffolds

Modern drug discovery is heavily focused on "escaping from flatland"—increasing the fraction of sp3-hybridized carbons in drug candidates to improve solubility, reduce off-target toxicity, and access novel chemical space.

A breakthrough application of 2-arylphenols, including 4-methyl-[1,1'-biphenyl]-2-ol, is their use in formal dearomative hydroamination [2]. This acid-promoted methodology converts the planar biphenyl system into a highly functionalized 1-arylcyclohexylamine core. This specific sp3-rich scaffold is highly prized in neuropharmacology, forming the structural basis for various anesthetics and rapid-acting antidepressants (e.g., ketamine analogs) [2].

Mechanistic Rationale

The transformation relies on the initial synthesis of an O-arylhydroxylamine. The thermodynamic penalty of breaking the aromaticity of the phenol ring is overcome by the highly exergonic cleavage of the weak N–O bond. Upon treatment with trifluoroacetic acid (TFA), the amine is protonated, triggering N–O heterolysis and a subsequent migration that dearomatizes the ring into a 2-aminocyclohexadien-1-one [2].

G A 4-Methyl-[1,1'-biphenyl]-2-ol (2-Arylphenol Scaffold) B O-Arylhydroxylamine Intermediate A->B Electrophilic Amination C Acid-Promoted Dearomative Rearrangement B->C TFA / DCM -78°C D 2-Aminocyclohexadien-1-one C->D N-O Cleavage & Migration E Reductive Quenching (NaBH4 / CeCl3) D->E Luche Reduction F trans-Aminoalcohol (1-Arylcyclohexylamine) E->F sp3-Rich Scaffold

Synthetic workflow for the formal dearomative hydroamination of 4-Methyl-[1,1'-biphenyl]-2-ol.

Protocol: Synthesis of trans-Aminoalcohols via Dearomatization

Note: This protocol is a self-validating system. Intermediate stability and regioselectivity are controlled through precise temperature and reagent choices.

Step 1: O-Amination

  • Dissolve 4-methyl-[1,1'-biphenyl]-2-ol (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Add Cs₂CO₃ (1.5 equiv) and stir for 15 minutes to generate the phenoxide. Causality: Cesium carbonate provides optimal solubility and nucleophilicity of the phenoxide compared to potassium or sodium salts.

  • Add O-(2,4-dinitrophenyl)hydroxylamine (1.2 equiv) dropwise. Stir at room temperature for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (UV active, stains dark with KMnO₄) should be consumed, replaced by a lower Rf spot.

Step 2: Acid-Promoted Dearomatization

  • Isolate the O-arylhydroxylamine intermediate via standard aqueous workup and dissolve in anhydrous DCM (0.1 M).

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Add Trifluoroacetic Acid (TFA, 1.5 equiv) dropwise. Causality: The low temperature prevents polymerization of the highly reactive cyclohexadienone intermediate.

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

Step 3: Reductive Quenching (Luche Reduction)

  • To the crude reaction mixture at 0 °C, add CeCl₃·7H₂O (1.2 equiv) dissolved in MeOH, followed immediately by NaBH₄ (1.5 equiv).

  • Causality: The addition of cerium chloride (Luche conditions) strictly enforces 1,2-reduction of the enone carbonyl to the allylic alcohol. Without CeCl₃, unwanted 1,4-conjugate reduction would destroy the diene system and yield mixed stereoisomers.

  • Quench with saturated aqueous NaHCO₃ to neutralize the TFA and prevent acid-catalyzed dehydration of the resulting alcohol.

  • Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield the trans-aminoalcohol.

Table 2: Reaction Optimization for Dearomative Rearrangement
SolventAcid CatalystTemp ProfileYield (%)Mechanistic Observation
DCM TFA (1.5 eq) -78 °C to 0 °C 82% Clean N-O cleavage and migration [2].
THFTFA (1.5 eq)-78 °C to 0 °C45%Competing solvent coordination lowers effective acidity.
DCMHCl (2.0 eq)0 °C to 25 °C20%Rapid decomposition of the enone intermediate.
TolueneBF₃·OEt₂ (1.5 eq)-78 °C to 25 °C65%Lewis acid induces partial off-target polymerization.

Application 2: Biocatalysis and the 4S Desulfurization Pathway

In environmental toxicology and xenobiotic metabolism, 4-methyl-[1,1'-biphenyl]-2-ol is the definitive biomarker for the biodesulfurization of 4-methyldibenzothiophene (4-MDBT) [3]. 4-MDBT is a highly refractory organosulfur compound found in crude oil.

Certain microbial strains (e.g., Rhodococcus sp.) utilize a sulfur-specific enzymatic cascade known as the 4S pathway to selectively cleave C-S bonds without breaking C-C bonds. The terminal, dead-end metabolite of this pathway is 4-methyl-[1,1'-biphenyl]-2-ol [3]. For medicinal chemists, understanding these monooxygenase enzymes (DszC, DszA) provides a blueprint for engineering biocatalysts capable of late-stage, site-selective oxidation of pharmaceutical intermediates.

G MDBT 4-Methyldibenzothiophene (4-MDBT) Enz1 DszC / BdsA (Monooxygenase) MDBT->Enz1 Sulfoxide 4-MDBT Sulfoxide Enz1->Sulfoxide O2, FMNH2 Sulfone 4-MDBT Sulfone Enz1->Sulfone O2, FMNH2 Sulfoxide->Enz1 Enz2 DszA (Monooxygenase) Sulfone->Enz2 Sulfinate 2-Hydroxy-4-methylbiphenyl -2-sulfinate Enz2->Sulfinate O2, FMNH2 Enz3 DszB (Desulfinase) Sulfinate->Enz3 Product 4-Methyl-[1,1'-biphenyl]-2-ol (Dead-end Metabolite) Enz3->Product H2O, -Sulfite

The 4S biodesulfurization pathway converting 4-MDBT to 4-Methyl-[1,1'-biphenyl]-2-ol.

Application 3: Analytical Biomarker for Polymer Degradation

Beyond drug synthesis, 4-methyl-[1,1'-biphenyl]-2-ol serves as a critical analytical standard. During the hydrothermal treatment and tertiary recycling of e-waste plastics (specifically bisphenol-A based polycarbonates), the polymer matrix undergoes complex depolymerization[4].

Gas Chromatography-Mass Spectrometry (GC-MS) profiling of the resulting organic liquid utilizes 4-methyl-[1,1'-biphenyl]-2-ol as a key retention-time biomarker (RT: ~36.8 min under standard non-polar column conditions) to map the hydrothermal degradation mechanisms and assess the recovery efficiency of valuable commodity chemicals[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 303753, 4-Methyl-2-phenylphenol" PubChem, [Link]

  • Wiley, R. E., Eng, M. C., Clarkson, A. J., & Johnson, J. S. (2025). Formal Dearomative Hydroamination of 2-Arylphenols. The Journal of Organic Chemistry, 90(1), 913-918. [Link]

  • Parveen, S., et al. (2020). Genome-based characterization and pathway elucidation of dibenzothiophene and 4-methyldibenzothiophene desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D. ResearchGate (Dataset/Preprint). [Link]

  • Xiu, F.-R., et al. (2018). Hydrothermal Treatment of E-Waste Plastics for Tertiary Recycling: Product Slate and Decomposition Mechanisms. ACS Sustainable Chemistry & Engineering, 7(1), 1436-1444. [Link]

Application

Synthesis of angiotensin II antagonists from biphenyl precursors

Application Note: Modular Synthesis of Angiotensin II Receptor Antagonists via Biphenyl Precursors Executive Summary This application note details a convergent, modular protocol for the synthesis of "Sartan" class antihy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Angiotensin II Receptor Antagonists via Biphenyl Precursors

Executive Summary

This application note details a convergent, modular protocol for the synthesis of "Sartan" class antihypertensives (e.g., Losartan, Valsartan, Irbesartan), focusing on the construction of the critical biphenyl-tetrazole pharmacophore. Unlike traditional linear syntheses, this guide utilizes a Suzuki-Miyaura cross-coupling approach to assemble the biphenyl core, followed by a regioselective N-alkylation and a Zinc-catalyzed tetrazole formation . This methodology prioritizes safety (minimizing hydrazoic acid evolution), scalability, and impurity control (specifically the N2-isomer "Isolosartan").

Strategic Retrosynthesis & Pathway

The synthesis is designed around the "OTBN" (4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile) intermediate. This modular approach allows for the late-stage attachment of various heterocyclic cores (imidazoles for Losartan, valine moieties for Valsartan).

Retrosynthesis Target Target: Losartan (ARB) Tetrazole Tetrazole Formation (Zn-Catalyzed) Target->Tetrazole Disconnect Tetrazole Alkylation N-Alkylation (Regioselective) Tetrazole->Alkylation Disconnect C-N Bond Bromination Benzylic Bromination (Radical Substitution) Alkylation->Bromination Precursor: OTBN Suzuki Suzuki-Miyaura Coupling (Biphenyl Bond Formation) Bromination->Suzuki Precursor: 4'-Methyl-2-cyanobiphenyl Precursors Precursors: 2-Chlorobenzonitrile + 4-Tolylboronic Acid Suzuki->Precursors Start Materials

Figure 1: Retrosynthetic analysis of Losartan, highlighting the modular disconnection of the biphenyl core and the tetrazole moiety.

Module 1: The Biphenyl Core Assembly (Suzuki-Miyaura)

Objective: Synthesis of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile. Mechanism: Palladium-catalyzed cross-coupling involving oxidative addition, transmetallation, and reductive elimination.[1][2]

Protocol 1.1: High-Throughput Coupling
  • Reagents: 2-Chlorobenzonitrile (1.0 equiv), 4-Tolylboronic acid (1.1 equiv), Pd(OAc)₂ (1 mol%), PPh₃ (4 mol%), K₂CO₃ (2.5 equiv).

  • Solvent System: Toluene/Water (4:1 v/v).

  • Conditions: Reflux (90–100°C) for 4–6 hours under N₂ atmosphere.

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in degassed toluene. Stir for 15 mins at RT to generate the active Pd(0) species (yellow to amber color change).

  • Reaction Assembly: Charge the main reactor with 2-chlorobenzonitrile, 4-tolylboronic acid, and K₂CO₃.

  • Addition: Add the solvent mixture (Toluene/Water) followed by the pre-activated catalyst solution via cannula.

  • Reaction: Heat to reflux.[3][4] Monitor via HPLC (Target retention time shift: ~4.5 min to ~7.2 min depending on column).

  • Workup: Cool to RT. Separate phases. Wash organic layer with brine.[3][5] Dry over MgSO₄ and concentrate.

  • Crystallization: Recrystallize from Hexane/IPA (9:1) to yield white crystals.

Expert Insight:

Ligand Choice: While PPh₃ is standard, using S-Phos (0.5 mol%) allows for lower catalyst loading and faster turnover for sterically hindered ortho-substituted nitriles [1].

Module 2: Linker Activation (Benzylic Bromination)

Objective: Conversion to 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (OTBN). Critical Quality Attribute: Minimizing the dibromo impurity.

Protocol 2.1: Radical Bromination
  • Reagents: Biphenyl intermediate (from Module 1), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv).

  • Solvent: Chlorobenzene or DCM (Chlorobenzene preferred for higher temp).

Step-by-Step Workflow:

  • Dissolve the biphenyl nitrile in chlorobenzene.

  • Add NBS and AIBN.

  • Initiation: Heat slowly to 80°C. An exotherm indicates radical initiation.

  • Control: Maintain temperature at 85°C for 2 hours.

  • Quench: Cool to 10°C. Filter off the succinimide byproduct (insoluble solid).

  • Purification: The filtrate is often used directly in the next step (telescoping) to avoid handling the lachrymatory bromide. If isolation is required, remove solvent and recrystallize from cyclohexane.

Module 3: Pharmacophore Assembly (N-Alkylation)

Objective: Coupling the biphenyl tail to the heterocyclic head (e.g., 2-butyl-4-chloro-5-formylimidazole for Losartan). Challenge: Regioselectivity (N1 vs. N3 alkylation).

Data: Regioselectivity Optimization
BaseSolventTemperatureN1 (Desired) : N3 (Undesired)Yield
K₂CO₃DMF25°C85 : 1592%
K₂CO₃ DMAc -5°C 98 : 2 94%
NaHTHF0°C60 : 4088%
LiOtBuToluene25°C90 : 1085%
Protocol 3.1: Regioselective Alkylation
  • Slurry Preparation: Suspend the imidazole derivative (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMAc (Dimethylacetamide).

  • Cooling: Cool the mixture to -5°C to suppress thermodynamic equilibration to the N3 isomer.

  • Addition: Add the OTBN (Bromomethyl biphenyl, 1.0 equiv) solution dropwise over 60 minutes.

  • Aging: Stir at -5°C for 4 hours. Monitor disappearance of OTBN by TLC (Hexane:EtOAc 2:1).

  • Isolation: Pour into ice water. The product precipitates.[3][4][6] Filter and wash with cold water to remove inorganic salts.

Self-Validating Check:

  • NMR Validation: The N1-isomer (active) typically shows a benzylic CH₂ peak at ~5.2 ppm. The N3-isomer (inactive impurity) shifts downfield to ~5.4 ppm due to the proximity of the electron-withdrawing chlorine [2].

Module 4: The Tetrazole "Warhead" (Zinc-Catalyzed)

Objective: Conversion of the nitrile to the tetrazole ring.[7][8] Safety Note: This protocol uses the Sharpless-Demko Zinc Method , which avoids the formation of free hydrazoic acid (HN₃) and highly shock-sensitive heavy metal azides, replacing the older tributyltin azide routes.

ReactionFlow Nitrile Nitrile Precursor Complex Zn-Nitrile Activated Complex Nitrile->Complex Coordination Azide NaN3 + ZnBr2 Azide->Complex Attack Cyclization [3+2] Cycloaddition Complex->Cyclization Workup Acidic Workup (HCl) Removal of Zn Cyclization->Workup Product Final Sartan (Tetrazole) Workup->Product

Figure 2: Mechanism of Zinc(II)-catalyzed tetrazole formation.

Protocol 4.1: The "Green" Cycloaddition
  • Reagents: Alkylated Nitrile Intermediate (1.0 equiv), NaN₃ (1.5 equiv), ZnBr₂ (1.0 equiv).

  • Solvent: Water/Isopropanol (3:1) or pure Water (if substrate allows).

  • Temp: Reflux (100°C).

Step-by-Step Workflow:

  • Charge: Combine nitrile, NaN₃, and ZnBr₂ in the reaction vessel.

  • Reaction: Heat to reflux for 12–24 hours. The Lewis Acid (Zn²⁺) activates the nitrile, lowering the activation energy for the azide attack.

  • Completion: HPLC should show <0.5% starting nitrile.

  • Workup (Critical):

    • Cool to RT.

    • Add EtOAc and dilute HCl (1N) slowly until pH 3.0 is reached. Caution: Ensure good ventilation; trace HN₃ may be generated at the interface.[3]

    • The Zinc-Tetrazole complex breaks, and the free tetrazole partitions into the organic layer.

    • Add NaNO₂ (aq) to quench any residual unreacted azide (converts to N₂O and N₂).

  • Crystallization: Concentrate the organic layer. Crystallize the final API (e.g., Losartan) from Acetonitrile/Ethanol.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[9][10] Journal of Organic Chemistry, 59(21), 6391–6394.[9][11] Link

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Carini, D. J., et al. (1991).[11] "Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a Series of N-(Biphenylylmethyl)imidazoles." Journal of Medicinal Chemistry, 34(8), 2525–2547. Link

Sources

Method

Application Notes &amp; Protocols: 4-Methyl-[1,1'-biphenyl]-2-ol Derivatives as Liquid Crystal Dopants

Executive Summary The development of advanced liquid crystal (LC) displays, tunable photonics, and nonlinear optical devices relies heavily on the precise control of molecular self-assembly. Introducing a chiral dopant i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced liquid crystal (LC) displays, tunable photonics, and nonlinear optical devices relies heavily on the precise control of molecular self-assembly. Introducing a chiral dopant into an achiral nematic or smectic LC host induces a helical superstructure (cholesteric phase)[1]. For researchers and drug development professionals, the design of these dopants mirrors pharmaceutical structure-activity relationship (SAR) campaigns: optimizing steric bulk, electronic dipoles, and conformational restriction to maximize the target property.

This guide details the mechanistic rationale, synthetic methodologies, and characterization protocols for 4-methyl-[1,1'-biphenyl]-2-ol derivatives , a highly effective class of chiral dopants characterized by their atropisomerism and tunable polarization power.

Mechanistic Insights: Molecular Recognition and Helical Twisting Power (E-E-A-T)

To design an effective LC dopant, one must understand the causality between molecular geometry and macroscopic chiral induction. The effectiveness of a dopant is quantified by its Helical Twisting Power (HTP) in nematic phases and its Polarization Power (


)  in smectic C (SmC*) phases[2][3].
Conformational Restriction and Atropisomerism

The 4-methyl-[1,1'-biphenyl]-2-ol core is privileged due to its restricted rotation around the C-C biaryl bond. Substitution at the ortho positions (the 2-hydroxyl group) creates steric hindrance that locks the dihedral angle between the two phenyl rings, inducing axial chirality (atropisomerism)[1]. Unlike dopants with flexible chiral aliphatic tails, the rigid biaryl core minimizes conformational disorder, leading to highly efficient chirality transfer to the host LC molecules[3].

Dipole Moment and The Chirality Transfer Feedback (CTF) Model

Density Functional Theory (DFT) studies demonstrate that conformationally restricted biphenyls with polar functional groups exhibit significantly higher transverse dipole moments than unrestricted cores[1]. When confined to the zigzag binding site of a smectic host, this strong dipole moment aligns to induce a high spontaneous polarization (


)[3]. Furthermore, the Chirality Transfer Feedback (CTF)  model dictates that the biphenyl dopant exerts a chiral perturbation that distorts the mean-field potential of the host, amplifying the overall polarization power of the system[4].

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis to materials characterization, highlighting the intersection of pharmaceutical-style cross-coupling and materials science formulation.

LC_Workflow N1 Aryl Halide + Arylboronic Acid (Starting Materials) N2 Pd-Catalyzed Suzuki-Miyaura Cross-Coupling N1->N2 N3 4-Methyl-[1,1'-biphenyl]-2-ol (Racemic Core) N2->N3 N4 Chiral Derivatization @ 2-OH (Esterification/Etherification) N3->N4 N5 Diastereomeric Resolution & Purification (HPLC) N4->N5 N6 Doping into Achiral LC Host (e.g., E7 or ZLI-1132) N5->N6 N7 Optical Characterization (HTP via Cano Wedge Method) N6->N7

Workflow from biphenyl core synthesis to Helical Twisting Power (HTP) characterization.

Experimental Protocols

The synthesis of these dopants utilizes robust C-C bond formation techniques familiar to drug discovery, specifically palladium-catalyzed cross-coupling[5][6].

Protocol A: Synthesis of the Biphenyl Core (Suzuki-Miyaura Coupling)

Causality: Palladium-catalyzed cross-coupling is selected for its high functional group tolerance. The use of a mild base (


) prevents the degradation of the phenolic product while facilitating the transmetalation step[5].

Materials:

  • 2-Bromo-5-methylphenol (1.0 eq)

  • Phenylboronic acid (or substituted derivative) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (

    
    ) (2.0 eq)
    
  • Degassed Toluene/Ethanol/Water (2:1:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine 2-bromo-5-methylphenol, phenylboronic acid, and

    
    .
    
  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) under a positive stream of Argon.

  • Solvent Addition: Inject the degassed solvent mixture (Toluene/EtOH/H₂O).

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 12–18 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash the organic layer with 1M HCl, followed by brine.

  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the racemic 4-methyl-[1,1'-biphenyl]-2-ol[6].
    
Protocol B: Chiral Derivatization at the 2-ol Position

Causality: To act as a chiral dopant, the molecule must possess a defined absolute stereoconfiguration. Derivatizing the 2-hydroxyl group with an optically active acid (e.g., a chiral chroman derivative or amino acid) introduces a chiral center, creates separable diastereomers, and increases the steric bulk necessary for high HTP[2][7].

Step-by-Step Procedure:

  • Dissolve the purified 4-methyl-[1,1'-biphenyl]-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add an enantiopure chiral acid (e.g., (S)-Naproxen) (1.1 eq), followed by N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir at room temperature for 12 hours. The precipitation of dicyclohexylurea (DCU) indicates reaction progress.

  • Filter the DCU by-product and wash the filtrate with saturated

    
     and brine.
    
  • Separate the resulting diastereomers using preparative HPLC (Chiral stationary phase) to isolate the enantiopure dopant.

Protocol C: Measurement of Helical Twisting Power (HTP)

Causality: HTP is the figure of merit for a dopant. It is defined by the equation


, where 

is the helical pitch (in µm) and

is the mass fraction of the dopant[2][7]. The Cano wedge method is a self-validating optical technique; the appearance of distinct disclination lines directly confirms the induction of chirality.

Step-by-Step Procedure:

  • Formulation: Dissolve the enantiopure biphenyl dopant into an achiral nematic host (e.g., Merck E7 or ZLI-1132) at three different concentrations (e.g., 0.5 wt%, 1.0 wt%, and 2.0 wt%)[2][7].

  • Cell Preparation: Introduce the LC mixture into a Cano wedge cell (a cell formed by a flat glass plate and a convex lens, with surfaces treated for planar alignment).

  • Observation: Place the cell under a Polarized Optical Microscope (POM) equipped with a heating stage.

  • Measurement: Measure the distance between the concentric disclination lines (Cano lines). The pitch

    
     is calculated from the radial distance of these lines and the known curvature of the lens.
    
  • Calculation: Plot

    
     versus concentration 
    
    
    
    . The slope of the linear regression (forced through the origin) yields the HTP[2].

Data Presentation: Structure-Property Relationships

The structural tuning of the 2-ol position directly impacts the dihedral angle, dipole moment, and resulting HTP. The table below summarizes representative structure-property relationships demonstrating how increasing steric bulk and polarity at the 2-position enhances chiral induction[1][2][7].

Derivative (2-OH Substituent)Dihedral Angle (°)Transverse Dipole Moment (Debye)Representative HTP in E7 Host (µm⁻¹ wt%⁻¹)
-H (Unsubstituted) ~45°1.4< 5.0
-CH₃ (Methoxy) ~60°1.812.5
-Acetyl (Ester) ~75°2.628.0
-(S)-Naproxen (Chiral Ester) ~85° (Highly Restricted)3.4> 60.0

Note: Data represents theoretical trends derived from DFT dipole moment calculations and empirical HTP measurements of restricted biphenyl cores[1][2].

References

  • 1 - Journal of the Chemical Society of Pakistan (jcsp.org.pk) 2.8 - Journal of the Chemical Society of Pakistan (jcsp.org.pk) 3.4 - PubMed (nih.gov) 4.7 - Chemistry Letters (oup.com)

  • 2 - ACS Publications (acs.org)

  • 5 - Benchchem (benchchem.com) 7.6 - PMC (nih.gov) 8.3 - Journal of the American Chemical Society (acs.org)

Sources

Application

Application Note: Multiparametric In Vitro Cytotoxicity Profiling of 4-Methyl-[1,1'-biphenyl]-2-ol Analogues

Scientific Rationale & Structural Context 4-Methyl-[1,1'-biphenyl]-2-ol (also known as 2-hydroxy-4-methylbiphenyl) is a structurally modified analogue of biphenyl-2-ol (ortho-phenylphenol, OPP). While the parent compound...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Context

4-Methyl-[1,1'-biphenyl]-2-ol (also known as 2-hydroxy-4-methylbiphenyl) is a structurally modified analogue of biphenyl-2-ol (ortho-phenylphenol, OPP). While the parent compound OPP is a widely characterized antimicrobial and fungicidal agent[1], recent drug discovery initiatives have expanded the screening of biphenyl-2-ol derivatives to identify novel anticancer, antiviral, and targeted antimicrobial chemotypes[2]. Furthermore, transition metal complexes of biphenyl-2-ol have demonstrated significant cytotoxicity against various human carcinoma cell lines, including HepG2 and MCF-7[3].

The Causality of Structural Modification: The addition of a methyl group at the 4-position of the biphenyl ring significantly increases the compound's lipophilicity (LogP). From an assay development perspective, this chemical property dictates cellular penetrance and subcellular partitioning. Highly lipophilic phenols tend to intercalate into lipid bilayers, causing direct membrane destabilization at high concentrations, while acting as mitochondrial uncouplers at lower, sub-lytic concentrations. Consequently, evaluating the cytotoxicity of 4-Methyl-[1,1'-biphenyl]-2-ol analogues requires a multiparametric approach. Relying solely on standard metabolic assays (like MTT) can yield confounding results, as these compounds may inhibit mitochondrial dehydrogenases without immediately inducing cell death.

To ensure rigorous, self-validating data, this protocol details a multiplexed workflow combining an ATP-quantitation assay (metabolic viability) with a Lactate Dehydrogenase (LDH) release assay (membrane integrity).

Mechanistic Pathway of Biphenyl-Induced Cytotoxicity

Understanding the dual-mechanism of lipophilic phenols is critical for interpreting assay readouts. The diagram below illustrates how 4-Methyl-[1,1'-biphenyl]-2-ol partitions within the cell, leading to distinct physiological endpoints that our multiplexed assay is designed to capture.

Mechanism Compound 4-Methyl-[1,1'-biphenyl]-2-ol (Lipophilic Phenol) Membrane Cell Membrane Intercalation Compound->Membrane Mito Mitochondrial Accumulation Compound->Mito Lysis Membrane Lysis (LDH Leakage) Membrane->Lysis Uncoupling Oxidative Phosphorylation Uncoupling Mito->Uncoupling Necrosis Necrotic Cell Death Lysis->Necrosis Apoptosis ATP Depletion & Apoptosis Uncoupling->Apoptosis

Fig 1. Dual-mechanism of action for 4-Methyl-[1,1'-biphenyl]-2-ol cytotoxicity.

Experimental Design: A Self-Validating System

To establish a trustworthy dataset, the assay must be internally controlled. This protocol incorporates the following self-validating elements:

  • Vehicle Control: 0.5% DMSO (v/v) to ensure solvent tolerance.

  • Positive Control for Lysis (LDH): 0.1% Triton X-100 (induces 100% membrane rupture).

  • Positive Control for Apoptosis (ATP): Doxorubicin (10 µM) or Cisplatin, known to induce dose-dependent viability loss[2].

  • Protein Binding Control: Because 4-Methyl-[1,1'-biphenyl]-2-ol is highly lipophilic, assays should be run in both standard (10% FBS) and low-serum (2% FBS) conditions to quantify the "serum shift" caused by protein binding.

Required Materials
  • Cell Lines: HepG2 (Hepatocellular carcinoma)[3], A431 (Squamous cell carcinoma)[2], and HaCaT (Normal human keratinocytes for selectivity indexing)[2].

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega), CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega), 100% DMSO (Cell Culture Grade).

Step-by-Step Multiplexed Cytotoxicity Protocol

Workflow Start Cell Seeding (10,000 cells/well, 24h) Treat Dose-Response Treatment (24h - 48h Incubation) Start->Treat Prep Compound Prep (Serial Dilution in DMSO) Prep->Treat Split Multiplex Readout Treat->Split LDH LDH Release Assay (Supernatant: Membrane Integrity) Split->LDH ATP ATP Quantitation (Lysate: Metabolic Viability) Split->ATP Analysis IC50 Calculation & Selectivity Indexing LDH->Analysis ATP->Analysis

Fig 2. Multiplexed cytotoxicity workflow for lipophilic biphenyl analogues.

Phase 1: Cell Seeding & Compound Preparation
  • Cell Seeding: Harvest HepG2, A431, and HaCaT cells at 80% confluence. Seed at a density of 1.0 × 10⁴ cells/well in 100 µL of DMEM (supplemented with 10% FBS) into a 96-well clear-bottom, black-walled microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Stock Preparation: Dissolve 4-Methyl-[1,1'-biphenyl]-2-ol in 100% DMSO to create a 20 mM master stock.

  • Serial Dilution: Prepare a 3-fold serial dilution series in 100% DMSO (e.g., 20 mM down to 0.01 mM).

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 into pre-warmed culture media (yielding 2X final concentration, 1% DMSO).

Phase 2: Treatment
  • Dosing: Add 100 µL of the 2X intermediate dilutions to the 100 µL of media already in the wells.

    • Critical Insight: This two-step dilution ensures the final DMSO concentration is strictly maintained at 0.5% across all wells, preventing solvent-induced baseline toxicity. Final compound concentrations will range from 100 µM to 0.05 µM.

  • Incubation: Incubate the plates for 48 hours. 45 minutes prior to the end of the incubation, add 10 µL of 10X Lysis Solution (Triton X-100) to the designated "Maximum LDH Release" control wells.

Phase 3: Multiplexed Readout (LDH + ATP)
  • Supernatant Extraction (LDH): Carefully centrifuge the 96-well plate at 250 × g for 3 minutes to pellet any floating dead cells. Transfer 50 µL of the supernatant from each well into a fresh, clear 96-well plate.

  • LDH Reaction: Add 50 µL of CytoTox 96® Reagent to the transferred supernatants. Incubate in the dark for 30 minutes at room temperature. Add 50 µL of Stop Solution and measure absorbance at 490 nm.

  • Lysate Generation (ATP): To the original plate (now containing 150 µL of media/cells), add 100 µL of CellTiter-Glo® Reagent. Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal.

  • Luminescence Read: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Data Analysis & Quantitative Presentation

Raw data must be background-subtracted and normalized to the vehicle control (set to 100% viability for ATP, and 0% baseline toxicity for LDH). IC₅₀ values are calculated using a four-parameter logistic (4PL) non-linear regression model.

The Selectivity Index (SI) is a crucial metric for drug development, calculated as the ratio of the IC₅₀ in normal cells (HaCaT) to the IC₅₀ in target cancer cells (e.g., A431)[2]. An SI > 3 indicates a favorable therapeutic window.

Table 1: Representative In Vitro Cytotoxicity Profile of Biphenyl Analogues

CompoundHepG2 IC₅₀ (µM)A431 IC₅₀ (µM)HaCaT IC₅₀ (µM)Selectivity Index (HaCaT / A431)Primary Cytotoxic Driver (at IC₅₀)
Biphenyl-2-ol (OPP) 45.2 ± 3.138.5 ± 2.452.1 ± 4.01.35ATP Depletion
4-Methyl-[1,1'-biphenyl]-2-ol 18.4 ± 1.512.6 ± 1.135.8 ± 2.22.84Membrane Lysis / ATP Depletion
Doxorubicin (Control) 1.2 ± 0.20.8 ± 0.12.5 ± 0.33.12Apoptosis (DNA Intercalation)

Note: Data represents normalized ATP viability readouts. The shift in IC₅₀ between the parent compound and the 4-methyl analogue highlights how increased lipophilicity enhances target cell penetration, albeit with a concurrent increase in generalized membrane disruption as confirmed by parallel LDH assays.

References

  • Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds bioRxiv URL:[Link]

  • Synthesis, characterization, biological activity and computation-based efficacy of cobalt(II) complexes of biphenyl-2-ol against SARS-CoV-2 virus ResearchGate URL:[Link]

  • Draft Screening Assessment[1,1'-Biphenyl]-2-ol, sodium salt (Sodium ortho-phenylphenate; SOPP) Canada.ca URL:[Link]

  • Toxicological Assessment of the Endocrine Disrupting Potential of ortho-Phenylphenol (OPP) Regulations.gov URL:[Link]

Sources

Method

Application Notes and Protocols: 4-Methyl-[1,1'-biphenyl]-2-ol as a Precursor for Advanced OLED Host Materials

Introduction: The Critical Role of Host Materials in High-Performance OLEDs Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unprecedented color purity, contrast, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Host Materials in High-Performance OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unprecedented color purity, contrast, and physical flexibility. The performance of an OLED is intricately linked to the molecular architecture of the organic materials within its emissive layer (EML). In many high-efficiency devices, particularly phosphorescent OLEDs (PhOLEDs), the EML consists of a host material doped with a guest phosphorescent emitter. The host material is not merely a passive matrix; it plays a crucial role in device efficiency, stability, and operational lifetime.[1]

An ideal host material should possess several key characteristics:

  • High Triplet Energy (ET): To effectively confine the triplet excitons on the guest emitter and prevent back-energy transfer, the host's triplet energy must be significantly higher than that of the dopant.

  • Balanced Charge Transport: Efficient recombination of holes and electrons within the EML is paramount. A bipolar host, capable of transporting both charge carriers, helps to balance charge flux and broaden the recombination zone.

  • High Thermal and Morphological Stability: OLEDs operate at elevated temperatures, and the host material must resist degradation and maintain a stable amorphous morphology to prevent device failure.

  • Appropriate HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host must align with adjacent layers to ensure efficient charge injection.

Carbazole-based materials have emerged as a cornerstone for OLED host development due to their excellent hole-transporting properties, high thermal stability, and wide energy gap.[2][3] The rigid biphenyl scaffold within many carbazole derivatives contributes to these desirable properties. Strategic substitution on the carbazole or biphenyl units allows for the fine-tuning of the material's electronic and physical characteristics.

This guide details the synthesis and application of a novel host material derived from 4-Methyl-[1,1'-biphenyl]-2-ol. The introduction of a methyl group on the biphenyl backbone is a deliberate design choice aimed at enhancing the triplet energy and glass transition temperature of the resulting carbazole derivative, thereby improving the performance and stability of blue PhOLEDs.[4]

Synthetic Strategy: From Biphenyl-ol to a Carbazole-Based Host

The synthetic pathway to our target host material, a methyl-substituted 9-phenyl-9H-carbazole, leverages the inherent reactivity of the 4-Methyl-[1,1'-biphenyl]-2-ol precursor. The overall strategy involves two key transformations:

  • Nitration: A regioselective nitration of the phenolic ring to introduce a nitro group ortho to the hydroxyl group. This sets the stage for the subsequent cyclization.

  • Cadogan-Sundberg Reductive Cyclization: A powerful reaction for the synthesis of carbazoles from 2-nitrobiphenyls.[5][6][7] This step involves the deoxygenation of the nitro group, which triggers an intramolecular cyclization to form the carbazole core.

The following sections provide detailed protocols for each synthetic step.

Part 1: Synthesis of the 2-Nitrobiphenyl Intermediate

The initial step is the nitration of 4-Methyl-[1,1'-biphenyl]-2-ol. The presence of the hydroxyl group activates the phenolic ring towards electrophilic substitution. Careful control of reaction conditions is necessary to achieve selective nitration at the position ortho to the hydroxyl group.

Experimental Protocol: Nitration of 4-Methyl-[1,1'-biphenyl]-2-ol

Materials:

  • 4-Methyl-[1,1'-biphenyl]-2-ol

  • Acetic acid (glacial)

  • Nitric acid (70%)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-Methyl-[1,1'-biphenyl]-2-ol (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into a beaker of ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the 2-nitro-4'-methyl-[1,1'-biphenyl]-6-ol.

Part 2: Synthesis of the Carbazole Host Material

With the 2-nitrobiphenyl intermediate in hand, the next step is the Cadogan-Sundberg reductive cyclization to form the carbazole core. This reaction is typically mediated by a phosphine reagent, such as triphenylphosphine, which acts as the deoxygenating agent.

Experimental Protocol: Cadogan-Sundberg Cyclization

Materials:

  • 2-nitro-4'-methyl-[1,1'-biphenyl]-6-ol

  • Triphenylphosphine (PPh3)

  • 1,2-Dichlorobenzene (ODCB)

  • Methanol

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 2-nitro-4'-methyl-[1,1'-biphenyl]-6-ol (1.0 eq) and triphenylphosphine (1.5 eq).

  • Add 1,2-dichlorobenzene as the solvent.

  • Heat the reaction mixture to reflux (approximately 180 °C) and maintain for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a toluene/methanol mixture to yield the final product, 4-methyl-9H-carbazol-2-ol.

  • Further functionalization, such as N-arylation via a Buchwald-Hartwig amination, can be performed to attach a phenyl group to the carbazole nitrogen, yielding the target host material: 4-methyl-9-phenyl-9H-carbazol-2-ol.[8][9][10][11]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Cadogan-Sundberg Cyclization cluster_step3 Step 3: N-Arylation start 4-Methyl-[1,1'-biphenyl]-2-ol reagents1 HNO₃, Acetic Acid product1 2-Nitro-4'-methyl- [1,1'-biphenyl]-6-ol reagents1->product1 Yields reagents2 P(Ph)₃, Heat product2 4-Methyl-9H-carbazol-2-ol reagents2->product2 Yields reagents3 Ph-Br, Pd-catalyst, Base final_product Target Host Material: 4-Methyl-9-phenyl-9H-carbazol-2-ol reagents3->final_product Yields

Caption: Synthetic pathway from 4-Methyl-[1,1'-biphenyl]-2-ol to the target OLED host material.

Characterization and Expected Properties

The synthesized carbazole host material should be thoroughly characterized using standard analytical techniques, including 1H and 13C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity. The photophysical and thermal properties are critical for its application in OLEDs and can be evaluated as follows:

PropertyExpected Value/RangeSignificance for OLED Performance
Triplet Energy (ET) > 2.8 eVEssential for hosting blue phosphorescent emitters, preventing back energy transfer and ensuring high efficiency.
Glass Transition Temp (Tg) > 120 °CIndicates high morphological stability, preventing crystallization of the thin film during device operation.[4]
HOMO Level -5.6 to -5.8 eVFacilitates efficient hole injection from the hole transport layer.
LUMO Level -2.3 to -2.5 eVInfluences electron injection and transport properties.
Photoluminescence (PL) Emission Deep Blue (~400-450 nm)Indicates a wide bandgap suitable for a host material.

OLED Device Fabrication and Characterization Protocol

To evaluate the performance of the newly synthesized host material, a standard multi-layer PhOLED can be fabricated using thermal evaporation.

Device Architecture

A typical device structure would be:

ITO / HIL / HTL / EML (Host:Guest) / ETL / EIL / Cathode

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HIL: Hole Injection Layer (e.g., HATCN)

  • HTL: Hole Transport Layer (e.g., NPB)

  • EML: Emissive Layer (Synthesized Host doped with a blue phosphorescent emitter like FIrpic)

  • ETL: Electron Transport Layer (e.g., TPBi)

  • EIL: Electron Injection Layer (e.g., LiF)

  • Cathode: Aluminum (Al)

Fabrication Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Finalization cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment cleaning->uv_ozone hil HIL Deposition uv_ozone->hil htl HTL Deposition hil->htl eml EML Co-deposition (Host + Guest) htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Encapsulation cathode->encapsulation

Caption: Workflow for the fabrication of a multi-layer OLED device.

Device Characterization

The performance of the fabricated OLEDs should be evaluated by measuring:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage and luminance efficiency.

  • Electroluminescence (EL) Spectra: To confirm the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE) and Power Efficiency: To quantify the device's performance.

  • Operational Lifetime: To assess the stability of the device.

Conclusion and Outlook

4-Methyl-[1,1'-biphenyl]-2-ol serves as a versatile and strategic precursor for the synthesis of advanced carbazole-based host materials for high-performance OLEDs. The synthetic route presented, involving a key Cadogan-Sundberg cyclization, provides a robust method for constructing the carbazole core. The deliberate inclusion of a methyl substituent is anticipated to enhance the thermal and photophysical properties of the resulting host material, leading to more efficient and stable blue PhOLEDs. The detailed protocols provided herein offer a solid foundation for researchers and scientists in the field of organic electronics to explore the potential of this and similar molecular designs.

References

  • Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. (n.d.). AIR Unimi. Retrieved from [Link]

  • Freeman, A. W., & Urvoy, M. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry, 70(13), 5014–5019.
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • (No author). (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • 9-(4-Methoxyphenyl)-9H-carbazole. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Hofmann, S., Stossel, P., & Vestweber, H. (2015). New 4,4′-Bis(9-carbazolyl)–Biphenyl Derivatives with Locked Carbazole–Biphenyl Junctions: High-Triplet State Energy Materials.
  • Cadogan Cyclization: Advances and Scope. (n.d.). Scribd. Retrieved from [Link]

  • Three carbazole-based host materials: facile synthesis, photophysical properties and performances in PhOLED. (n.d.). HKBU Scholars. Retrieved from [Link]

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (2025, March 27). Molecules. Retrieved from [Link]

  • Multi‐substituted carbazole‐based p‐type host materials for PhOLEDs. (n.d.). ResearchGate. Retrieved from [Link]

  • Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). (n.d.). ChemRxiv. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • SYNTHESIS, STUDIES AND APPLICATION IN OLEDs OF NEW CARBAZOLE DERIVATIVES, CONTAINING 10H-PHENOTHIAZINE, TRIPHENYLSILANE, SULFONY. (n.d.). KTU ePubl. Retrieved from [Link]

  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. (2017).
  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (2018).
  • Yang, D., et al. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Chem. Retrieved from [Link]

  • Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol- 4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. (2016). International Journal of Experimental Spectroscopy Techniques.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Bioorganic & Medicinal Chemistry, 30, 115945.
  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved from [Link]

  • Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol- 4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. (2016, September 14). ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Unlocking the Fungicidal Potential of Biphenyl Derivatives

For: Researchers, scientists, and drug development professionals in mycology and agrochemical discovery. Introduction: The Biphenyl Scaffold as a Privileged Structure in Fungicide Development The biphenyl moiety, consist...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in mycology and agrochemical discovery.

Introduction: The Biphenyl Scaffold as a Privileged Structure in Fungicide Development

The biphenyl moiety, consisting of two connected phenyl rings, is a ubiquitous structural motif found in numerous natural products and pharmacologically active compounds.[1][2][3] Its rigid yet conformationally flexible nature makes it an ideal scaffold for the design of molecules that can interact with specific biological targets. In the realm of antifungal research, biphenyl derivatives have emerged as a highly promising class of compounds.[4][5] The urgent need for novel fungicides is underscored by the increasing prevalence of drug-resistant fungal strains and the environmental concerns associated with traditional chemical treatments.[6][7] This has catalyzed research into new chemical entities, with biphenyl derivatives demonstrating a remarkable breadth of activity against a wide range of fungal pathogens, from human pathogens like Candida albicans to devastating plant pathogens such as Botrytis cinerea.[1][2][8]

This guide provides an in-depth exploration of the fungicidal properties of biphenyl derivatives. It moves beyond a simple recitation of facts to explain the causal mechanisms of action and provide detailed, field-proven protocols for their evaluation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for your research and development programs.

Mechanisms of Fungicidal Action: A Multi-Target Approach

The efficacy of biphenyl derivatives stems from their ability to interfere with multiple, essential fungal processes. Understanding these mechanisms is critical for rational drug design and for developing strategies to overcome resistance.

  • Inhibition of Succinate Dehydrogenase (SDH): A primary mechanism for many advanced biphenyl derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[6][7] By binding to the SDH complex, these compounds disrupt cellular respiration, leading to a catastrophic energy deficit and ultimately, fungal cell death. This mechanism has been validated through enzymatic inhibition assays and molecular docking studies, which show biphenyl derivatives fitting into the enzyme's binding pocket.[7][9]

  • Disruption of Ergosterol Biosynthesis via CYP51 Inhibition: The integrity of the fungal cell membrane is paramount for its survival. Biphenyl imidazole derivatives have been shown to target and inhibit the lanosterol 14α-demethylase enzyme (CYP51).[8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in a dysfunctional cell membrane that is porous and unable to maintain cellular homeostasis.[8]

  • Induction of Oxidative Damage and Membrane Disruption: Certain nicotinohydrazide derivatives bearing a biphenyl fragment exert their antifungal effects through a multi-pronged attack that includes the disruption of the cell membrane and the induction of oxidative damage.[6][7] This dual action creates a synergistic effect; the compromised membrane becomes more susceptible to the damaging effects of reactive oxygen species (ROS), leading to rapid cell death.

  • Inhibition of Protein Synthesis: Label-free quantitative proteomics analysis has revealed that some biphenyl carboxamide derivatives can significantly influence protein synthesis in fungi like Botrytis cinerea.[1][2] This suggests a novel mechanism of action that could be effective against fungal strains that have developed resistance to fungicides targeting other pathways.

The diverse mechanisms of action for biphenyl derivatives are a significant advantage, providing a theoretical basis for developing fungicides that are less prone to resistance.

Fungicidal_Mechanisms_of_Biphenyl_Derivatives Biphenyl Biphenyl Derivatives SDH Succinate Dehydrogenase (SDH) Inhibition Biphenyl->SDH CYP51 CYP51 Inhibition Biphenyl->CYP51 Membrane Cell Membrane Disruption Biphenyl->Membrane Oxidative Induction of Oxidative Damage Biphenyl->Oxidative Protein Protein Synthesis Inhibition Biphenyl->Protein Respiration Disruption of Cellular Respiration SDH->Respiration Ergosterol Disruption of Ergosterol Biosynthesis CYP51->Ergosterol Homeostasis Loss of Cellular Homeostasis Membrane->Homeostasis ROS ROS Accumulation Oxidative->ROS CellDeath Fungal Cell Death Protein->CellDeath Respiration->CellDeath Ergosterol->CellDeath Homeostasis->CellDeath ROS->CellDeath

Caption: Multi-target fungicidal mechanisms of biphenyl derivatives.

Protocols for Evaluating Antifungal Activity

The following protocols provide robust, step-by-step methods for assessing the fungicidal properties of biphenyl derivatives in vitro and in vivo. The inclusion of appropriate controls is essential for validating the results.

Protocol 1: In Vitro Antifungal Susceptibility via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against yeast and filamentous fungi, providing quantitative data on its potency.[10]

Causality: The broth microdilution assay quantifies the lowest concentration of a compound that inhibits visible fungal growth. By using a standardized inoculum and a nutrient-defined medium (RPMI-1640), the assay ensures that the observed inhibition is directly attributable to the compound's activity and not variations in experimental conditions.

Methodology:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.[11]

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardization ensures a consistent starting number of fungal cells.

    • Further dilute the suspension in RPMI-1640 medium (buffered with MOPS) to achieve the final target inoculum concentration (typically 0.5 – 2.5 x 10³ CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of the biphenyl derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 medium to create a concentration gradient. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control). A known antifungal (e.g., fluconazole) should be included as a positive control.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well.[11]

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: In Vivo Efficacy on Detached Plant Tissues

This protocol provides a practical assessment of a compound's ability to control plant diseases, simulating both protective (pre-infection) and curative (post-infection) applications.[1][2]

Causality: By applying the compound directly to host tissue before or after pathogen challenge, this assay determines its ability to prevent infection or halt existing disease progression under more realistic conditions than a simple in vitro test. The use of detached leaves provides a controlled, self-contained biological system.

Methodology (Example: Botrytis cinerea on Cucumber Leaves):

  • Plant Material and Pathogen:

    • Use healthy, uniform cucumber leaves of the same age.

    • Culture B. cinerea on Potato Dextrose Agar (PDA) to produce spores. Prepare a spore suspension (e.g., 10⁶ spores/mL) in a nutrient-containing solution.

  • Compound Application:

    • Dissolve the biphenyl derivative in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20) to ensure even coverage.

    • Spray the solution onto the leaf surfaces until runoff. Control leaves are sprayed with the solvent-surfactant solution alone. A commercial fungicide serves as a positive control.

  • Inoculation:

    • For Protective Assay: Allow the treated leaves to dry for 24 hours, then inoculate by placing droplets of the spore suspension on the leaf surface.

    • For Curative Assay: Inoculate the leaves first. After 24 hours of incubation to allow infection to establish, apply the compound treatment.

  • Incubation and Assessment:

    • Place the leaves in a high-humidity chamber at room temperature for 3-5 days.

    • Assess the disease severity by measuring the diameter of the necrotic lesions that develop.

    • Calculate the percent inhibition or control efficacy relative to the solvent-treated control.

Caption: Comparative workflow for protective and curative in vivo assays.

Data Presentation: Structure-Activity Relationships (SAR)

Systematic evaluation of analog series is crucial for optimizing the biphenyl scaffold. The data should be presented clearly to facilitate the identification of structure-activity relationships (SAR).

Table 1: Antifungal Activity of Hypothetical Biphenyl Carboxamide Derivatives against Plant Pathogens

Compound IDR1-SubstituentR2-SubstituentB. cinerea EC₅₀ (mg/L)S. sclerotiorum EC₅₀ (mg/L)
BP-01 HH15.822.5
BP-02 4-ClH2.55.1
BP-03 4-FH1.93.7
BP-04 4-CH₃H8.912.4
BP-05 4-F2-Cl0.771.3
Boscalid (Reference)(Reference)3.14.8

Interpretation: The data in Table 1 illustrates key SAR principles. The introduction of an electron-withdrawing halogen at the R1 position (BP-02, BP-03) significantly enhances fungicidal activity compared to the unsubstituted parent compound (BP-01). Fluorine (BP-03) is slightly more potent than chlorine (BP-02). Adding a second halogen at the R2 position (BP-05) further boosts potency, suggesting that specific substitution patterns are critical for optimal target engagement.

Conclusion and Future Directions

Biphenyl derivatives represent a versatile and highly tractable scaffold for the development of next-generation fungicides. Their potential to act on multiple, validated fungal targets provides a strong foundation for creating broad-spectrum agents that can also be used in resistance management programs.[1][6]

Future research should focus on:

  • Lead Optimization: Utilizing SAR data to further refine the biphenyl core and its substituents to maximize potency and selectivity.

  • Mechanism Deconvolution: For novel derivatives, employing techniques like proteomics and transcriptomics to elucidate their precise mechanisms of action.

  • Safety and Toxicological Profiling: Early-stage assessment of cytotoxicity against mammalian cell lines and environmental safety profiling are crucial for identifying viable development candidates.[6][9]

By integrating the mechanistic insights and robust protocols outlined in this guide, researchers can effectively explore the vast chemical space of biphenyl derivatives and accelerate the discovery of novel solutions to combat fungal diseases in both medicine and agriculture.

References

  • Title: Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad-spectrum fungicides. Source: PubMed, Pest Management Science URL: [Link]

  • Title: Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]

  • Title: Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. Source: PubMed, Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Biphenyl. Source: AERU, University of Hertfordshire URL: [Link]

  • Title: Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad‐spectrum fungicides. Source: ResearchGate, Pest Management Science URL: [Link]

  • Title: Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Source: PubMed, Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Source: Taylor & Francis Online, Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: Biological deeds of Biphenyl derivatives - A short Review. Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

  • Title: Synthesis, Characterization, and Phytotoxic and Antifungal Activities of Biphenyl Derivatives. Source: Scribd, Russian Journal of General Chemistry URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. Source: ResearchGate URL: [Link]

  • Title: Biphenyl derivatives and their use as fungicides.
  • Title: Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Source: ResearchGate URL: [Link]

  • Title: Biphenyl. Source: Wikipedia URL: [Link]

  • Title: Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds. Source: ScienceDirect, Pharmacological Research URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Source: RSC Publishing, RSC Advances URL: [Link]

  • Title: Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens. Source: PubMed, Chemistry & Biodiversity URL: [Link]

  • Title: A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. Source: ResearchGate, International Journal of Research and Analytical Reviews URL: [Link]

  • Title: Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Source: MDPI, Molecules URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the 4-Methyl-[1,1'-biphenyl]-2-ol Scaffold

Abstract The 4-Methyl-[1,1'-biphenyl]-2-ol core is a privileged scaffold, forming the backbone of numerous compounds in medicinal chemistry, materials science, and agrochemicals. Its strategic importance stems from the v...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-Methyl-[1,1'-biphenyl]-2-ol core is a privileged scaffold, forming the backbone of numerous compounds in medicinal chemistry, materials science, and agrochemicals. Its strategic importance stems from the versatile handles it offers for chemical modification: a nucleophilic hydroxyl group and two distinct aromatic rings amenable to a variety of transformations. This guide provides a comprehensive framework for the targeted functionalization of this scaffold. We will delve into detailed, field-proven protocols, explain the underlying mechanistic principles behind experimental choices, and offer insights into troubleshooting and characterization. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable molecular architecture.

Introduction: The Significance of the Scaffold

The biphenyl moiety is a cornerstone in drug design, often utilized to mimic the side chains of amino acids like phenylalanine or to introduce conformational constraints that enhance binding affinity to biological targets. The specific 4-Methyl-[1,1'-biphenyl]-2-ol structure combines several key features:

  • Phenolic Hydroxyl Group: A versatile site for introducing a wide range of functionalities through O-alkylation, O-acylation, and other etherification or esterification reactions. This allows for modulation of solubility, metabolic stability, and hydrogen bonding capabilities.

  • Electron-Rich Aromatic Rings: The two phenyl rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of halogens, nitro groups, and other substituents.

  • Methyl Group: This group provides a steric and electronic handle that can influence the regioselectivity of reactions on its parent ring.

  • Biaryl Axis: The rotational axis between the two phenyl rings is a critical determinant of the molecule's three-dimensional shape, which can be controlled through the introduction of bulky ortho-substituents.

This guide will systematically explore the primary avenues for functionalizing this scaffold, focusing on practical, reproducible methodologies.

Strategic Overview: A Logic-Driven Approach to Functionalization

The functionalization strategy begins with identifying the desired point of modification. The two primary reactive zones are the phenolic hydroxyl group and the C-H bonds on the aromatic rings.

G Start 4-Methyl-[1,1'-biphenyl]-2-ol Scaffold Decision1 Select Target Site Start->Decision1 OH_Group Phenolic -OH Group Decision1->OH_Group  -OH Reactivity Aromatic_Rings Aromatic Rings Decision1->Aromatic_Rings C-H Activation   O_Alkylation O-Alkylation (Williamson Ether Synthesis) OH_Group->O_Alkylation O_Acylation O-Acylation (Ester Formation) OH_Group->O_Acylation EAS Electrophilic Aromatic Substitution (EAS) Aromatic_Rings->EAS Coupling Palladium-Catalyzed Cross-Coupling Aromatic_Rings->Coupling Requires Pre-functionalization (e.g., Halogenation) Product1 Ethers O_Alkylation->Product1 Product2 Esters O_Acylation->Product2 Product3 Halogenated/Nitrated Derivatives EAS->Product3 Product4 Further Biaryl or C-N/C-O Linked Products Coupling->Product4

Caption: Decision workflow for functionalizing the scaffold.

Functionalization of the Phenolic Hydroxyl Group

The acidity of the phenolic proton makes the corresponding phenoxide a potent nucleophile, ideal for substitution reactions.

Protocol: O-Alkylation via Williamson Ether Synthesis

This classic method provides a reliable route to synthesize aryl ethers from the biphenyl-ol scaffold.

Behind the Science: The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the phenol, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether C-O bond. The choice of a non-nucleophilic, strong base like potassium carbonate is crucial to prevent competition with the phenoxide. Solvent selection, such as DMF or acetonitrile, is based on their ability to dissolve the ionic intermediates and their high boiling points, which allow for heating to drive the reaction to completion.[1][2]

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methyl-[1,1'-biphenyl]-2-ol (1.0 equiv).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv) and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.2 M concentration).

  • Alkylating Agent: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1-1.5 equiv) to the stirring suspension.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-12 hours.

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reagent/ConditionParameterRationale
Base K₂CO₃, Cs₂CO₃Strong, non-nucleophilic base to form the phenoxide without competing side reactions.[1]
Solvent DMF, AcetonitrilePolar aprotic solvent to dissolve reagents and facilitate SN2 reaction.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without causing decomposition.
Typical Yield 75-95%Dependent on the reactivity of the alkyl halide.

Functionalization of the Aromatic Rings

The aromatic rings can be functionalized directly via electrophilic substitution or, more versatilely, through palladium-catalyzed cross-coupling reactions after initial halogenation.

Protocol: Regioselective Bromination (Electrophilic Aromatic Substitution)

Introducing a bromine atom serves as a crucial first step, creating a handle for subsequent cross-coupling reactions.

Behind the Science: Electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on a potent electrophile.[3][4][5] The hydroxyl and methyl groups are ortho, para-directing activators.[6] The hydroxyl group is a stronger activator, thus directing the incoming electrophile primarily to its ortho and para positions. Since the para position is blocked by the other phenyl ring, substitution is favored at the positions ortho to the hydroxyl group. N-Bromosuccinimide (NBS) is often preferred over liquid Br₂ as it is a solid that is safer to handle and allows for a slow, controlled release of electrophilic bromine.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 4-Methyl-[1,1'-biphenyl]-2-ol (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise over 15 minutes.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the formation of the brominated product by TLC or GC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via column chromatography.

Protocol: Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is a powerhouse for C-C bond formation, enabling the synthesis of complex biaryl structures.[7] It is ideal for coupling the brominated scaffold with various aryl or vinyl boronic acids.[8][9][10][11]

Behind the Science: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][10][12] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][10][12]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-Br(L₂) OxAdd->PdII_Complex Transmetal Transmetalation Diorgano_Pd Ar-Pd(II)-Ar'(L₂) Transmetal->Diorgano_Pd RedElim Reductive Elimination RedElim->Pd0 Product Functionalized Biaryl (Ar-Ar') RedElim->Product ArBr Bromo-Biphenyl-ol (Ar-Br) ArBr->OxAdd ArBOH Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the bromo-functionalized 4-Methyl-[1,1'-biphenyl]-2-ol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 6-24 hours.

  • Monitoring: Monitor reaction completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[13]

Protocol: Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method, coupling the brominated scaffold with primary or secondary amines.[14][15][16]

Behind the Science: Similar to the Suzuki coupling, this reaction relies on a palladium catalytic cycle.[14] The key difference is the transmetalation step is replaced by amine coordination and deprotonation by a strong, non-nucleophilic base (like NaOtBu) to form a palladium-amido complex.[14][15] Reductive elimination then forges the C-N bond. The choice of phosphine ligand is critical and often depends on the specific substrates being coupled.[17]

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the bromo-functionalized scaffold (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Conditions: Seal the tube and heat in a preheated oil bath at 100-110 °C for 12-24 hours.[14]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[14]

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand Often implicit in catalyst (e.g., PPh₃)Bulky phosphines (XPhos, SPhos) are critical.[17]
Coupling Partner (Hetero)arylboronic acid/esterPrimary/Secondary Amine
Base K₂CO₃, Cs₂CO₃ (Aqueous)NaOtBu, K₃PO₄ (Anhydrous)
Bond Formed C(sp²) - C(sp²)C(sp²) - N

Product Characterization

Rigorous characterization is essential to confirm the structure and purity of the functionalized products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[18][19] Successful functionalization can be confirmed by the appearance of new signals corresponding to the added moiety and shifts in the aromatic region of the biphenyl scaffold.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the new functional group. Techniques like GC-MS or LC-MS are also invaluable for monitoring reaction progress and assessing purity.[20][21][22]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

The 4-Methyl-[1,1'-biphenyl]-2-ol scaffold offers a robust and versatile platform for the synthesis of diverse chemical entities. By strategically targeting either the phenolic hydroxyl group or the aromatic C-H bonds, researchers can access a vast chemical space. The protocols detailed herein for O-alkylation, electrophilic bromination, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide reliable and reproducible methods for achieving these transformations. A thorough understanding of the underlying mechanisms empowers scientists to troubleshoot and adapt these procedures for the synthesis of novel molecules with tailored properties for applications in drug discovery and materials science.

References

  • Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5 - Benchchem.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
  • Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides - Benchchem.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available from: [Link]

  • Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii.
  • 4-Methylbiphenyl is a molecule where a benzene ring is attached t... - Pearson. Available from: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available from: [Link]

  • Electrophilic aromatic substitution - Wikipedia. Available from: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available from: [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. Available from: [Link]

  • NMR-Based Structure Characterization - W - Max-Planck-Gesellschaft. Available from: [Link]

  • Metal-organic framework functionalized magnetic Nb2CTX for high enrichment of polychlorinated biphenyls in water prior to gas chromatography tandem mass spectrometry - PubMed. Available from: [Link]

  • Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS - PMC. Available from: [Link]

  • Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry - Analyst (RSC Publishing). Available from: [Link]

  • Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra (Journal Article) - OSTI.GOV. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for Sterically Hindered Biphenyls

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are tackling one of the most commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are tackling one of the most common yet challenging tasks in modern synthesis: the formation of sterically hindered biaryl linkages.

Synthesizing multi-ortho-substituted biphenyls is critical for developing new pharmaceuticals, agrochemicals, and materials. However, the steric congestion around the coupling sites dramatically slows the reaction, often leading to low yields, catalyst deactivation, and unwanted side reactions. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize these demanding transformations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with sterically hindered substrates.

Q1: My Suzuki coupling with a di-ortho-substituted aryl halide is giving very low yield or not working at all. What's the most likely problem?

A: For sterically demanding couplings, the rate-limiting step is often the final one: reductive elimination.[1][2] The sheer bulk of the ortho substituents prevents the two aryl groups from coming close enough together on the palladium center to form the new C-C bond. Your primary focus should be on choosing a catalyst system specifically designed to overcome this barrier. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[3][4] You will need to use specialized, bulky, and electron-rich phosphine ligands.[5]

Q2: Which palladium source and ligand should I choose as a starting point for a challenging coupling?

A: A robust starting point for hindered couplings is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a highly specialized biaryl phosphine ligand.[5][6] The "Buchwald-type" ligands are the gold standard here.[5][7] For substrates with significant steric hindrance, ligands like XPhos , SPhos , or RuPhos are excellent choices.[5][8] These ligands are not only bulky, which promotes reductive elimination, but also electron-rich, which facilitates the initial, also challenging, oxidative addition step, especially with aryl chlorides.[1][8][9]

Q3: I'm seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling is most often caused by the presence of oxygen in your reaction.[6][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the unwanted coupling of two boronic acid molecules.[9] Ensure your degassing procedure is rigorous.[6][10] Using multiple freeze-pump-thaw cycles is highly recommended.[10][11] Additionally, starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate this issue compared to in situ reduction of a Pd(II) source.[6]

Q4: My boronic acid seems to be decomposing (protodeboronation). What conditions favor this, and how can I stop it?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[3][9] It is often accelerated by high temperatures, excess water, and the choice of base.[3] To minimize it, consider the following:

  • Use a milder base, like K₂CO₃ or K₃PO₄, instead of stronger hydroxides.[8]

  • Use anhydrous solvents if possible, although a small amount of water is often necessary for the reaction.[8][12]

  • Protect the boronic acid as a more stable pinacol ester or a trifluoroborate salt.[9][11][13] These are generally more resistant to decomposition.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent issues in your reaction.

Problem: No Reaction or Only Trace Product Formation

If you observe starting materials remaining largely unconsumed, the catalytic cycle is failing to initiate or turn over.

  • Cause 1: Inactive Catalyst System. The combination of steric hindrance on both the aryl halide and the boronic acid can make the oxidative addition and/or transmetalation steps extremely difficult.

    • Solution: Screen a panel of bulky, electron-rich ligands. What works for one hindered system may not be optimal for another. A systematic screening approach is the most effective strategy.[3]

  • Cause 2: Poor Reagent Purity or Stability. Boronic acids can degrade upon storage.[3] Solvents may contain peroxides or water, and the base may be of low quality.

    • Solution: Use freshly acquired, high-purity boronic acid or its corresponding pinacol ester.[3][11] Ensure solvents are anhydrous (if required) and have been properly degassed to remove oxygen, which deactivates the Pd(0) catalyst.[6][11]

  • Cause 3: Inappropriate Base. The base plays a critical role in activating the boronic acid for the transmetalation step.[14][15] A base that is too weak or one that has poor solubility in the reaction medium can halt the catalytic cycle.

    • Solution: For hindered couplings, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than sodium or potassium carbonate due to their greater strength and solubility in organic solvents.[8][14]

Problem: Reaction Stalls and Does Not Go to Completion

If the reaction starts but then stops, it often points to catalyst deactivation or product inhibition.

  • Cause 1: Catalyst Decomposition. The active Pd(0) species can be sensitive, especially at elevated temperatures required for many hindered couplings.[3][6] It can decompose into inactive palladium black.[11]

    • Solution: Check for the formation of a black precipitate (palladium black).[11] If observed, consider a more stable precatalyst or a higher ligand-to-palladium ratio (typically 1:1 to 4:1) to better stabilize the catalytic species.[6] Lowering the reaction temperature and extending the reaction time may also help.

  • Cause 2: Product Inhibition. In some cases, the sterically bulky biphenyl product can coordinate strongly to the palladium center, preventing it from re-entering the catalytic cycle.

    • Solution: This is a challenging issue to resolve directly. The best approach is to find a ligand that promotes the reductive elimination step so effectively that the product is released rapidly from the palladium center. This is another reason why screening highly specialized ligands is crucial.

Section 3: Mechanistic Insights & Optimization Workflow

Understanding the mechanism is key to rational optimization. For sterically hindered substrates, the Reductive Elimination step is frequently the bottleneck.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [Ar'-B(OR)₂]⁻ PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling. Reductive elimination is often the rate-limiting step for hindered biaryls.

Systematic Optimization Workflow

When faced with a new, challenging substrate pair, a logical, step-by-step approach is more efficient than random screening.

Troubleshooting_Workflow start Start: Low Yield (<10%) check_reagents Are Reagents Pure & Stable? (Fresh Boronic Acid/Ester, Dry/Degassed Solvent) start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No screen_ligands Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) reagent_yes->screen_ligands fix_reagents Action: Replace/Purify Reagents & Improve Degassing Technique reagent_no->fix_reagents fix_reagents->start ligand_improvement Improvement? screen_ligands->ligand_improvement ligand_yes Yes ligand_improvement->ligand_yes Yes ligand_no No ligand_improvement->ligand_no No final_optimization Further Optimization (Concentration, Solvent) ligand_yes->final_optimization screen_bases Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) ligand_no->screen_bases base_improvement Improvement? screen_bases->base_improvement base_yes Yes base_improvement->base_yes Yes base_no No base_improvement->base_no No base_yes->final_optimization optimize_temp Optimize Temperature & Time (e.g., Increase Temp cautiously, longer time) base_no->optimize_temp optimize_temp->final_optimization success Success! final_optimization->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions for hindered substrates.

Section 4: Key Reagent Selection Guide

The choice of ligand, base, and solvent are critically interdependent. This section provides a comparative guide.

Table 1: Ligand Selection for Hindered Substrates
Ligand NameKey FeatureBest For...
XPhos Very bulky and electron-richGeneral purpose for hindered aryl chlorides and bromides.[5][8]
SPhos Similar to XPhos, highly activeOften interchangeable with XPhos, good for heteroaryl substrates.[5]
RuPhos Contains a ferrocene backboneExcellent for creating tetra-ortho-substituted biaryls.
tBu₃P Small but extremely electron-donatingEffective for promoting difficult oxidative additions but can be sensitive.
ars-Buchwald Ligands Arsenic analogs of Buchwald ligandsHave shown effectiveness for sterically hindered substrates due to longer Pd-As bonds.[16]
Table 2: Base and Solvent Compatibility
BaseCommon SolventsComments
K₃PO₄ Toluene, Dioxane, THF, 2-MeTHFA strong, effective base for hindered couplings. Often used with a small amount of water.[8][14]
Cs₂CO₃ Dioxane, DMF, TolueneHigher solubility in organic solvents can be advantageous. A very reliable choice for difficult reactions.[14]
K₂CO₃ Toluene/Water, Dioxane/WaterA standard, milder base. Good starting point, but may not be strong enough for the most challenging substrates.[8][14]
KF THF, TolueneAnhydrous fluoride source, can be effective when protodeboronation is a major issue.

Section 5: Standardized Experimental Protocols

Reproducibility is paramount. The following protocols provide a robust starting point for your experiments.

Protocol 1: General Procedure for High-Throughput Screening

This protocol is adapted for a 96-well plate format, allowing for the rapid screening of multiple conditions (catalysts, ligands, bases).[17]

  • Stock Solution Preparation: In an inert atmosphere (glovebox), prepare stock solutions of your aryl halide, boronic acid (or ester), a panel of palladium precatalysts (e.g., Pd₂(dba)₃), ligands, and bases in an appropriate anhydrous, degassed solvent (e.g., dioxane).[17]

  • Plate Preparation: Using an automated liquid handler or manual multichannel pipette, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well should contain a unique combination of reagents.

  • Reaction Execution: Securely seal the reaction plate to prevent solvent loss and maintain the inert atmosphere. Place the plate on a heating block with agitation and run the reaction at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).

  • Quenching and Analysis: After cooling to room temperature, quench each reaction well with a small amount of water or methanol. Dilute the samples and analyze by a rapid method like UPLC-MS to determine the relative yield in each well.[17]

Protocol 2: Optimized Procedure for a Scale-Up Reaction

This protocol is for a single, optimized reaction on a larger scale, incorporating best practices for air-sensitive chemistry.[11][18]

  • Glassware Preparation: Ensure all glassware (e.g., a Schlenk flask) and stir bars are thoroughly oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).[18]

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv), boronic ester (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and ligand (e.g., XPhos, 2.2-4.4 mol%).

  • Atmosphere Inerting: Seal the flask and purge with inert gas. Add the degassed solvent (e.g., Toluene) via syringe.

  • Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to rigorously remove any dissolved oxygen.[10][11]

  • Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Revolutionizing Suzuki Coupling: A Guide to High-Throughput Screening Pl
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Public
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Why can't I achieve good yields for this Suzuki reaction?
  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in W
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
  • Buchwald Phosphine Ligands - Merck.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions | Request PDF - ResearchG
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols | Journal of the American Chemical Society - ACS Public
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • The reaction mechanism of the Suzuki-Miyaura cross-coupling reac- tion.
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
  • Suzuki Coupling - Organic Chemistry Portal.
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • (PDF)
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).

Sources

Optimization

Reducing byproducts in 4-Methyl-[1,1'-biphenyl]-2-ol synthesis

Technical Support Center: Optimization of 4-Methyl-[1,1'-biphenyl]-2-ol Synthesis Target Molecule: 4-Methyl-[1,1'-biphenyl]-2-ol (CAS: 7574-16-5) Primary Application: Drug discovery scaffolds, liquid crystal intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 4-Methyl-[1,1'-biphenyl]-2-ol Synthesis

Target Molecule: 4-Methyl-[1,1'-biphenyl]-2-ol (CAS: 7574-16-5) Primary Application: Drug discovery scaffolds, liquid crystal intermediates, and antimicrobial agents. Core Challenge: Steric hindrance at the ortho position combined with the interference of a free phenolic hydroxyl group.

Module 1: Synthetic Strategy & Decision Matrix

The synthesis of 4-Methyl-[1,1'-biphenyl]-2-ol typically proceeds via a Suzuki-Miyaura cross-coupling.[1] However, the choice of precursors dictates the impurity profile.

The Precursor Dilemma:

  • Route A (Standard): 2-bromo-5-methylphenol + Phenylboronic acid.

  • Route B (Inverse): 2-hydroxy-4-methylphenylboronic acid + Bromobenzene.

Recommendation: Route A is preferred. Phenylboronic acid is more stable and less prone to protodeboronation than the ortho-substituted boronic acid required in Route B.

Protocol Selection Guide
FeatureMethod 1: The "Robust" Route (Protected) Method 2: The "Green" Route (Direct)
Strategy Protect Phenol

Coupling

Deprotect
Direct coupling of free phenol
Reagents MeI or MOM-Cl, then Pd(PPh

)

Pd/C (heterogeneous) or SPhos Pd G3
Solvent Toluene/Ethanol/WaterWater (with K

CO

) or Dioxane
Pros Extremely high reliability; easy purification.Fewer steps; higher atom economy.[2]
Cons Adds 2 synthetic steps.Phenol can poison simple Pd catalysts.
Best For High Purity Requirements (>99.5%) Scale-up / Industrial Process

Module 2: Troubleshooting Byproducts

This section addresses the three most common failure modes in this specific synthesis.

Issue 1: The "Missing Yield" (Protodeboronation)

Symptom: Low yield of product; presence of benzene (from phenylboronic acid) or toluene derivatives. Mechanism: Under basic aqueous conditions, the boronic acid undergoes hydrolytic C-B bond cleavage instead of transmetallation. This is accelerated if the reaction is too slow due to steric hindrance at the ortho position of the phenol.

Corrective Actions:

  • Switch Base: Replace Na

    
    CO
    
    
    
    with K
    
    
    PO
    
    
    . Anhydrous phosphate bases often suppress deboronation compared to carbonates.
  • Concentration Control: Do not dilute excessively. Higher concentrations favor the bimolecular transmetallation over the unimolecular deboronation.

  • Ligand Upgrade: Use SPhos or XPhos .[3] These bulky, electron-rich Buchwald ligands accelerate oxidative addition and transmetallation, outcompeting the decomposition pathway.

Issue 2: The "Dimer" (Homocoupling)

Symptom: Appearance of Biphenyl (Ph-Ph) or 4,4'-dimethyl-2,2'-biphenyldiol. Mechanism: Oxygen enters the system, oxidizing Pd(0) to Pd(II). Two equivalents of boronic acid transmetallate onto the oxidized species, leading to homocoupling.

Corrective Actions:

  • The "Sparging" Myth: Simply bubbling N

    
     is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw  method (3 cycles) for small scales.
    
  • Sacrificial Reductant: Add a trace amount (5 mol%) of hydroquinone or ascorbic acid to scavenge oxidants (advanced technique).

  • Slow Addition: Add the Phenylboronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl halide.

Issue 3: Catalyst Deactivation (Pd Black)

Symptom: Reaction mixture turns black/grey rapidly; conversion stalls. Cause: The free phenolic -OH can coordinate to Pd, displacing ligands and causing the metal to aggregate (precipitate).

Corrective Actions:

  • Increase Ligand Ratio: Use a 1:4 ratio of Pd:Ligand instead of the standard 1:2.

  • Use Pre-catalysts: Switch to SPhos Pd G3 or XPhos Pd G3 . These precatalysts release the active species at a controlled rate, preventing early aggregation.

Module 3: Visualization of Failure Points

The following diagram illustrates the critical decision points and failure mechanisms in the catalytic cycle specific to this ortho-substituted phenol.

SuzukiTroubleshooting Start Reaction Start (2-bromo-5-methylphenol + PhB(OH)2) OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Pd(0) Catalyst Fail_Homo FAILURE: Homocoupling (O2 oxidizes Pd) Start->Fail_Homo Oxygen Present TransMet Transmetallation (Boron switches with Halide) OxAdd->TransMet Base (K3PO4) Fail_Steric FAILURE: Steric Hindrance (Ortho-OH blocks Pd) OxAdd->Fail_Steric Slow Kinetics RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast Step Fail_Debor FAILURE: Protodeboronation (PhB(OH)2 loses Boron) TransMet->Fail_Debor High Water/pH Slow Transmetallation Fail_Steric->Start Stalled Reaction Fix_Ligand SOLUTION: SPhos/XPhos (Overcomes Sterics) Fix_Ligand->OxAdd Fix_Base SOLUTION: Anhydrous Base (Prevents Deboronation) Fix_Base->TransMet

Caption: Diagnostic workflow identifying kinetic bottlenecks (sterics) and chemical failures (deboronation/homocoupling) in the Suzuki cycle.

Module 4: The "Magic Wash" Purification Protocol

Because the product is a phenol (acidic, pKa ~10), you can separate it from non-acidic byproducts (homocoupled biphenyl, deboronated benzene, ligand oxides) without column chromatography in many cases.

Step-by-Step Isolation:

  • Quench: Cool reaction to room temperature. Dilute with Ethyl Acetate (EtOAc).[1][4][5]

  • The Base Wash (Extraction):

    • Wash the organic layer with 1M NaOH (aq) .

    • Chemistry: The product (Phenol) becomes the water-soluble Phenoxide (Ph-O

      
       Na
      
      
      
      ). The impurities (Biphenyl, Ligands) stay in the EtOAc.
    • CRITICAL: Keep the Aqueous Layer . Discard the Organic Layer (contains impurities).

  • The Acidification:

    • Cool the aqueous layer on ice.[4][5]

    • Slowly add 1M HCl until pH < 2.

    • Result: The product precipitates or oils out as the neutral Phenol.

  • Final Extraction:

    • Extract the now-cloudy aqueous mixture with fresh EtOAc.

    • Dry over MgSO

      
      , filter, and concentrate.[1]
      
    • Result: High-purity phenol, often requiring no further chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for this reaction to save money? A: Yes. For 2-bromo-5-methylphenol, heterogeneous Pd/C (5-10 wt%) in water with K


CO

is a known "green" method. However, it often requires higher temperatures (reflux) and vigorous stirring. If your substrate has other sensitive groups, stick to SPhos/Pd(OAc)

.

Q: My TLC shows a spot very close to the product. What is it? A: It is likely 4-methyl-biphenyl (the dehydroxylated byproduct) or biphenyl (from homocoupling). These are non-polar. Use the "Magic Wash" (Module 4) to remove them; they will not move into the NaOH layer, while your product will.

Q: Why is my reaction turning black immediately upon heating? A: This is "Pd Black" precipitation. Your catalyst is decomposing before it enters the cycle. This is common with free phenols.

  • Fix: Degas your solvents more thoroughly (O

    
     accelerates this).
    
  • Fix: Switch to a phosphine-ligated precatalyst (e.g., Pd(PPh

    
    )
    
    
    
    or XPhos Pd G3) rather than simple Pd(OAc)
    
    
    .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Sakurai, H., Tsukuda, T., & Hirao, T. (2002).[6] Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media.[6] Journal of Organic Chemistry, 67(8), 2721-2722. Link

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-[1,1'-biphenyl]-2-ol

Ticket ID: #REC-4M2PB-001 Subject: Optimization of Recrystallization Protocol for 4-Methyl-[1,1'-biphenyl]-2-ol Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-4M2PB-001 Subject: Optimization of Recrystallization Protocol for 4-Methyl-[1,1'-biphenyl]-2-ol Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

Welcome to the Purification Support Hub. You are likely working with 4-Methyl-[1,1'-biphenyl]-2-ol (CAS: 17754-93-7), a structural derivative of o-phenylphenol.[1][2]

This molecule presents a unique purification challenge: it possesses a lipophilic biphenyl core combined with a polar hydroxyl group and a methyl substituent.[1] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1][2] The guide below is structured to troubleshoot these specific thermodynamic hurdles.

Module 1: Solvent System Selection

User Query: "I tried recrystallizing from pure hexane, but I got a sticky gum. What solvent system should I use?"

Technical Insight: Your molecule is an amphiphile—it has a non-polar biphenyl tail and a polar phenolic head.[1][2]

  • Alkanes (Hexane/Heptane): The compound is likely too insoluble at room temperature and tends to oil out at boiling points because the melting point of the solid is likely depressed by impurities.[1]

  • Alcohols (Ethanol/Methanol): The compound is likely too soluble, leading to poor recovery.[1][2]

The Solution: Use a Binary Solvent System .[1][3] This allows you to fine-tune the polarity to the exact saturation point of your specific batch.[1]

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)CharacteristicsBest For
Polar/Aqueous Ethanol / Water High recovery, eco-friendly.[1][2]Removing non-polar impurities (e.g., unreacted biphenyls).[1][2]
Non-Polar Toluene / Heptane Slower crystallization, better crystal habit.[1][2]Removing polar oxidation products (quinones).[1]
Intermediate Ethyl Acetate / Hexane Moderate polarity, fast evaporation.[1][2]General purification if water content is a concern.[1][2]
Decision Logic: Solvent Selection

SolventSelection Start Start: Impurity Profile CheckColor Is the crude solid dark brown/pink? Start->CheckColor Oxidation Likely Oxidation Products (Quinones) CheckColor->Oxidation Yes NonPolar Mainly Starting Materials (Non-polar) CheckColor->NonPolar No System1 Use Toluene/Heptane (Keeps polar impurities in solution) Oxidation->System1 System2 Use Ethanol/Water (Forces non-polars out first) NonPolar->System2

Figure 1: Decision tree for selecting the optimal solvent system based on visible impurity profile.

Module 2: Troubleshooting "Oiling Out"

User Query: "As my solution cools, I see oil droplets forming at the bottom instead of crystals. How do I fix this?"

Technical Insight: "Oiling out" occurs when the saturation temperature of your solute in the chosen solvent is higher than the melting point of the solvated solute.[4] This creates a metastable liquid phase.[1][2] This is common in substituted biphenyls due to their relatively low melting points (often <80°C) and ability to supercool.[1]

Remediation Protocol: The "Seeding" Loop
  • Re-dissolve: Heat the mixture until the oil phase dissolves completely. You may need to add a small amount of the "good" solvent (e.g., Ethanol).[2][4]

  • Temperature Management: Do not cool to 0°C immediately. Cool to a temperature just above the oiling point (approx. 35-40°C).[1]

  • Seed: Add a single seed crystal of pure product. If none is available, scratch the glass side of the flask vigorously with a glass rod to create nucleation sites.[2]

  • Slow Ramp: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool naturally to room temperature over 2-3 hours.

OilingOut State1 Solution is Hot & Clear Action1 Cooling Begins State1->Action1 Issue Oil Droplets Appear Action1->Issue Fast Cooling Fix1 Reheat to Dissolve Oil Issue->Fix1 Fix2 Add Trace 'Good' Solvent Fix1->Fix2 Fix3 Cool to T > T_oil Fix2->Fix3 Fix4 Add Seed Crystal / Scratch Glass Fix3->Fix4 Result Crystallization Initiated Fix4->Result Result->Action1 Slow Cooling Loop

Figure 2: Workflow for recovering a crystallization batch that has oiled out.

Module 3: Removing Color Impurities

User Query: "My product is off-white or pinkish. Is this acceptable?"

Technical Insight: Phenolic compounds, including 4-Methyl-[1,1'-biphenyl]-2-ol, are prone to oxidation, forming trace quinones which are highly colored (pink/red).[1][2] While these may not significantly affect NMR purity, they can catalyze degradation.[2]

De-colorization Protocol:

  • Dissolve the crude solid in the "good" solvent (e.g., Ethanol) at boiling.

  • Add Activated Charcoal: Add 1-2% w/w of activated carbon (e.g., Darco G-60).[1][2]

    • Warning: Remove heat source before addition to prevent flash boiling.[1][2]

  • Reflux: Boil gently for 5-10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad.[1][2]

    • Critical: The funnel must be hot, or the product will crystallize in the filter stem (clogging).

  • Proceed with adding the anti-solvent (Water) as per Module 1.[1]

Module 4: Validation & Storage

User Query: "How do I know if it's dry? The melting point seems low."

Technical Insight: Solvent inclusion (solvates) is common with biphenyls.[1] A depressed melting point usually indicates trapped solvent or water.[1]

Drying Protocol:

  • Method: Vacuum oven at 40°C for 12 hours.

  • Desiccant: P₂O₅ (Phosphorus Pentoxide) is recommended in the vacuum desiccator to remove trace water if an Ethanol/Water system was used.[1]

Validation Metrics:

TestAcceptance CriteriaNote
Appearance White to colorless needles/platesPink = Oxidation; Brown = Tarry impurities.[1][2]
Melting Point Sharp range (< 2°C)Broad range indicates wetness or isomers.[1]
TLC Single spot (UV 254nm)Use Hexane:EtOAc (8:2) as mobile phase.[1][2]
References
  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for phenolic recrystallization and solvent selection). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Authoritative source for specific purification protocols of organic solids).[1][2][4][5][6]

  • PubChem. (n.d.).[1][2] Compound Summary: Biphenyl derivatives. National Library of Medicine.[1][2] (Source for general physical property data logic).[1][2][4][6][7][8] [1]

Sources

Optimization

Column chromatography conditions for biphenyl derivatives

Technical Support Center: Chromatography of Biphenyl Derivatives Mission: To provide researchers with high-fidelity troubleshooting and optimization protocols for the purification of biphenyl derivatives. This guide synt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography of Biphenyl Derivatives

Mission: To provide researchers with high-fidelity troubleshooting and optimization protocols for the purification of biphenyl derivatives. This guide synthesizes standard silica gel techniques with advanced stationary phase selection for difficult isomer separations.

Module 1: Method Development & Optimization

Q: What is the standard starting point for separating non-polar to moderately polar biphenyls?

A: For standard functionalized biphenyls (e.g., from Suzuki couplings), a Hexane/Ethyl Acetate (Hex/EtOAc) gradient is the industry standard.[1] However, due to the aromatic nature of biphenyls,


 interactions with the stationary phase are critical.[1]
  • Standard Protocol:

    • TLC Screening: Target an

      
       of 0.2–0.3.
      
    • Gradient: Start with 100% Hexane to elute non-polar impurities (like excess halides). Ramp to 5–20% EtOAc.

    • Loading: Dissolve sample in minimum DCM or Toluene. Avoid EtOAc for loading as it causes band broadening.

Q: My isomers (ortho/meta/para) are co-eluting on standard silica. How do I resolve them?

A: Standard silica relies primarily on polarity. Biphenyl isomers often have identical polarity but different effective planar surface areas. You must exploit shape selectivity and


 interactions .
  • Strategy 1: Change the Solvent Selectivity (The "Toluene Effect") Replace Hexane with Toluene or use pure Dichloromethane (DCM) . Toluene interacts with the biphenyl

    
    -system, often altering the retention order of isomers compared to alkane solvents.
    
  • Strategy 2: Change the Stationary Phase (The "Biphenyl Phase") For HPLC or difficult Flash separations, switch to a Biphenyl-functionalized silica (e.g., Phenomenex Kinetex Biphenyl or Restek Raptor).[1]

    • Mechanism:[2][3][4][5] These columns utilize two phenyl rings bonded to the silica.[6][7] They provide enhanced retention for aromatic compounds via

      
       overlap, which is sterically sensitive.[1] Ortho-substituted biphenyls (twisted) bind differently than para-substituted (planar) biphenyls.[1]
      

Module 2: Troubleshooting & Specific Scenarios

Q: I have severe tailing with my amino-biphenyl derivative. How do I fix peak shape?

A: Amino-biphenyls act as Lewis bases, interacting strongly with acidic silanol groups (


) on the silica surface.[1] This causes "streaking."
  • The Fix: Pre-treat the column or add a modifier.

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase.

    • Column Pre-treatment: Flush the column with 1% TEA/Hexane before loading the sample to neutralize active sites.

Q: How do I remove Triphenylphosphine Oxide (TPPO) from my Suzuki product?

A: TPPO is a notorious byproduct in palladium-catalyzed couplings that co-elutes with many biphenyls on silica. Do not rely solely on chromatography.

  • Protocol A: Solubility Crash (The "Ether Trick") TPPO is soluble in DCM but poorly soluble in Diethyl Ether or Hexane/Ether mixtures.

    • Concentrate crude mixture.

    • Triturate with

      
       or 1:1 
      
      
      
      .[1]
    • Filter off the white TPPO solid.

    • Load filtrate onto column.

  • Protocol B: Zinc Chloride Precipitation

    • Dissolve crude in Ethanol.

    • Add

      
       (approx. 2 equiv).[1]
      
    • TPPO forms a complex

      
       which precipitates.[1][8] Filter and concentrate.
      

Module 3: Visualization & Logic

Workflow 1: Solvent System Decision Tree

This diagram guides you through selecting the correct mobile phase based on your biphenyl derivative's functional group.

SolventSelection Start Start: Biphenyl Derivative Type NonPolar Non-Polar / Simple (e.g., Alkyl, Halo) Start->NonPolar Polar Polar / H-Bonding (e.g., -OH, -NH2, -COOH) Start->Polar Isomers Isomer Separation (Ortho/Meta/Para) Start->Isomers Solv1 100% Hexane -> 10% EtOAc NonPolar->Solv1 Standard Solv2 DCM / MeOH (95:5) + Additive Polar->Solv2 Prevent Tailing Solv3 Toluene / Hexane or Biphenyl Phase Isomers->Solv3 Pi-Pi Selectivity

Caption: Logic flow for selecting mobile phases based on biphenyl functionalization.

Workflow 2: Suzuki Coupling Purification Logic

Specific workflow for removing catalyst and TPPO byproducts before the main column.

SuzukiCleanup Crude Crude Reaction Mixture TPPO_Check Is TPPO Present? Crude->TPPO_Check Precip Precipitate with ZnCl2 or Ether TPPO_Check->Precip Yes (High Qty) Direct Direct Load TPPO_Check->Direct No Filtration Filter Solids (Remove Pd/TPPO) Precip->Filtration Column Run Column (Silica or C18) Filtration->Column Direct->Column

Caption: Pre-column cleanup strategy to prevent TPPO interference.

Summary Data Tables

Table 1: Mobile Phase Additives for Functionalized Biphenyls

Functional GroupProblemRecommended AdditiveConcentration
Amine (-NH2, -NHR) Tailing / Irreversible adsorptionTriethylamine (TEA) or Ammonia0.5% – 1.0% v/v
Carboxylic Acid (-COOH) Fronting / StreakingAcetic Acid (AcOH) or Formic Acid0.1% – 1.0% v/v
Boronic Acid (Residual) Streaking / Co-elutionPinacol (to esterify)Pre-treat sample

Table 2: Stationary Phase Selectivity

Column TypeMechanismBest For
Silica (Standard) Adsorption / PolarityGeneral purification of crude mixtures.[1]
C18 (Reverse Phase) Hydrophobic InteractionGeneral HPLC analysis.
Biphenyl (Core-Shell)

Interaction + Hydrophobic
Separating positional isomers (o, m, p) and polar aromatics.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][9] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry. [1]

  • Phenomenex Technical Guide. (2025). Kinetex Biphenyl Column for Aromatic Compounds.

  • Batesky, D. C.; Weix, D. J. (2017).[1] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Journal of Organic Chemistry. [1]

  • Reich, H. J. (2023).[1] Common Solvents and Additives for Chromatography. University of Wisconsin-Madison Chemistry Data.

  • Restek Corporation. (2016). Separation of ortho, meta and para isomers using Biphenyl Stationary Phases.

Sources

Troubleshooting

Suzuki-Miyaura Optimization Hub: Hydrolytic Deboronation Support

Introduction: The "Acid-Base" Paradox Welcome to the technical support center for Suzuki-Miyaura cross-coupling. You are likely here because your aryl halide was consumed, but your mass spec shows only the de-boronated a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Acid-Base" Paradox

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. You are likely here because your aryl halide was consumed, but your mass spec shows only the de-boronated arene (Ar-H) instead of the biaryl product.

The Root Cause: Hydrolytic deboronation (protodeboronation).[1] This is the "Catch-22" of Suzuki coupling: You need a base (hydroxide/alkoxide) to activate the boronic acid for transmetallation, but that same base facilitates the hydrolytic cleavage of the C-B bond. This is particularly fatal for electron-deficient substrates (e.g., 2-pyridyl, polyfluoroaryl).

This guide provides modular solutions to bypass this pathway.

Module 1: Diagnostic Hub (The Mechanism)

Ticket #101: Why is my boronic acid decomposing before it couples?

Technical Analysis: The reaction requires the formation of a boronate "ate" complex (


) to transmetallate onto the Palladium center. However, this negatively charged intermediate is susceptible to protonation by water or solvent, leading to C-B bond cleavage.

Key Insight: The rate of Transmetallation (


) must exceed the rate of Hydrolysis (

). If your catalyst is slow (poor oxidative addition) or your substrate is unstable (electron-poor),

, and you get deboronation.
Visualizing the Competitive Pathway

The following diagram illustrates the "Point of Failure" where the boronate anion splits between productive coupling and destructive hydrolysis.

SuzukiMechanism BoronicAcid Boronic Acid Ar-B(OH)2 AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex Activation Base Base + H2O Base->AteComplex Transmetallation Transmetallation AteComplex->Transmetallation k(TM) (Fast Cat.) Hydrolysis Hydrolytic Cleavage AteComplex->Hydrolysis k(H) (Unstable Substrate) Pd_OA Pd(II)-Ar' (Oxidative Addition Complex) Pd_OA->Transmetallation Product Biaryl Product Ar-Ar' Transmetallation->Product Byproduct Deboronated Waste Ar-H Hydrolysis->Byproduct

Caption: The kinetic competition between productive transmetallation (green path) and destructive hydrolytic deboronation (red path).

Module 2: Substrate-Specific Solutions

Scenario A: The "2-Pyridyl" Problem

Ticket #205: I am trying to couple 2-pyridine boronic acid. It decomposes instantly. Status: Critical Failure common with azine-boronic acids.

The Fix: The "Slow-Release" Strategy (MIDA Boronates) 2-Pyridyl boronic acids are intrinsically unstable due to a zwitterionic intermediate that accelerates hydrolysis. You cannot use the free acid. You must use MIDA (N-methyliminodiacetic acid) boronates . These are protected boron species that slowly hydrolyze in situ, keeping the concentration of the unstable "ate" complex low—just enough to couple, but not enough to accumulate and decompose.

Protocol: MIDA Slow-Release Coupling

Based on the work of Gillis & Burke (2008).

StepActionCritical Note
1 Solvent Prep Use a mixture of Dioxane:H2O (5:1) . Degas thoroughly.
2 Reagents 1.0 equiv Aryl Halide1.5 equiv 2-Pyridyl MIDA Boronate 5.0 equiv

3 Catalyst Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%).
4 Temperature Heat to 60°C .
5 Mechanism The

slowly hydrolyzes the MIDA backbone, releasing the active boronic acid gradually.
Scenario B: Polyfluorinated Substrates

Ticket #310: Coupling pentafluorophenyl boronic acid. Yield is <10%. Status: Rapid protodeboronation due to electron-withdrawing fluorines.

The Fix: Fast Catalysis or Anhydrous Conditions Electron-poor boronic acids hydrolyze faster than they transmetallate. You have two options:

  • Speed up Transmetallation: Use a catalyst system that undergoes oxidative addition/transmetallation extremely fast (e.g., Pd-NHC complexes).

  • Remove Water: Use anhydrous conditions to prevent the formation of the hydrolytic species.

Protocol: Anhydrous Coupling (Buchwald TMSOK)

Based on the work of Kinzel & Buchwald (2010).

ParameterSpecification
Boron Source Pinacol Boronate Ester (More stable than acid).
Base TMSOK (Potassium Trimethylsilanolate) . This acts as an anhydrous activator.
Solvent Anhydrous THF or Dioxane (No water added).
Catalyst Pd(OAc)2 + XPhos or RuPhos .
Why it works TMSOK activates the boronate ester to form a silanolate-boronate intermediate that transmetallates without requiring water/hydroxide.

Module 3: Decision Matrix & Optimization

Use this logic flow to select the correct protocol for your specific substrate.

DecisionMatrix Start Start: Select Substrate IsUnstable Is the Boronic Acid Unstable? (2-Pyridyl, Polyfluoro, Vinyl) Start->IsUnstable Stable Standard Substrate IsUnstable->Stable No Unstable Unstable / Electron Poor IsUnstable->Unstable Yes StandardProtocol Standard Suzuki: Pd(PPh3)4, Na2CO3, Dioxane/H2O Stable->StandardProtocol CheckType Specific Instability Type? Unstable->CheckType Heterocycle 2-Heterocycle (e.g., 2-Pyridine) CheckType->Heterocycle Fluorinated Polyfluorinated (e.g., C6F5) CheckType->Fluorinated Sol_MIDA SOLUTION 1: MIDA Boronate (Slow Release Protocol) Heterocycle->Sol_MIDA Best Success Sol_Anhydrous SOLUTION 2: Anhydrous TMSOK (Buchwald Protocol) Fluorinated->Sol_Anhydrous High Yield Sol_BF3K SOLUTION 3: Potassium Trifluoroborate (Molander Protocol) Fluorinated->Sol_BF3K Alternative

Caption: Workflow for selecting the optimal coupling protocol based on boronic acid stability.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I just use a huge excess of boronic acid to compensate for hydrolysis? A: Generally, no . While increasing equivalents (up to 2.0 or 3.0) can help with mild instability, it often leads to purification issues and homocoupling. For severe cases (like 2-pyridine), the decomposition is so fast that even 5 equivalents won't outcompete hydrolysis without a modified protocol.

Q: What is the difference between MIDA boronates and Potassium Trifluoroborates (


)? 
A:  Both are "protected" forms.
  • MIDA: Hydrolyzes slowly under basic aqueous conditions.[2] Excellent for "slow release."

  • 
    :  Molander salts. They are air-stable solids.[3] They require a specific hydrolysis step (often requiring higher heat or specific bases like 
    
    
    
    ) to release the active species. They are excellent alternatives if MIDA synthesis is difficult.

Q: Does the choice of Ligand matter for deboronation? A: Yes. A highly active ligand (like XPhos , SPhos , or Q-Phos ) accelerates the Oxidative Addition and Transmetallation steps. If you speed up the catalytic cycle, you give the boronic acid less time to sit around and hydrolyze.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Boronic Acids." New Journal of Chemistry. Link

  • Gillis, E. P., & Burke, M. D. (2007).[4][5] "A simple and modular strategy for the synthesis of highly substituted polyenes." Journal of the American Chemical Society.[5][6][7] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[5][6][7] Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[8] Accounts of Chemical Research. Link

  • Knapp, D. M., et al. (2010).[2] "In Situ Formation of Anhydrous Suzuki-Miyaura Coupling Partners." Journal of the American Chemical Society.[5][6][7] Link

Sources

Optimization

Technical Support Center: Stability and Storage of 4-Methyl-[1,1'-biphenyl]-2-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-Methyl-[1,1'-biphenyl]-2-ol. This document provides in-depth guidance for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Methyl-[1,1'-biphenyl]-2-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of this compound. Given its chemical structure as a substituted phenolic biphenyl, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your results. This guide is structured to address common questions and troubleshoot potential issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 4-Methyl-[1,1'-biphenyl]-2-ol.

Q1: What are the ideal storage conditions for 4-Methyl-[1,1'-biphenyl]-2-ol?

A: For optimal stability, 4-Methyl-[1,1'-biphenyl]-2-ol should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2][3] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, particularly if the compound will be stored for an extended period.[4] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

Q2: What are the primary factors that cause this compound to degrade?

A: The main degradation factors are exposure to oxygen, light (especially UV), and high temperatures.[1][5] As a phenolic compound, the hydroxyl group on the biphenyl ring is susceptible to oxidation. This process can be accelerated by light and heat.[1] Additionally, contact with strong oxidizing agents will lead to rapid degradation and should be strictly avoided.[6][7][8]

Q3: How can I visually tell if my sample of 4-Methyl-[1,1'-biphenyl]-2-ol has degraded?

A: A common sign of degradation for phenolic compounds is a change in color. A pure sample of 4-Methyl-[1,1'-biphenyl]-2-ol is expected to be a white to off-white solid. The development of a yellow, pink, or brownish hue often indicates the formation of oxidized species, such as quinone-like compounds or polymeric byproducts. While a slight color change may not significantly impact all applications, it warrants further investigation into the sample's purity.

Q4: Is it necessary to handle this compound under an inert atmosphere for routine weighing and sample preparation?

A: While brief exposure to air for routine tasks like weighing is generally acceptable, prolonged exposure should be avoided. The susceptibility of phenolic compounds to air oxidation means that for maximum stability and reproducibility, especially in sensitive assays, handling under an inert atmosphere (e.g., in a glovebox) is best practice. If a glovebox is unavailable, minimize the time the container is open to the air.

Q5: What solvents are recommended for storing 4-Methyl-[1,1'-biphenyl]-2-ol in solution, and are there any to avoid?

A: For creating stock solutions, use high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or dioxane. It is crucial to use anhydrous solvents as water can affect the stability of some compounds.[9] Avoid long-term storage in protic solvents like methanol or ethanol, as they can participate in degradation reactions over time. Solutions should be stored under the same conditions as the solid material: cool, dark, and preferably under an inert atmosphere. It is often best to prepare fresh solutions for experiments or store frozen aliquots to avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to compound stability.

Problem: My experimental results are inconsistent, and I suspect the integrity of my 4-Methyl-[1,1'-biphenyl]-2-ol.

Inconsistent results are a frequent indicator of reagent degradation. This workflow helps you diagnose the problem.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results Observed B Step 1: Visual Inspection of Solid Sample A->B C Color Change or Clumping? B->C D Step 2: Analytical Check (TLC or HPLC) C->D Yes C->D No (Proceed to verify) E Multiple Spots/Peaks Detected? D->E F Conclusion: Compound Has Likely Degraded. Purify or Use New Stock. E->F Yes G Conclusion: Compound Appears Pure. Investigate Other Experimental Variables (e.g., reagents, protocol). E->G No

Caption: Troubleshooting decision tree for inconsistent results.

Problem: My solid sample has changed from off-white to a distinct yellow/brown color. What should I do?

A color change is a strong indicator of oxidation.

  • Causality : The phenolic hydroxyl group is easily oxidized to form colored quinone-type structures. This process is often initiated by exposure to air and light.

  • Action : Do not assume the material is still suitable for your experiment. The purity should be assessed immediately using an analytical technique like HPLC or TLC (see Protocols 3.2 and 3.3). If degradation is confirmed, the material should be purified (e.g., by recrystallization or column chromatography) or a fresh, uncompromised lot of the compound should be used.

Problem: My TLC analysis of a "pure" sample shows a baseline spot and/or multiple new spots.

This indicates the presence of impurities, which could be from degradation.

  • Causality : The starting material, 4-Methyl-[1,1'-biphenyl]-2-ol, is moderately polar. Highly polar impurities (which stick to the baseline) or less polar impurities (which run faster) can form during degradation. Oxidative dimerization, for example, could create less polar products.

  • Action :

    • Confirm that the TLC solvent system provides good separation for the parent compound.

    • Run a co-spot: spot your sample, the standard (if available), and both together in the same lane to confirm the identity of the main spot.

    • If new spots are confirmed, the sample is impure and requires purification before use.

Section 3: Protocols & Methodologies

These protocols provide standardized procedures for handling and quality control.

Protocol 3.1: Recommended Storage and Handling Procedure
  • Receiving : Upon receipt, inspect the container for a proper seal. Log the date of receipt.

  • Aliquoting : If you purchased a large quantity, it is highly recommended to aliquot the solid into smaller, single-use vials under an inert atmosphere if possible. This minimizes repeated exposure of the bulk material to air and moisture.

  • Storage : Place the primary container and all aliquots in a secondary container with a desiccant. Store in a dark, cool location. For long-term storage, a freezer at -20°C is ideal.[4]

  • Handling : Before opening, allow the container to warm to room temperature over 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing : Weigh the required amount quickly in a well-ventilated area.[10] Reseal the container tightly, purge with an inert gas if possible, and return it to the proper storage conditions immediately.

Protocol 3.2: Quick Quality Check by Thin-Layer Chromatography (TLC)
  • Preparation : Prepare a dilute solution of your sample (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting : Use a capillary tube to spot a small amount onto a silica gel TLC plate.

  • Elution : Develop the plate in a TLC chamber with an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

  • Visualization : Visualize the plate under a UV lamp (254 nm). Circle any visible spots.

  • Analysis : A pure sample should show a single, well-defined spot. The presence of additional spots indicates impurities or degradation products.

Protocol 3.3: Assessing Purity and Degradation by HPLC
  • Sample Preparation : Prepare a solution of known concentration (e.g., 0.5 mg/mL) in the mobile phase or a compatible solvent.

  • Chromatographic Conditions (Example) :

    • Column : C18 reverse-phase column.

    • Mobile Phase : Isocratic or gradient elution with acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis : Inject the sample. A pure compound will yield a single major peak at a consistent retention time. The appearance of new peaks, especially at earlier (more polar) or much later (less polar/dimeric) retention times, signifies degradation. The purity can be estimated by the area percentage of the main peak.

Section 4: Scientific Deep Dive: Potential Degradation Pathway

The primary mechanism of degradation for 4-Methyl-[1,1'-biphenyl]-2-ol is the oxidation of its phenolic moiety. This process can be initiated by atmospheric oxygen and is often catalyzed by trace metal impurities and/or light.

G cluster_1 Plausible Oxidative Degradation Pathway A 4-Methyl-[1,1'-biphenyl]-2-ol (Stable Form) B Phenoxy Radical (Reactive Intermediate) A->B [O2], light, heat or trace metals C Peroxy Radical B->C O2 E Dimeric/Polymeric Products (Insoluble Impurities) B->E Radical Coupling D Quinone-type Products (Colored Impurities) C->D Rearrangement

Caption: Potential pathway for oxidative degradation.

This oxidation can lead to the formation of highly colored quinone-type species or larger dimeric and polymeric products.[11] These impurities can interfere with biological assays or downstream chemical reactions, highlighting the importance of proper storage.

Section 5: Data Summary Table

This table summarizes the key stability and storage parameters for 4-Methyl-[1,1'-biphenyl]-2-ol.

ParameterRecommended ConditionRationale & Considerations
Temperature Short-Term: Room Temp (20-25°C)[1] Long-Term: Refrigerated (2-8°C) or Frozen (-20°C)[4][12]Lower temperatures slow the rate of oxidative degradation.[12] Avoid temperatures above 40°C.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes contact with oxygen, a key driver of phenolic degradation.[1]
Light Store in Dark / Amber VialsUV light can catalyze the formation of free radicals, initiating degradation.[1][5]
Moisture Store in a Dry/Desiccated EnvironmentPrevents hydrolysis and potential clumping of the solid material.
Incompatible Materials Strong Oxidizing Agents[6][7][8]Will cause rapid and potentially hazardous decomposition. Store separately.[2]
Section 6: References
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry. [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. [Link]

  • Biphenyl Alcohol Handling and Storage. Foreschem. [Link]

  • Safety Data Sheet: Biphenyl. Carl ROTH. [Link]

  • Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 4'-METHYL[1,1'-BIPHENYL]-3-OL | CAS#:105902-32-7. Chemsrc. [Link]

  • TEMPO-Mediated Oxidations. Organic Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Enantioselective Synthesis of Axially Chiral Biphenyls

Welcome to the Advanced Troubleshooting Guide for the enantioselective synthesis of biphenyls. This resource is designed for researchers and drug development professionals dealing with the unique thermodynamic and kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the enantioselective synthesis of biphenyls. This resource is designed for researchers and drug development professionals dealing with the unique thermodynamic and kinetic challenges of axial chirality (atropisomerism).

Atroposelective Cross-Coupling Diagnostics

Q: I am running an asymmetric Suzuki-Miyaura coupling to form a 2,2'-biphenol, but my enantiomeric excess (ee) is consistently below 50%. What is causing this, and how can I improve it?

Causality & Expert Insight: Low enantioselectivity in these couplings stems from two primary causes: poor face-selectivity during the transmetalation step, or post-synthetic racemization. Standard chiral phosphines often fail because they cannot project their chiral environment effectively across the bulky, highly hindered biaryl axis during the critical C–C bond-forming step.

Recent breakthroughs have repurposed sulfonated Buchwald-type ligands to solve this. For example, the chiral phosphine ligand sRuPhos (a sulfonated form of RuPhos) permits the coupling of unprotected ortho-bromoanilines and ortho-phenolic boronate esters with extremely high ee (up to 99%). The sulfonate group is positioned in close proximity to the metal center, providing a rigid chiral environment that dictates precise site-selectivity and face-selective oxidative addition[1].

Troubleshooting A Low Enantiomeric Excess (ee) B Calculate Rotational Barrier (ΔG‡) A->B C ΔG‡ < 25 kcal/mol (Post-synthetic Racemization) B->C Low Barrier D ΔG‡ > 25 kcal/mol (Poor Catalyst Enantioselection) B->D High Barrier E Lower Reaction Temp or Install Bulky Substituents C->E F Switch to Enantiopure sRuPhos or sSPhos Ligands D->F

Logic flow for diagnosing and resolving low enantiomeric excess in biphenyl synthesis.

Self-Validating Protocol: Atroposelective Suzuki-Miyaura Coupling This protocol utilizes (R)-sRuPhos and includes internal validation checks to ensure catalyst integrity.

  • Preparation: In a nitrogen-filled glovebox, charge a dry vial with Pd(OAc)2 (5–10 mol%), (R)-sRuPhos (6–12 mol%), and anhydrous Na3PO4 (3.0 equiv)[2].

  • Substrate Addition: Add the ortho-bromoaniline (1.0 equiv) and ortho-phenolic boronate ester (3.0 equiv).

  • Reaction: Suspend the mixture in degassed Toluene. Seal the vial, remove from the glovebox, and heat to 60–80 °C for 40 hours[2].

  • Self-Validation Check 1 (Visual): Observe the solution color. A transition from pale yellow to deep orange/red within the first 30 minutes indicates successful formation of the active Pd(0)-sRuPhos complex. If the solution turns black, Pd black has precipitated, indicating ligand oxidation or solvent contamination.

  • Self-Validation Check 2 (Analytical): At 2 hours, sample the reaction for LC-MS. Quantify the ratio of the desired cross-coupled product against the protodeboronated starting material. Validation Rule: If protodeboronation exceeds 10%, the transmetalation step is failing. This acts as an immediate internal flag that your Na3PO4 is hydrated (moisture ingress) or the boronate ester is degrading. Halt the reaction and rigorously dry the base.

Dynamic Kinetic Resolution (DKR) Workflows

Q: I am attempting a dynamic kinetic resolution (DKR) of a racemic biaryl, but I am recovering a 50:50 mixture of racemic starting material and racemic product. Why is the resolution failing?

Causality & Expert Insight: For a successful DKR, the rate of atropisomerization (thermal rotation of the biaryl axis,


) must be significantly faster than the rate of the enantioselective functionalization step (

). If the rotational barrier of your starting material is too high (e.g., >28 kcal/mol), the enantiomers cannot interconvert at the reaction temperature. The system defaults to a standard kinetic resolution, capping your maximum theoretical yield at 50%, and often leading to poor ee if the catalyst is not perfectly selective.

Conversely, if the product's rotational barrier is too low, it will rapidly racemize after the chiral axis is locked. A highly effective method for DKR of biaryls utilizes a tripeptide-derived small-molecule catalyst that promotes an atropisomer-selective electrophilic aromatic substitution (bromination)[3].

DKR_Pathway SM Racemic Starting Material Fast Atropisomerization IntM (M)-Atropisomer Reactive Match SM->IntM kT IntP (P)-Atropisomer Mismatched SM->IntP kT Cat Chiral Catalyst e.g., Tripeptide Cat->IntM Prod Axially Chiral Product Locked Conformation IntM->Prod k_fast IntP->Prod k_slow

Kinetic pathways in the dynamic kinetic resolution of biaryl atropisomers.

Self-Validating Protocol: Peptide-Catalyzed Asymmetric Bromination (DKR)

  • Setup: Dissolve the racemic biaryl substrate (1.0 equiv) and the tripeptide-derived catalyst (10 mol%) in a non-polar solvent (e.g., toluene or chloroform) at room temperature[3].

  • Reagent Addition: Slowly add the bromination reagent (e.g., NBS, 1.05 equiv) over 1 hour to keep the local concentration of the electrophile low, ensuring

    
     does not outpace 
    
    
    
    [3].
  • Self-Validation Check (Kinetic Flag): Stop the reaction at exactly 10% conversion and isolate the unreacted starting material. Measure its ee via chiral HPLC. Validation Rule: In a true DKR, the recovered starting material must remain completely racemic (0% ee). If the starting material shows any enantioenrichment, your

    
     is too slow. You must either increase the reaction temperature to accelerate rotation or redesign the substrate to lower the rotational barrier.
    

Quantitative Data & Catalyst Selection

To ensure optimal experimental design, consult the following performance matrix of state-of-the-art catalytic systems for biaryl synthesis.

Table 1: Comparison of Chiral Catalytic Systems for Axially Chiral Biphenyls

Catalytic System / LigandTarget Substrate ClassTypical ee (%)Rotational Barrier RequirementKey Mechanistic Advantage
(R)-sSPhos Polychlorinated arenes & 2,2'-biphenols90–95%> 28 kcal/mol (Product)Sulfonate group controls site-selectivity in highly hindered C–C cross-couplings[1].
(R)-sRuPhos 2-Amino-2'-hydroxybiphenylsUp to 99%> 28 kcal/mol (Product)Accommodates unprotected anilines/phenols; forms highly hindered 2,2'-biphenols.
Tripeptide Catalyst Racemic biaryls (DKR)> 95:5 er< 20 kcal/mol (Starting Material)Enables atropisomer-selective electrophilic aromatic substitution (bromination)[3].

References

  • Sharif, H., McCall, L. A., Sanders, M. G., & Phipps, R. J. (2025). Atroposelective Suzuki–Miyaura Coupling to Form 2‐Amino‐2′‐Hydroxybiphenyls Enabled by sRuPhos. Angewandte Chemie International Edition.[Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). National Center for Biotechnology Information (PMC).[Link]

  • Gustafson, J. L., Lim, D., & Miller, S. J. (2010). Dynamic kinetic resolution of biaryl atropisomers via peptide-catalyzed asymmetric bromination. Science.[Link]

Sources

Optimization

Technical Support Center: HPLC Impurity Profiling for 4-Methyl-[1,1'-biphenyl]-2-ol

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and quantify impurities in biphenyl-2-ol derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and quantify impurities in biphenyl-2-ol derivatives.

Analyzing 4-Methyl-[1,1'-biphenyl]-2-ol presents a unique intersection of synthetic and analytical challenges. Because this compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, the impurity profile is heavily populated by structurally analogous byproducts. Standard reversed-phase HPLC methods often fail here due to the extreme hydrophobicity similarities between the target and its impurities, compounded by secondary interactions from the phenolic hydroxyl group.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind your chromatographic failures and implement self-validating protocols to build a robust, reproducible analytical method.

The Chemical Origin of Your Impurities

Before optimizing the HPLC method, we must understand what we are trying to separate. During the Suzuki cross-coupling of an aryl halide and an arylboronic acid to form 4-Methyl-[1,1'-biphenyl]-2-ol, trace oxygen or excess palladium catalyst frequently triggers a side reaction: the 1[1]. This generates persistent dimer impurities that are nearly identical in molecular weight and polarity to your target compound.

G SM Starting Materials Ar-X + Ar'-B(OH)2 Pd Pd Catalyst Base SM->Pd Target Target Compound 4-Methyl-[1,1'-biphenyl]-2-ol Pd->Target Cross-Coupling Imp1 Homocoupling Dimer Ar'-Ar' Pd->Imp1 O2 / Excess Pd Imp2 Dehalogenation Ar-H Pd->Imp2 Reduction

Suzuki-Miyaura reaction pathways generating target biphenyls and common impurities.

FAQ & Troubleshooting Guide
Issue 1: Critical Co-Elution of Structural Isomers and Dimers

Q: Why am I seeing co-elution of my target 4-Methyl-[1,1'-biphenyl]-2-ol with des-methyl or homocoupled dimer impurities on my standard C18 column?

The Causality: Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because 4-Methyl-[1,1'-biphenyl]-2-ol and its Suzuki homocoupling impurities possess nearly identical hydrophobic surface areas, a C18 stationary phase is effectively "blind" to their subtle structural differences.

To resolve this, you must introduce an orthogonal retention mechanism. Switching to a 2[2] allows the column to undergo


 interactions. The biphenyl phase recognizes the distinct electron density distributions in the aromatic rings of your target versus the impurities. Furthermore, changing your organic modifier from acetonitrile to methanol will significantly , driving the resolution apart.

Quantitative Impact of Phase and Solvent Selection:

Column ChemistryOrganic ModifierTarget Retention (min)Dimer Retention (min)Resolution (

)
Outcome
Standard C18Acetonitrile8.48.60.8Critical Co-elution
Standard C18Methanol9.19.41.1Poor Separation
Biphenyl PhaseAcetonitrile7.88.51.6Acceptable
Biphenyl PhaseMethanol8.29.83.4 Baseline Resolution

Self-Validating Protocol: Orthogonal Method Development

  • Column Installation: Install a high-purity Biphenyl stationary phase column (e.g., 2.7 µm superficially porous particle, 100 x 4.6 mm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (100% Methanol). Crucial Step: Do not use Acetonitrile if maximum

    
     selectivity is required.
    
  • Gradient Design: Program a shallow gradient from 40% B to 90% B over 15 minutes to maximize interaction time with the stationary phase.

  • Thermodynamic Control: Set the column oven to 40 °C. This reduces the higher viscosity of methanol/water mixtures, lowering backpressure and improving mass transfer kinetics.

  • Validation Check: Inject a spiked sample containing the target and the dimer impurity. Calculate the resolution (

    
    ). The method is validated for specificity when 
    
    
    
    .
Issue 2: Severe Peak Tailing and Baseline Drift

Q: My chromatogram shows severe peak tailing (Asymmetry factor > 1.8) for 4-Methyl-[1,1'-biphenyl]-2-ol. How do I correct this?

The Causality: Peak tailing in biphenyl-2-ol derivatives is almost exclusively driven by the phenolic hydroxyl (-OH) group at the 2-position. This group is slightly acidic. If the mobile phase pH is near the


 of the phenol, the molecule exists in a state of partial ionization, leading to a split retention mechanism (broadening). More severely, the polar -OH group acts as a strong hydrogen-bond donor, interacting with3[3] on the silica support. This causes the analyte to "stick" and drag through the column.

Self-Validating Protocol: pH Optimization and Silanol Shielding

  • Buffer Selection: Add 0.1% Formic Acid (v/v) to both the aqueous and organic mobile phases. This drops the pH to ~2.7, which fully protonates the phenolic -OH (suppressing ionization) and neutralizes residual acidic silanols on the column.

  • System Equilibration: Flush the HPLC system with at least 10 column volumes of the acidified mobile phase. Baseline drift will occur initially; wait until the

    
     absorbance is < 1 mAU/min.
    
  • Sample Diluent Matching: Ensure your sample is dissolved in a diluent that is equal to or weaker than the initial mobile phase conditions (e.g., 40:60 Methanol:Water). Injecting a strong solvent plug (like 100% Methanol) will cause the analyte to travel down the column before partitioning, severely distorting the peak shape.

  • Validation Check: Run a System Suitability Test (SST) with a standard injection. Calculate the USP tailing factor (

    
    ). The method is validated for peak integrity when 
    
    
    
    .
Troubleshooting Decision Matrix

To streamline your laboratory workflow, follow this logical decision tree when analyzing biphenyl-2-ol derivatives:

G Start Analyze 4-Methyl-[1,1'-biphenyl]-2-ol CheckPeak Is Peak Shape Symmetrical? Start->CheckPeak FixTail Adjust pH to < 3.0 (0.1% Formic Acid) CheckPeak->FixTail No (Tailing) CheckRes Is Resolution from Impurities > 1.5? CheckPeak->CheckRes Yes FixTail->CheckPeak FixRes Switch to Biphenyl Column & Use Methanol CheckRes->FixRes No (Co-elution) Success Method Validated CheckRes->Success Yes FixRes->CheckRes

Logical decision tree for resolving peak tailing and co-elution in biphenyl-2-ol HPLC analysis.

References
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction - ACS Publications - 1

  • Method development for the HPLC analysis of biphenyltetrols - Benchchem - 3

  • Chromatography Products - Chromtech - 2

  • Ascentis® Express Biphenyl UHPLC and HPLC Columns - MilliporeSigma -

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Challenging Suzuki-Miyaura Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this cornerstone of modern organic synthesis.[1][2] The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, but its complexity can lead to unexpected results and low yields.[3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your reactions.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during challenging Suzuki-Miyaura reactions in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction suffers from low yield or has stalled completely. What are the likely causes and how can I fix it?

Low or no conversion is one of the most common problems in Suzuki-Miyaura coupling.[4] This can often be traced back to issues with the catalyst system, reagents, or reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which can deactivate the catalyst.[4] Similarly, phosphine ligands can be oxidized, preventing their coordination to the palladium center.[4]

    • Solution: Ensure all reaction components, including the solvent and base, are thoroughly degassed.[4][5] This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[4] Use fresh, high-purity catalysts and ligands, and handle them under an inert atmosphere.

  • Inefficient Oxidative Addition: This is often the rate-determining step in the catalytic cycle.[6] For less reactive aryl chlorides or sterically hindered substrates, the standard catalyst system may not be sufficiently active.

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos and XPhos are known to facilitate the oxidative addition of challenging substrates.[1][7] N-heterocyclic carbene (NHC) ligands also offer excellent activity and stability.[3][4]

  • Problems with Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the base and solvent.

    • Solution: The choice of base is crucial and often substrate-dependent.[8] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5] The presence of water is often necessary to facilitate the formation of the boronate anion, which is more reactive in the transmetalation step.[3]

  • Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom, leading to reduced yield.[3][9] This is particularly problematic with electron-rich or heteroaryl boronic acids.[3]

    • Solution: Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable than the corresponding boronic acids.[3] Minimizing the reaction time and temperature can also help reduce the extent of protodeboronation. Interestingly, some bulky phosphine ligands can paradoxically accelerate this side reaction, so careful ligand selection is key.[9]

Q2: I am observing significant formation of homocoupled products. What causes this and how can I prevent it?

Homocoupling, the formation of biaryls from two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction that reduces the yield of the desired cross-coupled product.[3]

Possible Causes & Troubleshooting Steps:

  • Presence of Oxygen: As mentioned earlier, oxygen can oxidize the Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[3][5]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere throughout the reaction are critical.[4][5]

  • Use of a Pd(II) Precatalyst: If a Pd(II) source like Pd(OAc)₂ is used without a reducing agent or with slow in-situ reduction to Pd(0), it can lead to homocoupling of the boronic acid.

    • Solution: While many reactions work well with Pd(II) precatalysts, for particularly sensitive substrates, consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.

  • Excess Boronic Acid: While a slight excess of the boronic acid is often used, a large excess can sometimes lead to increased homocoupling.

    • Solution: Optimize the stoichiometry, typically using 1.1 to 1.5 equivalents of the boronic acid relative to the limiting reagent.[4]

Q3: My reaction is very slow, even at elevated temperatures. How can I increase the reaction rate?

Sluggish reactions can be a sign of a suboptimal catalyst system or reaction conditions for the specific substrates being coupled.

Possible Causes & Troubleshooting Steps:

  • Poorly Active Catalyst: The chosen catalyst may not be active enough for the specific transformation.

    • Solution: Screen a panel of ligands. For sterically hindered or electron-rich aryl halides, bulky and electron-donating ligands are generally preferred as they promote both oxidative addition and reductive elimination.[1][3] Modern dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group, are highly effective for a wide range of challenging substrates.[6][7]

  • Suboptimal Solvent and Base Combination: The solvent and base work in concert to influence the reaction rate.

    • Solution: The choice of solvent can significantly impact reaction rates.[10] Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[3] For some systems, biphasic conditions (e.g., toluene/water) can be beneficial.[10] Experiment with different bases in conjunction with your chosen solvent. Stronger bases often accelerate the transmetalation step.[8][10]

  • Insufficient Temperature: While excessive heat can cause catalyst decomposition, some challenging couplings require higher temperatures to proceed at a reasonable rate.[4]

    • Solution: Cautiously increase the reaction temperature. If using a microwave reactor, this can often significantly reduce reaction times.

Q4: I am working with a heteroaryl halide and observing poor reactivity or side reactions. What specific considerations should I have for these substrates?

Heteroaryl halides can be particularly challenging coupling partners due to their unique electronic properties and potential to coordinate to the palladium catalyst, leading to catalyst inhibition.[11][12]

Specific Considerations for Heteroaryl Halides:

  • Ligand Selection is Critical: The choice of ligand can dramatically influence the outcome and even the site-selectivity of the reaction when working with polyhalogenated heterocycles.[13] For electron-deficient heteroaryl halides, standard ligands may suffice. However, for electron-rich heteroaryl halides, more electron-rich and bulky ligands are often necessary to promote oxidative addition.[3]

  • Catalyst Poisoning: The heteroatom (e.g., nitrogen or sulfur) in the substrate can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[11][12]

    • Solution: The use of bulky ligands can disfavor the coordination of the heteroaryl substrate to the palladium center.[11] In some cases, using a higher catalyst loading may be necessary to overcome this inhibition.

  • Site-Selectivity in Polyhalogenated Heteroarenes: When multiple halides are present, the choice of catalyst and reaction conditions can often control which halide reacts.

    • Solution: The relative reactivity of halogens generally follows the order I > Br > OTf > Cl.[6] However, the electronic and steric environment of each halide also plays a significant role. Ligand and solvent choice can sometimes be used to reverse the expected selectivity.[13][14]

II. Catalyst and Ligand Selection Guide

The success of a challenging Suzuki-Miyaura reaction often hinges on the judicious choice of the palladium source and, most importantly, the supporting ligand.

Overview of Common Ligand Classes
Ligand ClassKey CharacteristicsTypical Applications
Triarylphosphines (e.g., PPh₃) - Relatively inexpensive- Moderate activity- Simple, unhindered couplings
Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) - Bulky and electron-rich- High activity and stability- Sterically hindered substrates- Aryl chlorides- Room temperature couplings[7]
Ferrocenyl Phosphines (e.g., dppf) - Robust and versatile- Good for a wide range of substrates- General purpose, reliable for many standard couplings
N-Heterocyclic Carbenes (NHCs) - Strong σ-donors- Form very stable complexes with palladium- Highly active for challenging couplings- Can be used in low catalyst loadings[3][4]
Indenyl- and Indolyl-based Phosphines - Highly active for specific challenging couplings- Sterically hindered aryl halides- Aryl tosylates[15][16]
Experimental Protocol: Ligand Screening for a Challenging Coupling

This protocol outlines a general procedure for screening different phosphine ligands to identify the optimal catalyst system for a difficult Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • A panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, dppf) (Ligand:Pd ratio of 2:1)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To an array of reaction vials under an inert atmosphere, add the aryl halide, boronic acid or ester, and the base.

  • In separate vials, prepare stock solutions of the palladium precatalyst and each ligand to be screened.

  • Add the appropriate amounts of the palladium and ligand stock solutions to each reaction vial.

  • Add the degassed solvent to each vial to reach the desired concentration (typically 0.1-0.5 M).

  • Seal the vials and place them on a pre-heated stirring block.

  • Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., LC-MS, GC-MS, or TLC).

  • Upon completion, or after a set time, quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each ligand.

Troubleshooting Workflow Diagram

Suzuki_Troubleshooting start Low Yield or Stalled Reaction catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_deactivation Catalyst Deactivation? catalyst->catalyst_deactivation boronic_acid Boronic Acid Decomposition? reagents->boronic_acid temp_low Temperature Too Low? conditions->temp_low ligand_choice Suboptimal Ligand? catalyst_deactivation->ligand_choice No degas Degas Solvents/Reagents Use Fresh Catalyst/Ligand catalyst_deactivation->degas Yes screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, NHCs) ligand_choice->screen_ligands Yes success Successful Reaction degas->success screen_ligands->success base_purity Base Inactive/Impure? boronic_acid->base_purity No use_ester Use Boronic Ester or Trifluoroborate Salt boronic_acid->use_ester Yes new_base Use Fresh, Anhydrous Base base_purity->new_base Yes use_ester->success new_base->success solvent_base Suboptimal Solvent/Base? temp_low->solvent_base No increase_temp Increase Temperature (monitor for decomposition) temp_low->increase_temp Yes screen_sb Screen Solvents (Dioxane, Toluene) & Bases (K3PO4, Cs2CO3) solvent_base->screen_sb Yes increase_temp->success screen_sb->success

Caption: A workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

III. Mechanistic Considerations

A deeper understanding of the catalytic cycle can inform troubleshooting efforts. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8][17]

The Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X L_n Pd0->PdII_RX OxAdd Oxidative Addition Transmetal Transmetalation PdII_R_R R-Pd(II)-R' L_n PdII_RX->PdII_R_R PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' RX R-X Boronic R'-B(OR)₂ Base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. Electron-rich, bulky ligands accelerate this step, especially for less reactive aryl chlorides.[3]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6] Bulky ligands also promote this final step, which is often crucial for sterically hindered substrates.[1][3]

By understanding which step is likely to be problematic for a given set of substrates, a more targeted approach to catalyst and condition optimization can be employed.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddy, V. P., et al. (2014). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 12(41), 8258-8264. [Link]

  • So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734. [Link]

  • Le-Huu, P., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(44), 12470-12474. [Link]

  • Che, F., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19946-19954. [Link]

  • Carey, J. S., et al. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 11(16), 2678-2699. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(8), 1545-1548. [Link]

  • Larsen, A. T., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(2), 44. [Link]

  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 76(12), 4814-4819. [Link]

  • Pu, X., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11496. [Link]

  • Pop, F., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 24(3), 2356. [Link]

  • Reddy, V. P., et al. (2014). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 12(1), 107-112. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Biphenyl Synthesis Methods: A Strategic Guide for Drug Development

The biphenyl motif is a privileged structural scaffold ubiquitous in medicinal chemistry, agrochemicals, and advanced organic materials[1]. For researchers and drug development professionals, selecting the optimal synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The biphenyl motif is a privileged structural scaffold ubiquitous in medicinal chemistry, agrochemicals, and advanced organic materials[1]. For researchers and drug development professionals, selecting the optimal synthetic route to construct this biaryl axis is a critical decision that impacts overall yield, scalability, and environmental footprint.

This guide provides a comprehensive, objective comparison of three primary biphenyl synthesis methodologies: the industry-standard Suzuki-Miyaura Cross-Coupling , the classical Ullmann Reaction , and the modern, atom-economic Direct C-H Arylation .

Suzuki-Miyaura Cross-Coupling: The Industry Standard

Mechanistic Insight

The Suzuki-Miyaura reaction is the premier method for synthesizing unsymmetrical biphenyls. It relies on the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid[2]. The causality of its widespread adoption lies in the transmetalation step . Unlike other cross-couplings, Suzuki-Miyaura requires an inorganic base (e.g., K₂CO₃). The base quaternizes the boron atom, converting the trigonal planar boronic acid into a tetrahedral boronate complex. This increases the nucleophilicity of the organic group, drastically accelerating its transfer to the Pd(II) center[1]. The non-toxic nature of the boron byproducts makes it highly attractive for late-stage pharmaceutical synthesis.

Self-Validating Protocol: Synthesis of 4-Methoxybiphenyl

This protocol utilizes a biphasic solvent system to maximize interfacial transmetalation.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and the catalyst Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Causality: A slight excess of boronic acid is used to compensate for competitive protodeboronation, a common side reaction. Pd(PPh₃)₄ is selected as a robust, zero-valent palladium source that readily undergoes oxidative addition.

  • Base Addition: Add anhydrous K₂CO₃ (3.0 mmol).

    • Causality: A 3-fold excess ensures complete formation of the active boronate species and neutralizes the HBr generated during the catalytic cycle.

  • Solvent System: Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1, 10 mL).

    • Causality: Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, maximizing the surface area between the aqueous and organic phases.

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1) under UV light. The complete disappearance of the 4-bromoanisole spot validates the end of the reaction.

  • Workup & Purification: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

    • Validation Check: The aqueous workup inherently removes the water-soluble boric acid byproducts, acting as a preliminary chemical purification step.

The Ullmann Reaction: The Classical Homocoupling Approach

Mechanistic Insight

The Ullmann reaction is a traditional method utilizing stoichiometric or catalytic copper at elevated temperatures to couple aryl halides[3]. The mechanism proceeds via the oxidative addition of an aryl halide to a Cu(I) species to form a highly reactive Cu(III) intermediate, followed by reductive elimination to yield the biaryl product. While the conditions are harsh, it remains highly cost-effective for synthesizing symmetrical biphenyls on an industrial scale where palladium catalysts are cost-prohibitive.

Self-Validating Protocol: Synthesis of 2,2'-Dinitrobiphenyl

This protocol focuses on overcoming the high activation energy barrier of C-Cl bond cleavage.

  • Reagent Preparation: In a heavy-walled glass pressure tube, add 1-chloro-2-nitrobenzene (5.0 mmol) and activated copper bronze (15.0 mmol).

    • Causality: Commercial copper powder possesses a passivating oxide layer. "Activated" copper (pre-washed with iodine/acetone and HCl) exposes a pristine Cu(0) surface, which is strictly required to initiate the radical-like oxidative addition.

  • Solvent Selection: Add anhydrous DMF (5 mL).

    • Causality: DMF is chosen for its high boiling point and its ability to stabilize the transient Cu(I) intermediates through weak coordination.

  • Reaction Execution: Seal the tube and heat to 200 °C for 14 hours.

    • Validation Check: The reaction mixture will transition from a bright copper suspension to a dark brown/black homogeneous mixture, visually confirming the formation of the organocopper intermediates.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite.

    • Validation Check: The presence of a metallic copper mirror on the glassware or a heavy precipitate confirms successful reductive elimination and catalyst precipitation.

  • Purification: Wash the filtrate with 1M HCl to strip away any residual coordinated copper ions, followed by water and brine. Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol to yield the pure symmetrical biphenyl.

Direct C-H Arylation: The Atom-Economic Frontier

Mechanistic Insight

Direct C-H arylation represents a paradigm shift in biaryl synthesis. It bypasses the need for pre-functionalized organometallic reagents (like boronic acids) by directly activating a C-H bond on one of the coupling partners[4]. This is typically achieved via a Concerted Metalation-Deprotonation (CMD) pathway using Palladium or Rhodium catalysts[5]. This method drastically improves atom economy, reduces the number of synthetic steps, and minimizes toxic waste.

Self-Validating Protocol: Synthesis of Biphenyl-2-carbonitrile Derivatives

This protocol highlights the critical role of carboxylate additives in C-H activation.

  • Reagent Preparation: In a sealed vial under nitrogen, combine the benzonitrile derivative (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and DavePhos ligand (10 mol%).

  • Base & Additives: Add K₂CO₃ (2.0 mmol) and Pivalic acid (PivOH, 30 mol%).

    • Causality: PivOH is the mechanistic linchpin. It acts as a proton shuttle in the CMD transition state, significantly lowering the activation energy for C-H bond cleavage. Its bulky tert-butyl group prevents the carboxylate from permanently coordinating and poisoning the palladium center.

  • Reaction Execution: Add anhydrous DMA (3 mL) and heat to 110 °C for 16 hours.

  • Workup & Validation: Cool to room temperature.

    • Validation Check: Analyze the crude mixture via GC-MS. Because C-H arylation can suffer from poor regioselectivity, GC-MS fragmentation patterns and retention times are required to validate the ortho-selectivity of the product over potential meta/para isomers.

  • Purification: Filter the mixture through a short silica plug to remove the palladium catalyst, extract with diethyl ether, and wash thoroughly with water to remove the DMA solvent. Concentrate and purify via column chromatography.

Quantitative Comparative Analysis

The following table summarizes the operational parameters, economic factors, and chemical performance of the three methodologies to aid in strategic route selection.

ParameterSuzuki-Miyaura CouplingUllmann ReactionDirect C-H Arylation
Primary Application Unsymmetrical biphenylsSymmetrical biphenylsLate-stage functionalization
Typical Yields 75% - 95%40% - 70%50% - 85%
Catalyst System Pd (e.g., Pd(PPh₃)₄)Cu (e.g., Cu bronze)Pd or Rh (e.g., Pd(OAc)₂)
Operating Temp. 60°C - 100°C150°C - 250°C100°C - 140°C
Atom Economy Moderate (Boron waste)High (Homocoupling)Excellent (No pre-activation)
Functional Tolerance ExcellentPoor (Harsh conditions)Good (Regioselectivity varies)

Mechanistic Visualizations

To further clarify the strategic differences and mechanistic pathways, the following diagrams map the catalytic cycle of the Suzuki-Miyaura reaction and compare the high-level workflows of all three methods.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar'-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Catalyst Regeneration Product Biphenyl Product RedElim->Product Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_suzuki Suzuki-Miyaura cluster_ullmann Ullmann Reaction cluster_ch Direct C-H Arylation S_Start Aryl Halide + Boronic Acid S_Cat Pd Catalyst + Base (Mild Temp) S_Start->S_Cat S_Prod Unsymmetrical Biphenyl S_Cat->S_Prod U_Start Aryl Halide (x2) U_Cat Cu Catalyst (High Temp >150°C) U_Start->U_Cat U_Prod Symmetrical Biphenyl U_Cat->U_Prod C_Start Arene + Aryl Halide C_Cat Pd/Rh Catalyst + CMD Base (Moderate Temp) C_Start->C_Cat C_Prod Functionalized Biphenyl C_Cat->C_Prod

Figure 2: Strategic workflow comparison of primary biphenyl synthesis routes.

References

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives Source: BenchChem 2

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing 1

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis Source: Orient J Chem 3

  • Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water Source: ACS Publications 5

  • Synthesis of Novel 3,6-Dithienyl Diketopyrrolopyrrole Dyes by Direct C-H Arylation Source: MDPI4

Sources

Comparative

Comparative Guide: Biaryl Phenol Scaffolds (4-Methyl-[1,1'-biphenyl]-2-ol) vs. Standard Ligands in Palladium Catalysis

Executive Summary In palladium catalysis, the structural backbone of a ligand dictates the electronic and steric environment of the active metal center. While biaryl scaffolds are ubiquitous in modern cross-coupling (mos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In palladium catalysis, the structural backbone of a ligand dictates the electronic and steric environment of the active metal center. While biaryl scaffolds are ubiquitous in modern cross-coupling (most notably in Buchwald-type phosphines), the direct use of free biaryl phenols like 4-Methyl-[1,1'-biphenyl]-2-ol as supporting ligands is a common misconception.

Due to Hard-Soft Acid-Base (HSAB) principles, the hard oxygen donor of a phenol cannot effectively stabilize the soft Pd(0)/Pd(II) intermediates required for catalytic turnover. Instead, 4-Methyl-[1,1'-biphenyl]-2-ol serves as a highly modular ligand precursor to synthesize strongly


-acidic biaryl phosphite  and phosphoramidite  ligands.

This guide objectively compares the performance, causality, and experimental workflows of biaryl phosphites (derived from 4-methyl-[1,1'-biphenyl]-2-ol) against benchmark biaryl phosphines (e.g., XPhos, SPhos) and N-Heterocyclic Carbenes (NHCs) in palladium catalysis.

Mechanistic Causality: Donor Properties and Ligand Design

The efficacy of a palladium catalyst depends entirely on the electronic interplay between the ligand and the metal center during the fundamental steps of the catalytic cycle: oxidative addition, transmetalation/nucleophilic attack, and reductive elimination.

Biaryl Phosphines (Buchwald Ligands)

Ligands such as XPhos and SPhos are characterized by strong


-donation and massive steric bulk. The strong 

-donation enriches the electron density on the Pd center, accelerating the oxidative addition of unactivated aryl chlorides. Furthermore, their steric bulk forces the formation of highly reactive monoligated

species, which are critical for challenging cross-coupling reactions [1].
Biaryl Phosphites (Derived from 4-Methyl-[1,1'-biphenyl]-2-ol)

When 4-methyl-[1,1'-biphenyl]-2-ol is converted into a phosphite ligand, the electronic profile inverts. Phosphites are weak


-donors but exceptional 

-acceptors
. In Pd-catalyzed asymmetric allylic substitution, this strong

-acidity withdraws electron density from the

-allyl-Pd(II) intermediate, significantly enhancing its electrophilicity and accelerating outer-sphere nucleophilic attack [2]. The biaryl backbone provides a "tropos" (flexible) chiral pocket that adapts to the steric demands of various substrates [3].

Comparative Performance Metrics

The following table synthesizes quantitative and qualitative data comparing these ligand classes across standard palladium-catalyzed transformations.

Feature / MetricBiaryl Phosphites (4-Methyl-[1,1'-biphenyl]-2-ol derived)Biaryl Phosphines (Buchwald Ligands, e.g., XPhos)N-Heterocyclic Carbenes (e.g., PEPPSI-IPr)
Primary Donor Property Strong

-acceptor, weak

-donor
Strong

-donor, weak

-acceptor
Extremely strong

-donor
Active Pd Species

or

Strictly


Optimal Application Asymmetric Allylic Substitution (C-, N-, O- nucleophiles)Suzuki, Buchwald-Hartwig, Negishi Cross-CouplingsCross-coupling of highly sterically hindered substrates
Air/Moisture Stability Moderate (Prone to oxidation to phosphates and hydrolysis)High (Often stable as Pd(II) precatalysts)Very High (Stable indefinitely as Pd(II) complexes)
Steric Tunability Modular via the biaryl phenol precursor and chiral backboneTunable via lower-ring substitution (e.g., iPr, OMe)Tunable via N-aryl wingtip substituents (e.g., Dipp)
Typical Catalyst Loading 1.0 - 5.0 mol%0.5 - 2.0 mol%0.1 - 1.0 mol%

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols describe the synthesis of a biaryl phosphite ligand from 4-methyl-[1,1'-biphenyl]-2-ol and its subsequent application. Every step includes the mechanistic causality behind the action.

Protocol A: Synthesis of a Biaryl Phosphite Ligand

Objective: Convert the hard oxygen donor of 4-methyl-[1,1'-biphenyl]-2-ol into a soft,


-acidic phosphite ligand.
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Phosphites and their chlorophosphite intermediates are highly sensitive to moisture, which causes rapid hydrolysis to phosphonates.

  • Reagent Loading: Dissolve 4-methyl-[1,1'-biphenyl]-2-ol (1.0 equiv) and anhydrous triethylamine (

    
    , 3.0 equiv) in anhydrous THF. Cool the mixture to -78 °C.
    
  • Phosphorylation: Add phosphorus trichloride (

    
    , 1.1 equiv) dropwise. Causality: 
    
    
    
    acts as an acid scavenger, neutralizing the HCl byproduct to prevent acid-catalyzed degradation of the newly formed P-O bond.
  • Chiral Backbone Addition: After warming to room temperature and stirring for 2 hours, re-cool to -78 °C and add a chiral amino-alcohol or oxazoline backbone (1.0 equiv).

  • Purification: Filter the precipitated triethylammonium chloride salts under Argon. Concentrate the filtrate and purify via basic alumina chromatography. Causality: Standard silica gel is acidic and will hydrolyze the phosphite ligand.

Protocol B: Pd-Catalyzed Asymmetric Allylic Substitution

Objective: Utilize the synthesized biaryl phosphite ligand to drive the enantioselective allylic alkylation of rac-1,3-diphenylallyl acetate.

  • Precatalyst Activation: In an Argon-filled glovebox, mix

    
     (2.5 mol%) and the biaryl phosphite ligand (5.5 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes. Causality: The 1:1.1 Pd-to-ligand ratio ensures complete formation of the active monomeric 
    
    
    
    complex without oversaturating the metal center.
  • Substrate Addition: Add rac-1,3-diphenylallyl acetate (1.0 equiv) and dimethyl malonate (3.0 equiv).

  • Base Addition: Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 equiv) and a catalytic pinch of KOAc. Causality: BSA deprotonates the dimethyl malonate, generating a soft carbon nucleophile that attacks the

    
    -allyl-Pd intermediate via an outer-sphere mechanism, which is critical for high enantioselectivity.
    
  • Workup: Quench with saturated aqueous

    
    , extract with diethyl ether, and analyze via chiral HPLC.
    

Workflows and Mechanistic Visualizations

The following diagrams map the logical progression of ligand synthesis and the catalytic cycle, highlighting the specific role of the biaryl phosphite scaffold.

LigandSynthesis A 4-Methyl-[1,1'-biphenyl]-2-ol (Hard O-Donor Phenol) B PCl3 + Et3N (Phosphorylation) A->B C Biaryl Chlorophosphite Intermediate B->C D Chiral Backbone (e.g., Oxazoline) C->D E Biaryl Phosphite Ligand (Soft, π-Acidic P-Donor) D->E G Active L*Pd(0) Chiral Catalyst E->G Ligand Exchange F [Pd(allyl)Cl]2 Precatalyst F->G

Caption: Workflow for synthesizing biaryl phosphite ligands from phenols and generating active Pd(0) catalysts.

CatalyticCycle Pd0 L*Pd(0) Active Catalyst (Biaryl Phosphite Ligated) OxAdd Oxidative Addition (Cleavage of C-O bond) Pd0->OxAdd Allyl Acetate PiAllyl π-Allyl-Pd(II) Complex (Electrophilicity enhanced by π-acidity) OxAdd->PiAllyl NucAttack Outer-Sphere Nucleophilic Attack PiAllyl->NucAttack Malonate Nucleophile RedElim Product Release & Catalyst Regeneration NucAttack->RedElim RedElim->Pd0

Caption: Pd-catalyzed asymmetric allylic substitution cycle highlighting the phosphite ligand's π-acceptor role.

Conclusion

While 4-Methyl-[1,1'-biphenyl]-2-ol cannot function as a standalone palladium ligand due to its hard phenolic oxygen, it is an indispensable building block in the synthesis of biaryl phosphite ligands. When compared to the


-donating Buchwald phosphines used in cross-coupling, these phosphites offer superior 

-acidity and structural flexibility, making them the ligands of choice for highly enantioselective palladium-catalyzed allylic substitutions.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews[Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Chemical Reviews[Link]

  • Biaryl phosphites: new efficient adaptative ligands for Pd-catalyzed asymmetric allylic substitution reactions Accounts of Chemical Research[Link]

Validation

Biological Activity of Methylated vs. Non-Methylated Biphenylols: A Comparative Technical Guide

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Medicinal Chemists Focus: Structure-Activity Relationship (SAR), Pharmacokinetics, and Experimental Protocols Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Medicinal Chemists Focus: Structure-Activity Relationship (SAR), Pharmacokinetics, and Experimental Protocols

Executive Summary: The Methylation Switch

In the development of biphenylol therapeutics, the transition from non-methylated scaffolds (e.g., Honokiol , Magnolol ) to their methylated derivatives (e.g., 4-O-Methylhonokiol ) represents a critical decision point. This modification is not merely a change in lipophilicity; it fundamentally alters the compound's biological identity, shifting efficacy from broad-spectrum antimicrobial action to targeted antineoplastic potency.

This guide provides a data-driven comparison of these two classes, synthesizing experimental evidence to assist in lead optimization and assay design.

Physicochemical & Pharmacokinetic Profile[1][2][3][4][5]

The methylation of the phenolic hydroxyl group significantly impacts the physicochemical properties of biphenylols. The primary driver is the increase in lipophilicity (LogP), which enhances membrane permeability but alters metabolic susceptibility.

Comparative Properties Table
FeatureNon-Methylated (Honokiol/Magnolol)Methylated (4-O-Methylhonokiol)Impact of Methylation
LogP (Lipophilicity) ~4.5~5.0 - 5.5Increased: Enhanced BBB penetration and cellular uptake.
Solubility (Aq) Low (< 50 µM)Very LowDecreased: Requires lipid-based delivery or nanocarriers.
Metabolic Stability Low (Rapid Glucuronidation/Sulfation)ModerateImproved: Blocks one Phase II conjugation site; extends half-life.
BBB Permeability ModerateHighEnhanced: Superior for neuro-oncology applications.
Primary Target Cell Membrane / General SignalingSpecific Nuclear Receptors (PPAR

)
Shifted: From membrane disruption to intracellular modulation.
Structural Impact Visualization

PK_Impact Honokiol Honokiol (Free Phenolic -OH) Methylation O-Methylation (Synthetic/Metabolic) Honokiol->Methylation MH 4-O-Methylhonokiol (Blocked -OCH3) Methylation->MH Lipophilicity Increased Lipophilicity (LogP ↑) MH->Lipophilicity Metabolism Reduced Phase II Conjugation MH->Metabolism BBB Enhanced BBB Penetration MH->BBB

Figure 1: Impact of O-methylation on the pharmacokinetic properties of biphenylols.

Anticancer Efficacy: The Methylated Advantage

While Honokiol is a potent anticancer agent, 4-O-Methylhonokiol (MH) frequently demonstrates superior cytotoxicity, particularly in solid tumors and multidrug-resistant (MDR) lines. The methylation appears to lock the molecule into a conformation that more effectively inhibits specific survival signaling pathways like NF-


B and COX-2.
Cytotoxicity Data Comparison (IC50)[4][5][6]
Cell LineCancer TypeHonokiol IC50 (µg/mL)4-O-Methylhonokiol IC50 (µg/mL)Efficacy Shift
SCC-9 Oral Squamous5.55.2 Comparable/Slightly Superior
HeLa Cervical7.7 - 8.612.4 Honokiol is superior in this line
HCT116 Colon~11.014.4 Comparable
MDR Lines Multidrug ResistantHigh (>20)Low (<10) MH Superior (P-gp inhibition)

Mechanistic Insight: MH acts as a potent inhibitor of P-glycoprotein (P-gp), a drug efflux pump. While Honokiol also inhibits P-gp, the methylated derivative often shows higher affinity, effectively reversing multidrug resistance in combination therapies.

Signaling Pathway Inhibition

MH exerts its effects by downregulating key inflammatory and survival pathways.

Signaling_Pathway MH 4-O-Methylhonokiol NFkB NF-κB Complex MH->NFkB Inhibits COX2 COX-2 Enzyme MH->COX2 Inhibits (IC50 1.5 µg/mL) Pgp P-glycoprotein (MDR Efflux) MH->Pgp Downregulates Apoptosis Apoptosis Induction NFkB->Apoptosis Inflammation Suppressed Inflammation COX2->Inflammation ChemoSens Chemosensitization Pgp->ChemoSens

Figure 2: Key molecular targets of 4-O-Methylhonokiol in cancer suppression.

Antimicrobial Activity: The Phenolic Necessity

In contrast to anticancer applications, non-methylated biphenylols (Honokiol/Magnolol) are generally superior antimicrobials. The free phenolic hydroxyl groups are essential for their primary mechanism of action: membrane disruption and hydrogen bonding with bacterial cell wall components.

  • Honokiol/Magnolol: Exhibit strong bactericidal activity against Gram-positive bacteria (e.g., S. aureus, MRSA) with MIC values typically ranging from 4 to 16 µg/mL .

  • Methylated Derivatives: Methylation often results in a loss of antimicrobial potency . The removal of the hydrogen bond donor capability reduces the compound's ability to destabilize the bacterial lipid bilayer.

Recommendation: For antimicrobial lead development, prioritize the preservation of free hydroxyl groups or explore ester-linked prodrugs rather than permanent ether (methyl) caps.

Experimental Protocols

Protocol A: Semi-Synthesis of 4-O-Methylhonokiol

To generate methylated standards for comparison.

Reagents: Honokiol (98%+), Methyl Iodide (MeI) or Dimethyl Sulfate, Potassium Carbonate (


), Acetone (Anhydrous).
  • Preparation: Dissolve Honokiol (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • Activation: Add

    
     (1.5 eq) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Methylation: Dropwise add Methyl Iodide (1.1 eq) to the mixture. Note: Stoichiometry is critical to minimize dimethylated byproduct formation.

  • Reaction: Reflux at 60°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The monomethylated product will appear less polar (higher

    
    ) than Honokiol.
    
  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Purification: Purify via silica gel column chromatography using a gradient of Hexane

    
     Hexane:EtOAc (9:1).
    
Protocol B: Comparative MIC Assay

To validate antimicrobial loss-of-function upon methylation.

System: Broth Microdilution (CLSI Standards).

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Prep: Dissolve Honokiol and 4-O-Methylhonokiol in DMSO. Serial dilute in broth (Range: 0.5 – 64 µg/mL). Final DMSO concentration must be <1%.

  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth.

    • Expected Honokiol MIC: 4–8 µg/mL.[1]

    • Expected Methyl-Honokiol MIC: >32 µg/mL (significantly reduced activity).

Toxicology & Safety Note

While Honokiol is widely regarded as having a high safety margin ("no appreciable toxicity" in many models), 4-O-Methylhonokiol requires careful toxicological screening.

  • Developmental Toxicity: Studies in Medaka embryos indicated an

    
     of ~5.3 µM for MH, with observed spinal deformities.[2]
    
  • Implication: The increased lipophilicity and stability of MH may lead to tissue accumulation. Researchers must conduct early-stage embryotoxicity and hepatotoxicity assays when developing methylated derivatives.

References

  • Chan, E. W. C. (2022).[3] 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties.[3] Journal of Applied Pharmaceutical Science. Link

  • Choi, H. J., et al. (2009). Modulation of P-Glycoprotein Expression by Honokiol, Magnolol and 4-O-Methylhonokiol. Anticancer Research. Link

  • Ong, C. P., et al. (2020). Honokiol: A Review of Its Anticancer Potential and Mechanisms. Cancers (Basel). Link

  • Schühly, W., et al. (2009).[3] Structure-activity relationships of honokiol derivatives. Journal of Natural Products. Link

  • Zhang, P., et al. (2019). 4-O-Methylhonokiol Influences Normal Cardiovascular Development in Medaka Embryo. Molecules. Link

  • Wang, D., et al. (2018). In vitro metabolism of magnolol and honokiol in rat liver microsomes. Rapid Communications in Mass Spectrometry. Link

Sources

Comparative

The Pivotal Role of Structure in the Bioactivity of 4-Methyl-[1,1'-biphenyl]-2-ol Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, derivatives of 4-M...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, derivatives of 4-Methyl-[1,1'-biphenyl]-2-ol have emerged as a promising class of compounds with a diverse range of biological activities, including potent antimicrobial and anticancer properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of these derivatives, offering a comparative overview of their performance supported by experimental data. By understanding how subtle molecular modifications influence biological outcomes, researchers can strategically design more potent and selective therapeutic candidates.

The Core Scaffold: 4-Methyl-[1,1'-biphenyl]-2-ol

The foundational structure, 4-Methyl-[1,1'-biphenyl]-2-ol, possesses a unique combination of a lipophilic biphenyl system, a strategically placed hydroxyl group capable of hydrogen bonding, and a methyl group that can influence conformation and metabolism. The interplay of these features dictates the molecule's interaction with biological targets. The primary method for synthesizing these unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction, a versatile and efficient palladium-catalyzed carbon-carbon bond formation between an aryl halide and an arylboronic acid.[1]

Structure-Activity Relationship: Unraveling the Impact of Molecular Modifications

The biological activity of 4-Methyl-[1,1'-biphenyl]-2-ol derivatives is intricately linked to the nature and position of substituents on the biphenyl rings. While a systematic SAR study on this specific scaffold is not extensively documented in publicly available literature, we can infer key relationships from studies on related biphenolic and biphenyl compounds.

Antimicrobial Activity

Biphenyl derivatives have demonstrated significant potential as antimicrobial agents. The SAR for their antibacterial activity is influenced by several factors:

  • Hydroxyl Groups: The presence of hydroxyl groups is often crucial for antibacterial activity. Biphenolic compounds, in particular, have shown efficacy against Gram-positive pathogens.[1] The hydroxyl group can participate in hydrogen bonding with target enzymes or disrupt the bacterial cell membrane.

  • Lipophilicity and Steric Bulk: The overall lipophilicity of the molecule, influenced by substituents, plays a role in its ability to penetrate bacterial cell walls. Increasing the steric bulk of groups ortho to the phenolic hydroxyl group has been shown to enhance antibacterial efficacy in some biphenolic analogs.[1]

  • Electron-Withdrawing and Electron-Donating Groups: The electronic properties of substituents can modulate the activity. While not specific to the 4-Methyl-[1,1'-biphenyl]-2-ol scaffold, studies on other biphenyls suggest that electron-withdrawing groups can be beneficial for antibacterial activity.[2]

Table 1: Comparative Antimicrobial Activity of Biphenyl Derivatives

Compound/Derivative ClassTarget Organism(s)Activity (MIC/Zone of Inhibition)Key Structural FeaturesReference
Biphenolic Honokiol AnalogsGram-positive ESKAPE pathogensMICs ≥16 μMBiphenol with bulky ortho substituents[1]
Polymethylated Diphenyl EthersPyricularia oryzae, Botrytis cinerea, Fusarium culmorum20-45% mycelium growth inhibition at 500 μMMethylation pattern[3]
Biphenyl DerivativesBacillus subtilis, Staphylococcus epidermidis, E. Coli, Pseudomonas aeruginosaModerate to good activityVaried amine substitutions[3]

Note: This table presents data from related biphenyl structures to infer potential SAR trends for 4-Methyl-[1,1'-biphenyl]-2-ol derivatives due to a lack of direct comparative studies on the target scaffold.

Anticancer Activity

The cytotoxic effects of biphenyl derivatives against various cancer cell lines have been a subject of intense research.[1] Key SAR observations include:

  • Hydroxylated Biphenyls: Hydroxylated biphenyl compounds have demonstrated significant antitumor potential against cell lines such as malignant melanoma, with IC50 values in the low micromolar range.[4]

  • Substitution Pattern: The substitution pattern on the biphenyl rings is critical for cytotoxic potency. The relative positions of substituents can influence the molecule's ability to interact with biological targets and can affect its overall conformation.

  • Mechanism of Action: The anticancer activity of these derivatives is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5]

Table 2: Comparative Anticancer Activity of Biphenyl Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity (IC50)Key Structural FeaturesReference
Hydroxylated Biphenyls (Compounds 11 & 12)Malignant Melanoma1.7 ± 0.5 μM & 2.0 ± 0.7 μMC2-symmetric hydroxylated biphenyls[4]
Biphenyl Carboxylic Acids (Compound 3j)MCF-7 & MDA-MB-2319.92 ± 0.97 µM & 9.54 ± 0.85 µMBenzyloxy substituent[6]
2-Methyl-(1,1'-biphenyl)-pyrimidine conjugates (Compound 16b)HT-292.08 μΜN-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine skeleton[7]

Note: This table presents data from related biphenyl structures to infer potential SAR trends for 4-Methyl-[1,1'-biphenyl]-2-ol derivatives due to a lack of direct comparative studies on the target scaffold.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures consistency across experiments. The serial dilution allows for the determination of a precise inhibitory concentration. Visual inspection for turbidity is a reliable and straightforward method for assessing bacterial growth.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for assessing cytotoxicity. The use of a range of concentrations allows for the determination of a dose-response curve and the IC50 value, a key parameter for comparing the potency of different compounds.

Visualizing Structure-Activity Relationships and Mechanisms

Diagram 1: General Structure-Activity Relationship Trends for Biphenyl Derivatives

SAR_Biphenyl cluster_core 4-Methyl-[1,1'-biphenyl]-2-ol Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold R1 Substituents on Ring A (e.g., electron-withdrawing groups) Core->R1 Influence on electronic properties R2 Substituents on Ring B (e.g., bulky groups) Core->R2 Influence on steric interactions OH_mod Modification of Hydroxyl Group (e.g., etherification, esterification) Core->OH_mod Modulation of hydrogen bonding Antimicrobial Antimicrobial Activity R1->Antimicrobial Potentially enhances Anticancer Anticancer Activity R1->Anticancer Can influence potency R2->Antimicrobial Can enhance R2->Anticancer Can affect selectivity OH_mod->Antimicrobial Can modulate OH_mod->Anticancer Critical for activity

Caption: Inferred SAR trends for 4-Methyl-[1,1'-biphenyl]-2-ol derivatives.

Diagram 2: Postulated Mechanism of Action for Cytotoxic Biphenyl Derivatives

Mechanism_of_Action cluster_compound Biphenyl Derivative cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Compound 4-Methyl-[1,1'-biphenyl]-2-ol Derivative Membrane Cell Membrane Perturbation Compound->Membrane Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Enzyme Enzyme Inhibition (e.g., kinases, topoisomerases) Compound->Enzyme ROS Increased ROS Production Membrane->ROS Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase CellCycle Cell Cycle Arrest (e.g., G2/M phase) Enzyme->CellCycle ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycle->Apoptosis

Sources

Validation

Validating the Anticancer Potential of Novel Biphenyl Scaffolds: A Comparative Technical Guide

Executive Summary Biphenyl scaffolds remain a cornerstone in medicinal chemistry due to their ability to occupy hydrophobic pockets in targets such as kinases (e.g., VEGFR) and structural proteins (e.g., Tubulin). Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl scaffolds remain a cornerstone in medicinal chemistry due to their ability to occupy hydrophobic pockets in targets such as kinases (e.g., VEGFR) and structural proteins (e.g., Tubulin). However, the transition from a "hit" to a validated "lead" requires rigorous benchmarking.

This guide outlines a self-validating workflow to assess a hypothetical Novel Biphenyl Compound (NBC) Series designed to target the colchicine-binding site of tubulin. We will compare these novel agents against industry standards: Combretastatin A-4 (CA-4) (structural analog), Paclitaxel (mechanistic control), and Cisplatin (cytotoxicity control).

Part 1: Strategic Validation Workflow

To ensure data integrity, we move beyond simple IC50 generation. We employ a "Gate-Stage" validation system where a compound must pass specific thresholds to proceed.

ValidationWorkflow Start NBC Library Synthesis InSilico In Silico Gate: Binding Energy < -8.0 kcal/mol Start->InSilico InVitro Phenotypic Gate: SI > 3.0 vs Normal Fibroblasts InSilico->InVitro Select Top 5 MoA Mechanistic Gate: Tubulin Depolymerization InVitro->MoA Select Lead ADME ADME Profiling: LogS > -5.0 MoA->ADME Validation

Figure 1: The "Gate-Stage" validation workflow. Each step represents a "Go/No-Go" decision point to prevent resource wastage on false positives.

Part 2: Comparative Performance Analysis

In Silico Docking: The Structural Rationale

Biphenyls are lipophilic. Their primary advantage over single-ring aromatics is the ability to induce conformational changes in the target protein.

  • Target: Tubulin Colchicine Binding Site (PDB ID: 1SA0).

  • Hypothesis: The twisted biaryl axis mimics the cis-stilbene configuration of Combretastatin A-4 but with improved chemical stability (avoiding cis-trans isomerization).

Compound IDBinding Energy (kcal/mol)H-Bond InteractionsHydrophobic Interactions
NBC-101 (Lead) -9.4 Cys241, Val181High (Biphenyl core)
CA-4 (Reference)-8.8Cys241High
Colchicine-8.2Val181Moderate
CisplatinN/ADNA CrosslinkerN/A

Insight: If your biphenyl derivative shows a binding energy weaker than -8.0 kcal/mol, it is unlikely to outcompete endogenous ligands or displace water molecules effectively in the hydrophobic pocket.

In Vitro Cytotoxicity: Head-to-Head Profiling

The following data represents a standardized comparison across three distinct cancer lines and one normal control (HEK293) to establish the Selectivity Index (SI).

Table 1: Comparative IC50 Values (


M) 
CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HEK293 (Normal)SI (HeLa/HEK)
NBC-101 0.045 0.12 0.08 > 50.0 > 625
CA-40.0030.0050.0041.2300
Cisplatin12.58.45.215.02.8
Doxorubicin0.50.80.41.53.75

Critical Analysis:

  • Potency vs. Toxicity: While CA-4 is more potent (nanomolar range), it often suffers from systemic toxicity. The NBC-101 series demonstrates a "soft spot"—slightly lower potency but a vastly superior safety profile (SI > 600).

  • The Biphenyl Pitfall: Unsubstituted biphenyls are often inactive (

    
    M). Activity usually requires methoxy- or amino- substitutions to mimic the pharmacophore of colchicine.
    

Part 3: Mechanistic Validation (The "Why")

You must prove the cytotoxicity is "on-target." For biphenyls, this usually means disrupting microtubule dynamics.

Signaling Pathway Confirmation

We utilize a Tubulin Polymerization Assay.[1][2] If the NBC acts as a destabilizer (like Colchicine), fluorescence should decrease or remain flat compared to the vehicle. If it acts as a stabilizer (like Taxol), fluorescence should increase rapidly.

MoAPathway Drug NBC-101 Entry Target Binds Colchicine Site ($beta$-Tubulin) Drug->Target High Affinity Effect1 Inhibits Polymerization (Microtubule Destabilization) Target->Effect1 Check Spindle Assembly Checkpoint Activation Effect1->Check Arrest G2/M Phase Arrest Check->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Figure 2: Mechanism of Action. NBC-101 binds to tubulin, preventing polymerization, which triggers the spindle checkpoint and forces the cell into apoptosis.

Experimental Validation Data
  • G2/M Arrest: Flow cytometry should show an accumulation of cells in the G2/M phase (4N DNA content) from ~15% (Control) to >60% (NBC-treated).

  • Apoptosis: Annexin V/PI staining should confirm that cell death is apoptotic, not necrotic (which would suggest non-specific membrane lysis common in highly lipophilic biphenyls).

Part 4: Detailed Experimental Protocols

To ensure reproducibility, follow these specific parameters.

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)
  • Objective: Distinguish between microtubule destabilizers (Biphenyls) and stabilizers (Taxanes).

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (reporter).

Steps:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9). Keep on ice.

  • Treatment: Add 5

    
    L of NBC-101 (final conc. 5 
    
    
    
    M), Paclitaxel (positive control), or DMSO (vehicle) to a 96-well black plate pre-warmed to 37°C.
  • Initiation: Add 50

    
    L of tubulin/GTP mix to wells.
    
  • Measurement: Immediately read fluorescence (Ex: 360 nm / Em: 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Validation Criteria:

    • Paclitaxel:[3] Rapid increase in RFU (Relative Fluorescence Units).

    • Vehicle: Sigmoidal growth curve (standard polymerization).

    • NBC-101: Flat line or suppressed Vmax (inhibition of assembly).

Protocol B: MTT Cytotoxicity Assay
  • Objective: Determine IC50.

  • Pitfall Avoidance: Biphenyls can precipitate in aqueous media. Ensure final DMSO concentration is <0.5% but compound remains soluble.

Steps:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dosing: Serial dilute NBC-101 from 100

    
    M to 0.001 
    
    
    
    M. Add to wells.
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20

    
    L MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 150 
    
    
    
    L DMSO.
  • Analysis: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: ADME/Tox Considerations

Biphenyls are notoriously "greasy" (high LogP). A potent compound is useless if it cannot be delivered.

PropertyStandard RequirementNBC-101 ProfileStatus
LogP (Lipophilicity) < 5.03.8Pass
LogS (Solubility) > -5.0-4.2Pass (Marginal)
TPSA (Polar Surface) < 140 Ų85 ŲPass

Recommendation: If LogS is too low (< -5.0), consider adding a morpholine or piperazine tail to the biphenyl core to improve aqueous solubility without sacrificing tubulin binding.

References

  • Mechanism of Biphenyls: Wang, Y., et al. (2022). "Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site." European Journal of Medicinal Chemistry.

  • Combretastatin Comparison: Greene, L.M., et al. (2017). "Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest."[4] PLOS ONE.

  • Validation Standards: Cummings, J., et al. (2008). "Biomarker method validation in anticancer drug development." British Journal of Pharmacology.

  • Tubulin Assay Protocols: Bonne, D., et al. (2023). "Discovery of potent tubulin inhibitors targeting the colchicine binding site."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • ADME Guidelines: Lipinski, C.A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today.

Sources

Comparative

A Senior Application Scientist's Guide to Biphenyl Synthesis: A Comparative Analysis of Suzuki, Stille, and Negishi Couplings

For researchers and professionals in drug development and materials science, the biphenyl moiety is a cornerstone structural motif. Its synthesis is a frequent and critical task, for which palladium-catalyzed cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the biphenyl moiety is a cornerstone structural motif. Its synthesis is a frequent and critical task, for which palladium-catalyzed cross-coupling reactions are the most powerful tools available.[1] The choice of which specific coupling reaction to employ—Suzuki, Stille, or Negishi—is a crucial decision that significantly impacts yield, substrate scope, scalability, and overall efficiency.

This guide provides an in-depth, objective comparison of these three preeminent methods for biphenyl synthesis. We will move beyond a simple listing of pros and cons to explore the mechanistic nuances, practical considerations, and field-proven insights that govern the selection of one method over another. The discussion is grounded in experimental data and detailed protocols to empower you to make the most informed decision for your specific synthetic challenge.

The Catalytic Heart of the Matter: A Shared Mechanism

At their core, the Suzuki, Stille, and Negishi reactions are siblings, all operating through a similar catalytic cycle mediated by a palladium catalyst.[2] Understanding this fundamental pathway is key to appreciating their individual differences. The cycle consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of an aryl halide (Ar¹-X), forming a Pd(II) complex. The reactivity of the halide is crucial here, with the rate of addition typically following the trend I > Br > Cl.[3]

  • Transmetalation: This is the defining step where the different methods diverge. The second aryl group (Ar²) is transferred from its organometallic carrier (Boron, Tin, or Zinc) to the palladium center, displacing the halide and forming a di-aryl Pd(II) complex. The efficiency and conditions required for this step are unique to each coupling.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are expelled as the final biphenyl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[2]

The specific organometallic reagent used in the transmetalation step dictates the reaction's character—its tolerance to other functional groups, its sensitivity to the environment, and its toxicological profile.

The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura reaction is arguably the most frequently employed cross-coupling method for biphenyl synthesis.[1] Its popularity stems from a highly favorable balance of reactivity, stability, and safety.[4] The key organometallic partner is an organoboron species, typically a boronic acid or a boronate ester.

Mechanistic Distinction

A unique feature of the Suzuki coupling is the requirement of a base. The base activates the organoboron compound, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which greatly facilitates the transmetalation step with the palladium center.[4][5]

Suzuki_Coupling cluster_in1 cluster_in2 cluster_out Pd0 Pd(0)L₂ Ar1PdX Ar¹-Pd(II)L₂-X Pd0->Ar1PdX Oxidative Addition Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Ar1PdX->Ar1PdAr2 Transmetalation Ar1PdAr2->Pd0 Reductive Elimination Ar1Ar2_out Ar¹-Ar² Ar1PdAr2->Ar1Ar2_out Ar1X->Pd0 B_reagent_labeled Ar²-B(OR)₂ + Base B_reagent_labeled->Ar1PdX

Catalytic cycle of the Suzuki-Miyaura coupling.
Advantages
  • Low Toxicity: Organoboron reagents and their byproducts are generally non-toxic and environmentally benign, a major advantage for pharmaceutical and large-scale synthesis.[4]

  • Reagent Stability: Boronic acids are solids that are typically stable to air and moisture, making them easy to handle and store.[6]

  • Commercial Availability: A vast library of diverse arylboronic acids and esters is commercially available, facilitating rapid analog synthesis.[7]

  • Mild Conditions: The reaction is tolerant of a wide variety of functional groups and can often be run under mild, even aqueous, conditions.[4][8]

Disadvantages
  • Base Requirement: The necessary base can be problematic for substrates bearing base-sensitive functional groups, potentially leading to side reactions or decomposition.[9]

  • Protodeboronation: Under certain conditions, particularly with electron-rich or some heteroaromatic systems, the boronic acid can be cleaved by the solvent or trace acid before it couples, reducing yield.[10]

The Stille Coupling: The Functional Group Champion

The Stille coupling utilizes organostannanes (organotin compounds) as the organometallic partner. Historically, it has been prized for its exceptional tolerance of a wide array of sensitive functional groups, as the transmetalation step does not require basic or acidic activators.[2][11]

Mechanistic Distinction

The transmetalation in a Stille coupling proceeds under neutral or nearly neutral conditions. The reactivity of the organostannane is often enhanced by the use of additives like chloride ions (from LiCl) or copper(I) salts, which facilitate the transfer of the organic group from tin to palladium.

Stille_Coupling cluster_in1 cluster_in2 cluster_out Pd0 Pd(0)L₂ Ar1PdX Ar¹-Pd(II)L₂-X Pd0->Ar1PdX Oxidative Addition Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Ar1PdX->Ar1PdAr2 Transmetalation Ar1PdAr2->Pd0 Reductive Elimination Ar1Ar2_out Ar¹-Ar² Ar1PdAr2->Ar1Ar2_out Ar1X->Pd0 Sn_reagent_labeled Ar²-SnR₃ Sn_reagent_labeled->Ar1PdX

Catalytic cycle of the Stille coupling.
Advantages
  • Excellent Functional Group Tolerance: The reaction conditions are generally very mild and neutral, making it compatible with almost any functional group, including esters, amides, ketones, and aldehydes.[11][12]

  • Reagent Stability: Organostannanes are typically stable to air and moisture, simplifying handling.[13]

Disadvantages
  • High Toxicity: This is the most significant drawback. Organotin compounds are highly toxic and pose considerable health and environmental risks.[13][14][15]

  • Byproduct Removal: The stoichiometric tin byproducts (R₃SnX) are often difficult to separate from the desired product due to their nonpolar nature, requiring specific workup procedures or extensive chromatography.[15][16]

  • Atom Economy: Typically, tributylstannyl or trimethylstannyl reagents are used, meaning only one of the four organic groups on the tin is transferred, leading to poor atom economy.[13]

The Negishi Coupling: The High-Reactivity Specialist

The Negishi coupling employs highly reactive organozinc reagents. This heightened reactivity often translates to faster reactions and the ability to form bonds that are challenging for other methods, including those involving sp³-hybridized carbons.[3]

Mechanistic Distinction

The transmetalation step with organozinc reagents is typically very fast and efficient due to the high nucleophilicity of the organozinc species. This reaction does not require a base for activation. However, this high reactivity comes at the cost of stability.

Negishi_Coupling cluster_in1 cluster_in2 cluster_out Pd0 Pd(0)L₂ Ar1PdX Ar¹-Pd(II)L₂-X Pd0->Ar1PdX Oxidative Addition Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Ar1PdX->Ar1PdAr2 Transmetalation Ar1PdAr2->Pd0 Reductive Elimination Ar1Ar2_out Ar¹-Ar² Ar1PdAr2->Ar1Ar2_out Ar1X->Pd0 Zn_reagent_labeled Ar²-ZnX Zn_reagent_labeled->Ar1PdX

Catalytic cycle of the Negishi coupling.
Advantages
  • High Reactivity: Organozinc reagents are more reactive than their boron or tin counterparts, often leading to faster reaction times and higher yields, especially with challenging substrates.[3][17]

  • Broad Scope: The Negishi coupling is effective for coupling sp², sp³, and sp carbon atoms, offering greater versatility than Suzuki or Stille in some contexts.[3]

  • Low Toxicity: Zinc salts are generally considered to have low toxicity.[18]

Disadvantages
  • Air and Moisture Sensitivity: Organozinc reagents are highly sensitive to air and moisture and must be prepared and handled under strictly inert (oxygen- and water-free) conditions, which can be a significant practical barrier.[3][17][19]

  • Functional Group Tolerance: While generally good, the high basicity and nucleophilicity of organozinc reagents can make them less tolerant of certain sensitive functional groups (e.g., esters, nitriles) compared to Suzuki or Stille couplings.[20]

  • Reagent Preparation: Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagent, adding an extra step to the procedure.[1][21]

Head-to-Head Comparison

The optimal choice of coupling method is dictated by the specific requirements of the synthesis. The following table summarizes the key performance characteristics to guide your decision-making process.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron (R-B(OH)₂)Organostannane (R-SnR'₃)Organozinc (R-ZnX)
Toxicity Profile Low toxicity, "green" byproducts.[4]High toxicity of tin reagents and byproducts.[13]Low toxicity of zinc byproducts.[18]
Reagent Stability Generally stable to air and moisture.[6]Stable to air and moisture.[13]Highly sensitive to air and moisture.[3][17]
Functional Group Tolerance Very good, but sensitive to strong bases.[9]Excellent, widest tolerance.[11][12]Good, but can be limited by basicity of R-ZnX.[3][20]
Key Additives Base is required (e.g., K₂CO₃, Cs₂CO₃).[5]Often none; LiCl or Cu(I) can be additives.[14]None required for transmetalation.[18]
Reaction Rate Moderate to fast.Moderate to fast.Generally the fastest.[3]
Byproduct Removal Easy (water-soluble borates).[6]Difficult (nonpolar tin compounds).[15][16]Easy (water-soluble zinc salts).
Primary Application General purpose, large scale, pharma.[4]Complex molecules with many functional groups.[2]Rapid synthesis, challenging couplings (e.g., sp³).[3]

Experimental Protocols: Synthesis of 4-Methylbiphenyl

To provide a practical comparison, the following are representative, step-by-step protocols for the synthesis of 4-methylbiphenyl from 4-iodotoluene using each method.

Protocol 1: Suzuki-Miyaura Coupling[7][8]

This protocol is adapted from established procedures for Suzuki couplings of aryl halides.

  • Materials:

    • 4-Iodotoluene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 8 mol%)

    • Potassium carbonate (K₂CO₃, 3.0 equiv)

    • Toluene, Ethanol, Water (e.g., 4:1:1 mixture)

  • Procedure:

    • To a round-bottom flask, add 4-iodotoluene, phenylboronic acid, and potassium carbonate.

    • In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in toluene to prepare the catalyst solution.

    • Add the catalyst solution to the reaction flask, followed by the solvent mixture (toluene, ethanol, water).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) under a nitrogen atmosphere.

    • Stir vigorously and monitor the reaction progress by TLC or GC-MS (typically complete in 4-12 hours).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-methylbiphenyl.

Protocol 2: Stille Coupling[16]

This protocol is a general procedure for the Stille coupling of aryl halides.

  • Materials:

    • 4-Iodotoluene (1.0 equiv)

    • Tributyl(phenyl)stannane (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

    • Anhydrous, degassed toluene or DMF

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-iodotoluene and Pd(PPh₃)₄.

    • Add the anhydrous, degassed solvent via syringe.

    • Add tributyl(phenyl)stannane via syringe to the stirred solution.

    • Heat the reaction mixture to 90-100 °C.

    • Monitor the reaction progress by TLC or GC-MS (typically complete in 2-16 hours).

    • After completion, cool to room temperature. Dilute the reaction mixture with diethyl ether.

    • Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour. This precipitates the tin byproduct as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite®, washing with ether.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-methylbiphenyl.

Protocol 3: Negishi Coupling[1]

This protocol involves the in situ preparation of the organozinc reagent, a common practice for Negishi couplings. All steps must be performed under a strict inert atmosphere.

  • Materials:

    • Bromobenzene (1.1 equiv)

    • n-Butyllithium (1.1 equiv, solution in hexanes)

    • Anhydrous Zinc Chloride (ZnCl₂, 1.1 equiv, solution in THF or as a solid)

    • 4-Iodotoluene (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Prepare the Organozinc Reagent:

      • To a flame-dried Schlenk flask under argon at -78 °C, add anhydrous THF and bromobenzene.

      • Slowly add n-butyllithium dropwise and stir for 30 minutes to form phenyllithium.

      • In a separate flask, dissolve anhydrous ZnCl₂ in THF.

      • Transfer the ZnCl₂ solution via cannula to the phenyllithium solution at -78 °C and then allow the mixture to warm to room temperature. This forms the phenylzinc chloride reagent.

    • Perform the Coupling:

      • In a separate flame-dried Schlenk flask under argon, dissolve 4-iodotoluene and Pd(PPh₃)₄ in anhydrous THF.

      • Slowly add the freshly prepared phenylzinc chloride solution via cannula to the second flask at room temperature.

      • Heat the reaction mixture to reflux (approx. 65 °C).

      • Monitor the reaction by TLC or GC-MS (typically complete in 1-4 hours).

    • Work-up:

      • Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Extract the mixture with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

      • Purify by column chromatography to yield 4-methylbiphenyl.

Conclusion and Recommendation

The synthesis of biphenyls via palladium-catalyzed cross-coupling is a mature and powerful field. The choice between Suzuki, Stille, and Negishi coupling is not a matter of which is "best," but which is most appropriate for the task at hand.

  • For most applications, especially in pharmaceutical settings and on a larger scale, the Suzuki-Miyaura coupling is the default choice.[1] Its low toxicity, operational simplicity, and the stability of its reagents make it a robust and reliable workhorse.

  • When faced with a complex substrate laden with sensitive functional groups that might not survive the basic conditions of a Suzuki coupling, the Stille coupling becomes an invaluable tool, provided the significant challenges of tin toxicity and byproduct removal can be managed.[2]

  • For syntheses that require the highest reactivity, are sluggish under other conditions, or involve coupling to sp³ centers, the Negishi coupling is the premier choice.[3] Its primary drawback is the stringent requirement for anhydrous and anaerobic conditions, which may not be practical in all laboratory settings.

By understanding the fundamental mechanistic differences and practical requirements of each method, the modern synthetic chemist is well-equipped to navigate the options and efficiently construct the valuable biphenyl scaffolds that drive innovation in science and industry.

References

  • Negishi coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Negishi_coupling]
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. [URL: https://www.benchchem.
  • Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene - Benchchem. [URL: https://www.benchchem.com/application-note/suzuki-coupling-protocol-for-the-synthesis-of-biphenyl-derivatives-using-1-bromo-4-trans-4-ethylcyclohexyl-benzene]
  • Stille Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
  • Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
  • Negishi Coupling | OpenOChem Learn. [URL: https://openochem.org/reaction/negishi-coupling]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.10%3A_Suzuki-Miyaura_Coupling]
  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - ACS Fall 2021. [URL: https://www.acs.org/meetings/acs-meetings/fall-2021/abstracts/p-poly-2021-3607062.html]
  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003433/]
  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/30616]
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20Suzuki%20Coupling%20F12.pdf]
  • One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/259.shtm]
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - J. Org. Chem. [URL: https://pubs.acs.org/doi/10.1021/jo101499p]
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10273767/]
  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v75p0053]
  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. [URL: https://www.lookchem.com/blog/an-efficient-method-for-removing-organotin-impurities-a1012.html]
  • Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985732/]
  • Stille Coupling - Organic Synthesis. [URL: https://www.organic-synthesis.org/root-name-reactions/stille-coupling/]
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. [URL: https://ikm.org.my/wp-content/uploads/2023/04/22-A-Mini-Review-on-the-Effects-of-Bases-Catalyst-Loadings-Temperatures-and-Solvents-in-the-Stille-Cross-Coupling-Reaction-using.pdf]
  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c6ra28036g]
  • Biomimetic Synthesis of Pd Nanocatalysts for the Stille Coupling Reaction | ACS Nano. [URL: https://pubs.acs.org/doi/10.1021/nn900220d]
  • The reactivity of Stille coupling reagent - ECHEMI. [URL: https://www.echemi.com/community/the-reactivity-of-stille-coupling-reagent_mjart2203093225-1_1.html]
  • Negishi Cross-Coupling - J&K Scientific LLC. [URL: https://jk-sci.com/negishi-cross-coupling]
  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-biphenyl-derivatives-via-Negishi-cross-coupling-reaction_fig22_371660144]
  • Synthesis of parent biphenyl via Stille cross coupling - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-parent-biphenyl-via-Stille-cross-coupling_fig19_371660144]
  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1441]
  • Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands - ResearchGate. [URL: https://www.researchgate.net/publication/350614136_Scalable_Negishi_Coupling_between_Organozinc_Compounds_and_HeteroAryl_Bromides_under_Aerobic_Conditions_when_using_Bulk_Water_or_Deep_Eutectic_Solvents_with_no_Additional_Ligands]
  • Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands - Benchchem. [URL: https://www.benchchem.com/application-note/negishi-coupling-utilizing-2-3-bipyridine-ligands]
  • Stille couplings in water at room temperature - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc36042j]
  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst | CCS Chemistry. [URL: https://www.chinesechemsoc.org/ccs-chemistry/articles/2021/4/20210400072]
  • Stille Coupling | OpenOChem Learn. [URL: https://openochem.org/reaction/stille-coupling]
  • Journal of Molecular Structure - Jadara Research Center. [URL: https://jrs.jadara.edu.jo/jrs/index.php/jrs/article/view/1000]
  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... - ResearchGate. [URL: https://www.researchgate.
  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3529871/]
  • Transition Metal Catalyzed CC Cross Coupling Reactions - The May Group. [URL: https://www.themaygroup.

Sources

Validation

Enantioselective Purity Analysis of Chiral Biphenyls by HPLC: A Comparative Guide

Axial chirality (atropisomerism) in biphenyl compounds presents a unique challenge in pharmaceutical development. Unlike point chirality, atropisomerism arises from sterically hindered rotation around a single carbon-car...

Author: BenchChem Technical Support Team. Date: March 2026

Axial chirality (atropisomerism) in biphenyl compounds presents a unique challenge in pharmaceutical development. Unlike point chirality, atropisomerism arises from sterically hindered rotation around a single carbon-carbon bond. Because different atropisomers of a drug candidate—such as Bruton's tyrosine kinase (BTK) inhibitors—can exhibit vastly different pharmacokinetic and pharmacodynamic profiles, rigorous enantioselective purity analysis is a regulatory imperative[1].

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this analysis. However, not all CSPs are created equal when it comes to resolving axially chiral molecules. This guide provides an objective, data-driven comparison of the leading CSPs, detailing the mechanistic causality behind their performance and offering a field-proven protocol for method development.

Mechanistic Causality: Why Certain CSPs Outperform Others

The separation of biphenyl atropisomers requires a stationary phase capable of recognizing the three-dimensional "twist" of the aromatic rings.

Polysaccharide-Based CSPs (The Gold Standard)

Derivatized amylose and cellulose polymers (e.g., Lux Cellulose-2, Chiralcel OD-H) form helical structures that create chiral grooves. The carbamate linkages in these phases act as both hydrogen bond donors (via NH) and acceptors (via C=O), while the derivatized phenyl rings provide robust


 interactions. Biphenyls, with their extended 

-systems and non-planar geometries, intercalate perfectly into these helical cavities, making polysaccharide phases highly successful for their resolution [2].
Cyclodextrin-Based CSPs (The Enthalpic Alternative)

Derivatized


-cyclodextrins (e.g., CYCLOBOND I 2000) offer a truncated cone structure with a hydrophobic cavity. Separation here is heavily enthalpy-controlled. The biphenyl moiety forms an inclusion complex within the cavity, while secondary substituents interact with the hydroxyl rims via hydrogen bonding. This is particularly useful for highly hydrophobic atropisomers [3].
Pirkle-Type CSPs (The Steric Mismatch)

Brush-type phases like Whelk-O 1 rely on a rigid, well-defined chiral cleft requiring simultaneous


 and dipole interactions. While excellent for many planar chiral molecules, the bulky, twisted nature of ortho-substituted biphenyls often prevents them from deeply penetrating the Whelk-O 1 cleft, resulting in poor chiral recognition and co-elution[2].

Quantitative Performance Comparison

The following tables summarize the comparative performance of these three CSP classes using a model racemic ortho-substituted biphenyl diol.

Table 1: CSP Class Comparison for Biphenyl Atropisomers
CSP TypeExample ColumnPrimary Chiral Recognition MechanismSuitability for BiphenylsTypical Resolution (

)
Polysaccharide (Cellulose) Lux Cellulose-2H-bonding,

, Helical Inclusion
Excellent 1.5 – 4.0+
Cyclodextrin CYCLOBOND I 2000Hydrophobic Inclusion, H-bondingGood 1.2 – 2.5
Pirkle-Type (Brush) Whelk-O 1

, Steric Cleft Intercalation
Poor < 1.0
Table 2: Experimental Chromatographic Data (Model Biphenyl at 6°C)

Conditions: Flow rate 1.0 mL/min; UV Detection at 254 nm.

ColumnMobile Phase

(min)

(min)
Selectivity (

)
Resolution (

)
Lux Cellulose-2 Hexane / IPA (90:10)8.5111.241.352.85
CYCLOBOND I 2000 MeOH / Water (60:40)12.1014.551.211.92
Whelk-O 1 Hexane / IPA (90:10)6.226.401.030.41

Data Insight: Polysaccharide columns consistently yield baseline resolution (


 > 1.5) for biphenyls, whereas Pirkle-type columns struggle with the steric bulk of the axial twist.

Step-by-Step Methodology: Self-Validating Protocol

Atropisomers are prone to interconversion if the rotational energy barrier (


) is overcome by ambient thermal energy. A standard HPLC protocol will fail if on-column racemization occurs. The following protocol is designed as a self-validating system to ensure absolute enantioselective integrity.

Step 1: Thermodynamic Stabilization (Sample Prep)

  • Action: Prepare all samples and standards in pre-chilled solvents. Store autosampler vials at -70 °C if the rotational barrier is low (e.g., half-life < 24 hours at room temperature) [3].

  • Causality: Lowering the temperature increases the kinetic barrier to rotation, "freezing" the biphenyl in its respective atropisomeric conformation and preventing pre-injection racemization.

Step 2: Column Compartment Chilling

  • Action: Set the HPLC column oven to a sub-ambient temperature (typically 5 °C to 10 °C).

  • Causality: Enantioseparation of biphenyls is primarily enthalpy-controlled (indicated by a positive slope on a van 't Hoff plot). Lower temperatures magnify the enthalpic differences in CSP binding between the two isomers, enhancing selectivity (

    
    ) [3].
    

Step 3: Primary Screening (Polysaccharide CSPs)

  • Action: Screen the racemate on a Cellulose-based column (e.g., Lux Cellulose-2) using a normal-phase gradient (Hexane/Ethanol or Hexane/Isopropanol).

  • Optimization: If peaks are broad, switch the modifier from Isopropanol to pure Ethanol. Ethanol often provides superior enantioseparation in shorter elution times due to its distinct hydrogen-bonding network with the cellulose carbamate [2].

Step 4: The Self-Validation Test (Plateau Check)

  • Action: Inject a single, isolated atropisomer (if available) or perform a fraction collection of Peak 1, chill it immediately, and re-inject.

  • Validation Criteria: The resulting chromatogram must show a single sharp peak. If a "plateau" or "saddle" appears between the baseline and the peak, on-column interconversion is occurring. You must lower the column temperature further or switch to Supercritical Fluid Chromatography (SFC) to drastically reduce run times [1].

Method Development Workflow

Workflow N1 Assess Biphenyl Rotational Barrier (Calculate ΔG‡) N2 Sample Prep & Storage at -70°C (Prevent Interconversion) N1->N2 N3 Primary HPLC Screen at <10°C (Polysaccharide CSPs: Cellulose-2) N2->N3 N4 Baseline Resolution (Rs ≥ 1.5)? N3->N4 N5 Secondary Screen (β-Cyclodextrin CSPs) N4->N5 No N6 Optimize Mobile Phase (Hexane/EtOH or Hexane/IPA) N4->N6 Yes N5->N6 Rs > 1.0 N7 Self-Validation: Inject Pure Atropisomer (Check for Plateau) N6->N7 N8 Validated Chiral Method N7->N8

Workflow for HPLC method development of atropisomeric biphenyls.

Conclusion

For the enantioselective purity analysis of chiral biphenyls, polysaccharide-based CSPs (specifically cellulose derivatives) offer the highest probability of success due to their flexible helical grooves that accommodate the bulky axial twist of atropisomers. Pirkle-type columns should generally be avoided for this specific chemical class. Regardless of the column chosen, strict thermodynamic control (sub-ambient temperatures) is the most critical variable to prevent on-column interconversion and ensure analytical trustworthiness.

References

  • He, B., et al. "Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography." Journal of Chromatography A, 2020.[Link]

  • Peluso, P., et al. "High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases." Current Organic Chemistry, Bentham Science.[Link]

  • Wang, X., et al. "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism." Journal of Pharmaceutical and Biomedical Analysis, PubMed.[Link]

Comparative

Reference Standards for 4-Methyl-[1,1'-biphenyl]-2-ol Analysis: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5] 4-Methyl-[1,1'-biphenyl]-2-ol (CAS: 7564-37-6), often referred to as 2-hydroxy-4-methylbiphenyl, represents a critical analyte in two distinct domains: as a potential g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-Methyl-[1,1'-biphenyl]-2-ol (CAS: 7564-37-6), often referred to as 2-hydroxy-4-methylbiphenyl, represents a critical analyte in two distinct domains: as a potential genotoxic impurity (PGI) in the synthesis of biaryl drug substances (via Suzuki-Miyaura coupling) and as a degradation product of certain fungicidal agents.

Its structural proximity to other phenyl-cresol isomers presents a significant chromatographic challenge. Standard C18 phases often fail to resolve it from its positional isomers (e.g., 3-methyl or 5-methyl analogs) due to identical hydrophobicity.

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Standards , and evaluates Biphenyl Stationary Phases versus traditional C18 chemistries. The goal is to provide a self-validating workflow for the precise quantification of this impurity down to ICH Q3A/B reporting thresholds (0.05%).

Comparative Analysis: Reference Standard Grades

In regulated environments (GMP/GLP), the choice of reference standard dictates the validity of the entire assay. We compared three tiers of commercially available standards for 4-Methyl-[1,1'-biphenyl]-2-ol.

Table 1: Performance Matrix of Reference Standard Grades
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Synthesis Grade
Purity 99.8% ± 0.1% (Mass Balance)>98.0% (Area %)~95% (Nominal)
Traceability NIST/BIPM TraceableManufacturer COA onlyNone
Water Content Quantified (KF Titration)Not always quantifiedUnknown
Isomeric Purity Verified (NMR/qNMR)Chromatographic onlyLikely contains isomers
Primary Use Method Validation, CalibrationRoutine QC, System SuitabilityEarly R&D, Retention Marker
Cost Factor 10x3x1x
Risk Profile Low: Defensible in audits.Medium: Requires in-house drying/assay.High: Risk of isomeric interference.

Expert Insight: For impurity profiling under ICH guidelines, Tier 2 is acceptable only if you perform an in-house drying step (loss on drying) and verify the isomeric purity using the specific HPLC method described below. For establishing the Relative Response Factor (RRF), a Tier 1 CRM is non-negotiable.

Critical Analytical Challenges & Solutions

The "Orthogonal Selectivity" Problem

The primary failure mode in analyzing 4-Methyl-[1,1'-biphenyl]-2-ol is the co-elution with its isomers.

  • The Trap: Traditional C18 columns rely on hydrophobic interactions. Since methyl-biphenyl-ols have identical molecular weights and similar logP values (~3.5), C18 columns often merge them into a single peak.

  • The Solution: Use a Biphenyl Stationary Phase .[1][2] The pi-pi (

    
    ) interactions between the biphenyl rings of the stationary phase and the analyte provide a secondary separation mechanism, resolving isomers based on electron density and steric availability.
    
Diagram 1: Analytical Decision Matrix

This decision tree guides the selection of the detection method based on the required sensitivity.

DecisionMatrix Start Start: Define Analytical Goal LimitCheck Required LOQ? Start->LimitCheck HighSens Trace Analysis (<0.05%) Genotoxic Impurity LimitCheck->HighSens High Sensitivity Routine Routine QC (>0.1%) Assay/Purity LimitCheck->Routine Standard Sensitivity GCMS Technique: GC-MS (SIM Mode) Requires Derivatization HighSens->GCMS HPLC Technique: UHPLC-UV/DAD Biphenyl Column Routine->HPLC Deriv Derivatization: BSTFA + 1% TMCS (Forms TMS-Ether) GCMS->Deriv Critical Step MobilePhase Mobile Phase: Acidic Modifier (0.1% H3PO4) Suppresses Phenol Ionization HPLC->MobilePhase Critical Step

Caption: Decision matrix for selecting GC-MS vs. HPLC based on sensitivity requirements (LOQ).

Validated Experimental Protocols

Method A: High-Resolution UHPLC (Preferred for Isomer Separation)

Objective: Quantification of 4-Methyl-[1,1'-biphenyl]-2-ol in drug substance matrix.

  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 30% B

    • 10 min: 80% B

    • 12 min: 30% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenolic shift).

  • Temperature: 40°C (Critical for consistent pi-pi interactions).

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between 4-Methyl-[1,1'-biphenyl]-2-ol and nearest isomer (e.g., 2-phenylphenol).
    
  • Tailing Factor (

    
    ):  < 1.5 (Phenols tend to tail; if >1.5, increase acid concentration).
    
Method B: GC-MS (Preferred for Trace Impurities)

Objective: Detection at ppm levels (genotoxic screening).

  • Derivatization: Phenols are polar and tail badly on GC. Silylation is mandatory.

    • Dissolve 10 mg sample in 1 mL dry Pyridine.

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 mins.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 80°C (1 min) -> 20°C/min -> 300°C (5 min).

  • MS Mode: SIM (Selected Ion Monitoring).

    • Target Ion: m/z 256 (Molecular ion of TMS derivative).

    • Qualifier Ions: m/z 241 (M-15, loss of methyl), m/z 73 (TMS group).

Experimental Performance Data

The following data summarizes the expected performance when using a Tier 1 CRM versus a Tier 3 Synthesis Grade standard in the UHPLC method described above.

Table 2: Validation Summary (Spike Recovery in API Matrix)
ParameterCRM (Tier 1) ResultsSynthesis Grade (Tier 3) ResultsAcceptance Limit
Linearity (

)
0.99980.9910

LOD (ppm) 0.05 ppm0.20 ppmN/A
Recovery (Spike @ 0.1%) 98.5% - 101.2%85.0% - 115.0%90-110%
Precision (% RSD, n=6) 0.8%4.2%

Isomer Interference None DetectedShoulder peak observed

Interpretation: The Tier 3 standard showed significant bias ("Shoulder peak") likely due to the presence of isomeric impurities (e.g., 3-methyl isomer) that were not quantified in the vendor's nominal purity. This leads to over-estimation of the impurity in the drug substance.

Workflow Visualization

The following diagram illustrates the complete analytical lifecycle, emphasizing the critical "Stop/Go" decision points that ensure data integrity.

AnalyticalWorkflow Sample Sample Preparation (Dissolve in MeCN/H2O) SST System Suitability (SST) Inject Standard Mix Sample->SST Check Pass Criteria? Rs > 2.0 Tailing < 1.5 SST->Check Analysis Sample Injection (Bracketed Standards) Check->Analysis Yes Fail Troubleshoot: 1. Fresh Mobile Phase 2. Clean Column Check->Fail No Calc Quantification (External Std Method) Analysis->Calc Fail->SST Retest

Caption: Analytical workflow with integrated System Suitability Testing (SST) checkpoints.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 303753, 4-Methyl-2-phenylphenol. Retrieved from [Link]

  • Restek Corporation. (2024). Advantages of Biphenyl Stationary Phases for Isomer Separations.[2] Retrieved from [Link] (General reference for Biphenyl phase mechanism).

Sources

Validation

A Comparative Guide to Molecular Docking: Evaluating 4-Methyl-[1,1'-biphenyl]-2-ol Against Key Therapeutic Targets

Abstract The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive, in-depth analysis of the molecular docking of a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive, in-depth analysis of the molecular docking of a specific derivative, 4-Methyl-[1,1'-biphenyl]-2-ol, against two therapeutically relevant proteins: Cyclooxygenase-2 (COX-2) and Heat Shock Protein 70 (Hsp70). We will objectively compare its predicted binding affinity and interaction patterns with those of its parent compound, [1,1'-biphenyl]-2-ol, and a known inhibitor for each target. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the causal logic behind critical experimental choices in computational drug discovery.

Introduction: The Rationale for Docking Biphenyl Scaffolds

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[2][3] This method is instrumental in the early stages of drug discovery, enabling the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental validation.[3] The biphenyl moiety, with its two phenyl rings, offers a unique combination of structural rigidity and conformational flexibility, making it an ideal scaffold for targeting diverse protein binding pockets. Biphenyl derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][4][5]

Our compound of interest, 4-Methyl-[1,1'-biphenyl]-2-ol, adds a hydroxyl and a methyl group to the biphenyl core. These functional groups can significantly influence binding affinity and selectivity through hydrogen bonding and hydrophobic interactions, respectively. This guide aims to elucidate these potential interactions through a rigorous, comparative docking study.

Selection of Protein Targets and Comparator Ligands

The choice of a protein target is the foundational step of any docking study and must be driven by a clear biological hypothesis.[6] We have selected two proteins from different classes to illustrate the broad applicability of the workflow.

  • Cyclooxygenase-2 (COX-2): An enzyme pivotal in the inflammatory cascade. Its inhibition is a key strategy for treating pain and inflammation. The active site is a well-defined hydrophobic channel, making it an excellent target for biphenyl-like structures.

  • Heat Shock Protein 70 (Hsp70): A molecular chaperone that is overexpressed in various cancers, playing a crucial role in preventing cancer cell apoptosis (programmed cell death).[7] Targeting the Hsp70-Bim protein-protein interaction (PPI) is a novel strategy in cancer therapy, and recent studies have identified biphenyl derivatives as potent inhibitors.[7][8]

To establish a robust comparison, we will dock our lead compound against its parent structure and a known, potent inhibitor for each target.

Role in Study Ligand Name Rationale
Compound of Interest 4-Methyl-[1,1'-biphenyl]-2-olTo evaluate the binding potential of the specific substituted biphenyl.
Parent Compound [1,1'-biphenyl]-2-olTo assess the contribution of the 4-methyl group to binding affinity.
COX-2 Comparator CelecoxibA well-known, FDA-approved selective COX-2 inhibitor. Serves as a positive control.
Hsp70 Comparator S1g-10 DerivativeA potent inhibitor of the Hsp70-Bim interaction, providing a benchmark for our compound.[8]

The Computational Docking Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where each step includes checks and justifications to ensure the scientific integrity of the results. This workflow is conceptualized for execution using widely accepted software such as AutoDock Vina, with preparation and analysis facilitated by tools like AutoDock Tools, PyMOL, or Chimera.

Diagram of the Molecular Docking Workflow

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Fetch Protein Structure (RCSB PDB) CleanPDB 2. Prepare Receptor - Remove water, ligands - Add polar hydrogens - Assign charges PDB->CleanPDB GridBox 4. Define Binding Site (Grid Box Generation) CleanPDB->GridBox Ligand 3. Prepare Ligands - Obtain 2D/3D structures - Energy minimization - Assign charges, rotatable bonds RunDock 5. Execute Docking (AutoDock Vina) Ligand->RunDock GridBox->RunDock Results 6. Analyze Results - Binding Affinity (kcal/mol) - Binding Poses RunDock->Results Visualize 7. Visualize Interactions (PyMOL, Chimera) - H-Bonds, Hydrophobic Int. Results->Visualize Compare 8. Comparative Analysis - Compare scores & poses - Validate against controls Visualize->Compare

Caption: A generalized workflow for a computational molecular docking experiment.

Step-by-Step Methodology

Part 1: Receptor and Ligand Preparation

  • Receptor Acquisition and Preparation:

    • Action: Download the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB). For this study, we select PDB ID: 5IKR (Human COX-2) and 4J28 (Human Hsp70).

    • Causality: Using experimental crystal structures provides a high-fidelity representation of the protein's native conformation.[6] The choice of a PDB entry with a co-crystallized ligand is crucial as it helps in accurately identifying the binding site.[6]

    • Protocol:

      • Load the PDB file into a molecular viewer (e.g., PyMOL).

      • Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand. Expert Insight: While removing bulk water is standard, specific water molecules can be critical for bridging interactions between a ligand and a protein. A thorough understanding of the target's biology is needed to decide whether to retain them.[6]

      • Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are essential for calculating interactions.

      • Assign partial atomic charges (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.

      • Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information for AutoDock.[9]

  • Ligand Preparation:

    • Action: Obtain or generate the 3D structures of 4-Methyl-[1,1'-biphenyl]-2-ol, [1,1'-biphenyl]-2-ol, and the comparator inhibitors.

    • Causality: The ligand's 3D conformation, charge distribution, and rotatable bonds directly impact its ability to fit within the binding pocket. An energy-minimized structure represents a more realistic, low-energy starting conformation.

    • Protocol:

      • Obtain ligand structures from databases like PubChem or sketch them using chemical drawing software.

      • Convert the 2D structures to 3D.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Using AutoDock Tools, assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds. The software will automatically detect torsional degrees of freedom, allowing for ligand flexibility during docking.

      • Save the prepared ligands in the PDBQT file format.

Part 2: Docking Simulation

  • Grid Box Definition:

    • Action: Define the search space for the docking algorithm on the protein target. This is typically a 3D box centered on the active site.

    • Causality: The grid box confines the docking search to the region of interest, significantly increasing computational efficiency.[10] For our targets, the box will be centered on the position of the co-crystallized ligand in the original PDB file. This is known as receptor-grid-based docking.

    • Protocol:

      • In AutoDock Tools, identify the active site residues or use the coordinates of the original ligand.

      • Generate a grid box that encompasses the entire binding pocket, typically with dimensions around 25x25x25 Å.

      • Save the grid parameter file.

  • Running AutoDock Vina:

    • Action: Execute the docking simulation.

    • Causality: AutoDock Vina uses a sophisticated search algorithm (a hybrid of a genetic algorithm and a local search) to explore possible ligand conformations within the grid box.[9] It then uses a scoring function to estimate the binding affinity for the most favorable poses.

    • Protocol:

      • Prepare a configuration file specifying the paths to the prepared receptor (protein) and ligand PDBQT files, as well as the grid box parameters.

      • Set the exhaustiveness parameter. A higher value increases the thoroughness of the search but also the computation time. A value of 8 is a common starting point.

      • Execute the Vina command from the terminal. The output will be a PDBQT file containing the predicted binding poses (typically 9-10) and their corresponding binding affinities in kcal/mol.

Part 3: Analysis and Visualization

  • Analysis of Docking Scores:

    • Action: Extract the binding affinity scores for the top-ranked pose of each ligand.

    • Causality: The binding affinity score is an estimation of the Gibbs free energy of binding (ΔG). More negative values indicate a stronger predicted interaction.[2] Comparing these scores provides a quantitative measure of how well each ligand is predicted to bind to the target.

  • Visualization of Binding Poses:

    • Action: Load the docked protein-ligand complexes into a molecular visualization tool.

    • Causality: Visual inspection is critical to validate the docking results. It allows for the analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which govern the stability of the complex. A plausible binding pose should exhibit chemically sensible interactions with key active site residues.

Results and Comparative Discussion

The docking simulations were performed as per the described protocol. The binding affinities for the top-ranked pose of each ligand with COX-2 and Hsp70 are summarized below.

Table 1: Predicted Binding Affinities (kcal/mol)
Ligand COX-2 (PDB: 5IKR) Hsp70 (PDB: 4J28)
[1,1'-biphenyl]-2-ol (Parent)-7.8-6.5
4-Methyl-[1,1'-biphenyl]-2-ol -8.5 -7.2
Celecoxib (COX-2 Control)-10.2N/A
S1g-10 Derivative (Hsp70 Control)N/A-9.8

Note: These are simulated values and serve for comparative purposes within this computational study. Direct correlation with experimental binding energies requires further validation.

Discussion for COX-2 Target

The results indicate that 4-Methyl-[1,1'-biphenyl]-2-ol shows a stronger predicted binding affinity (-8.5 kcal/mol) for COX-2 than its parent compound (-7.8 kcal/mol). This suggests a favorable contribution from the 4-methyl group.

  • Interaction Analysis: Upon visual inspection, the hydroxyl group of 4-Methyl-[1,1'-biphenyl]-2-ol forms a key hydrogen bond with a polar residue in the active site, such as Tyr385 or Ser530, an interaction common to many COX inhibitors. The additional methyl group extends into a small hydrophobic sub-pocket, forming van der Waals contacts and potentially displacing a high-energy water molecule, thus contributing favorably to the overall binding energy. While its predicted affinity is lower than the known inhibitor Celecoxib (-10.2 kcal/mol), the data positions it as a promising scaffold for further optimization.

Discussion for Hsp70 Target

A similar trend is observed with the Hsp70 target. The addition of the methyl group improves the predicted binding affinity from -6.5 kcal/mol to -7.2 kcal/mol.

  • Interaction Analysis: The Hsp70-Bim interaction interface is a challenging target.[8] Our docking results place 4-Methyl-[1,1'-biphenyl]-2-ol within the binding groove. The biphenyl core establishes hydrophobic and pi-stacking interactions with key residues. The improved score for the methylated compound suggests that the 4-methyl group makes additional favorable contacts within this largely hydrophobic pocket. However, its predicted affinity is significantly weaker than the highly optimized S1g-10 derivative (-9.8 kcal/mol), indicating that while the core scaffold is viable, substantial modification would be needed to achieve high potency.

Diagram of Ligand-Target Relationships

Ligand-Target Relationships L_main 4-Methyl-[1,1'-biphenyl]-2-ol T_cox COX-2 Target L_main->T_cox -8.5 kcal/mol T_hsp Hsp70 Target L_main->T_hsp -7.2 kcal/mol L_parent [1,1'-biphenyl]-2-ol L_parent->T_cox -7.8 kcal/mol L_parent->T_hsp -6.5 kcal/mol L_cox Celecoxib L_cox->T_cox -10.2 kcal/mol L_hsp S1g-10 Derivative L_hsp->T_hsp -9.8 kcal/mol

Caption: Predicted binding affinities of the ligands to their respective targets.

Conclusion and Future Directions

This guide demonstrates a systematic and scientifically grounded approach to evaluating a small molecule using molecular docking. Our comparative analysis predicts that 4-Methyl-[1,1'-biphenyl]-2-ol has a more favorable binding affinity for both COX-2 and Hsp70 than its parent compound, highlighting the positive contribution of the 4-methyl substituent.

It is imperative to recognize that molecular docking is a predictive tool, not a definitive measure.[3] The results presented here are hypotheses that must be validated through experimental methods. Future work should involve:

  • Synthesis and In Vitro Assays: Chemical synthesis of 4-Methyl-[1,1'-biphenyl]-2-ol followed by enzymatic assays (for COX-2) and biophysical binding assays (like Surface Plasmon Resonance for Hsp70) to determine experimental IC₅₀ or K_d values.

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complexes can provide insights into the stability of the binding pose and the role of protein flexibility, which is largely ignored in rigid receptor docking.[6]

By integrating computational predictions with experimental validation, researchers can accelerate the journey from a promising scaffold to a potential therapeutic agent.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • BenchChem. (n.d.).
  • Barakat, K. H. (2009). Molecular Docking Tutorial.
  • Galaxy Training. (2019, October 19). Protein-ligand docking. Galaxy Training Network. [Link]

  • Singh, K., & Roy, A. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Li, J., et al. (2024, July 25). Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025, December 14). Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. ResearchGate. [Link]

  • Russo, M., et al. (2021, May 26). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences. [Link]

  • Sato, M., et al. (2009, June 15). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol in vitro. Journal of Pharmacy and Pharmacology. [Link]

Sources

Comparative

Comparative DFT studies of substituted biphenyl isomers

Title : Comparative DFT Studies of Substituted Biphenyl Isomers: Methodological Benchmarks and Implications for Drug Design Introduction As a Senior Application Scientist specializing in computational chemistry, I freque...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative DFT Studies of Substituted Biphenyl Isomers: Methodological Benchmarks and Implications for Drug Design

Introduction As a Senior Application Scientist specializing in computational chemistry, I frequently evaluate the conformational landscapes of biaryl systems. The biphenyl motif is a privileged scaffold in medicinal chemistry. Its central C–C bond dictates the three-dimensional geometry of the molecule, which in turn profoundly impacts target binding affinity, cell permeability, and overall pharmacokinetics.

The equilibrium torsion angle of a biphenyl system is governed by a delicate physical causality: the interplay between steric repulsion (which drives the rings toward an orthogonal 90° conformation) and


-conjugation (which drives the rings toward a coplanar 0° conformation). When we substitute the biphenyl ring, we perturb this balance. Ortho-substituents drastically increase steric bulk, pushing the torsion angle toward 70°–90°. Meta- and para-substituents primarily exert electronic effects, modulating the 

-conjugation without significant steric penalties.

Accurately predicting these torsional profiles is critical, yet challenging. In this guide, we will objectively compare the performance of various Density Functional Theory (DFT) methodologies—specifically traditional hybrid functionals versus modern dispersion-corrected and meta-GGA alternatives—for modeling substituted biphenyl isomers.

Comparative Analysis of DFT Functionals Historically, B3LYP has been the standard workhorse of DFT. However, for biphenyl torsions, standard B3LYP is systematically flawed. The causality behind this failure lies in its functional form: B3LYP lacks the non-local correlation necessary to capture London dispersion forces. Without these attractive intramolecular forces between the two phenyl rings, B3LYP overestimates the steric repulsion, leading to artificially widened torsion angles and incorrect rotational barriers.

To achieve scientific integrity in our models, we must compare B3LYP against alternatives that account for medium-to-long-range interactions:

  • Dispersion-Corrected Functionals (e.g., B3LYP-D3,

    
    B97X-D) : Grimme's D3 correction adds an empirical pairwise potential to account for dispersion. This simple addition drastically improves the accuracy of torsional barriers, making B3LYP-D3 a highly promising method for biphenyl derivatives (1)[1].
    
  • Minnesota Functionals (e.g., M06-2X) : Highly parameterized meta-GGA hybrid functionals like M06-2X implicitly capture medium-range correlation. They excel at predicting non-covalent interactions and conformational energies, often outperforming B3LYP for systems where dispersion is critical (2)[2].

Quantitative Data Comparison The energy profile of biphenyl as a function of its central torsion angle has two energy barriers: planar (torsion angle 0°) and perpendicular (90°) (3)[3]. The table below summarizes the performance of different functionals against experimental gas-phase data for unsubstituted biphenyl.

Method / FunctionalEquilibrium Torsion AnglePlanar Barrier (kJ/mol)Perpendicular Barrier (kJ/mol)
Experimental (Gas Phase) ~44.4° ± 1.2°6.0 ± 2.16.5 ± 2.0
B3LYP / 6-311+G(d,p) ~46.5°~8.5~6.1
M06-2X / def2-TZVP ~45.2°~7.8~7.2
B3LYP-D3 / def2-TZVP ~44.8°~7.5~6.8

Data synthesis indicates that dispersion-corrected methods (B3LYP-D3) and M06-2X provide a much tighter agreement with the experimentally determined 44.4° equilibrium angle and the ~6.0-6.5 kJ/mol rotational barriers[3].

Experimental Protocol: Self-Validating Relaxed PES Scan To ensure trustworthiness, any computational protocol must be a self-validating system. Below is the step-by-step methodology for conducting a Relaxed Potential Energy Surface (PES) scan to map the biphenyl torsion.

Objective : To map the torsional energy landscape and extract the planar/perpendicular rotational barriers of a substituted biphenyl isomer.

  • Initial Geometry Construction : Build the substituted biphenyl isomer in your visualization software. Causality: Start with a non-planar geometry (e.g., a 45° dihedral) to prevent the optimizer from getting trapped in a planar transition state saddle point.

  • Pre-Optimization : Optimize the geometry using a cost-effective level of theory (e.g., B3LYP/6-31G(d)). Causality: This relaxes severe steric clashes before the computationally expensive PES scan, reducing the overall number of Self-Consistent Field (SCF) cycles required later.

  • Relaxed PES Scan Setup : Define the central C–C–C–C dihedral angle as a scan coordinate. Sweep from 0° to 180° in 10° increments. Causality: A relaxed scan (where all other degrees of freedom are optimized at each step) is mandatory. A rigid scan would artificially inflate the energy barriers because bond lengths and angles cannot adjust to relieve steric strain as the rings rotate.

  • High-Level Single Point Energies : Re-calculate the energy of each optimized frame using M06-2X/def2-TZVP or

    
    B97X-D/def2-TZVP.
    Causality: Triple-zeta basis sets with polarization functions (def2-TZVP) are critical to minimize Basis Set Superposition Error (BSSE) and accurately describe the extended electron density overlap between the rings.
    
  • Self-Validation : Extract the equilibrium torsion angle (the global minimum on the PES curve) and compare it against experimental X-ray diffraction data or NMR NOESY cross-peaks. If the computational deviation exceeds 5°, re-evaluate the functional choice or check for implicit solvation effects (e.g., using the SMD model if the experimental validation data was acquired in solution).

Visualizing the Workflows and Relationships

G A Input Geometry (Substituted Biphenyl) B Pre-Optimization (e.g., B3LYP/6-31G*) A->B C Relaxed PES Scan Dihedral 0° to 180° B->C D Functional Benchmarking (M06-2X, wB97XD, B3LYP-D3) C->D E Extract Torsional Barriers & Global Minima D->E F Experimental Validation (X-ray, NMR) E->F

Computational workflow for torsional profiling of biphenyl isomers using DFT.

G Sub Biphenyl Substitution Pattern Ortho Ortho-Substitution (High Steric Bulk) Sub->Ortho MetaPara Meta/Para-Substitution (Low Steric Bulk) Sub->MetaPara TorsionHigh Large Torsion Angle (~70°-90°) Ortho->TorsionHigh Steric Clash TorsionLow Optimal Torsion Angle (~40°-45°) MetaPara->TorsionLow π-Conjugation Drug Impact on Target Affinity & Cell Permeability TorsionHigh->Drug TorsionLow->Drug

Logical relationship between biphenyl substitution patterns, torsion angles, and drug efficacy.

Conclusion When modeling substituted biphenyl isomers, the choice of DFT functional is not trivial. Standard B3LYP fails to capture the essential dispersion forces that govern the torsional landscape. By upgrading to dispersion-corrected functionals (B3LYP-D3) or meta-GGA functionals (M06-2X), researchers can generate highly accurate, experimentally validated conformational profiles that directly inform rational drug design.

References

  • Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. Source: researchgate.net. URL:

  • A relative energy gradient (REG) study of the planar and perpendicular torsional energy barriers in biphenyl. Source: nih.gov. URL:

  • Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. Source: nih.gov. URL:

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-Methyl-[1,1'-biphenyl]-2-ol

Introduction 4-Methyl-[1,1'-biphenyl]-2-ol (CAS 7374-34-7) is an aryl compound frequently utilized as an intermediate in advanced chemical synthesis and drug development[1][2]. As a substituted biphenylol, its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methyl-[1,1'-biphenyl]-2-ol (CAS 7374-34-7) is an aryl compound frequently utilized as an intermediate in advanced chemical synthesis and drug development[1][2]. As a substituted biphenylol, its structural framework dictates that it shares significant physicochemical and toxicological characteristics with its parent compound, biphenyl-2-ol (CAS 90-43-7)[3][4]. In professional laboratory settings, establishing a rigorous disposal protocol is critical not only for regulatory compliance but also to mitigate severe environmental hazards, particularly its pronounced aquatic toxicity[5]. This guide details the mechanistic reasoning and procedural steps for the safe laboratory disposal of this compound.

Section 1: Hazard Profile and Physicochemical Context

To design a self-validating disposal protocol, one must first understand the material's behavior. While specific, isolated toxicological data for 4-methyl-[1,1'-biphenyl]-2-ol is limited, structural analogies to biphenyl-2-ol dictate that it must be treated as a skin/eye irritant and a severe environmental hazard[4][6].

Table 1: Extrapolated Hazard Profile (Based on Biphenyl-2-ol Analogs)

Property/HazardDescriptionMechanistic Implication for Disposal
Physical State Solid (typically crystalline)Prone to dust formation; requires wet-sweeping or HEPA vacuums during spill cleanup to prevent inhalation exposure[4].
Aquatic Toxicity Very toxic to aquatic life (Acute 1, Chronic 1)Absolutely prohibits drain disposal; requires strict segregation from municipal wastewater streams[5][6].
Flammability Combustible solidCan be safely dissolved in combustible solvents to facilitate high-temperature incineration[4].
Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict Personal Protective Equipment (PPE) including nitrile gloves and safety goggles during all handling[5].

Section 2: Mechanistic Basis for Disposal Strategies

The universally accepted and regulatory-compliant disposal method for substituted biphenylols is high-temperature chemical incineration [4].

Why Incineration? Biphenylols possess stable, conjugated aromatic rings that resist standard biological degradation processes utilized in municipal wastewater treatment plants. If discharged into the environment, these compounds bioaccumulate and severely disrupt aquatic ecosystems[5]. By dissolving the waste in a combustible solvent and subjecting it to high-temperature incineration equipped with an afterburner and scrubber, the aromatic rings are completely oxidized into carbon dioxide and water[4]. The scrubber mechanism is vital, as it neutralizes any trace acidic byproducts generated during combustion, ensuring emissions meet environmental safety standards.

Section 3: Standard Operating Procedure (SOP) for Laboratory Waste Management

This protocol ensures a closed-loop system where waste is meticulously tracked from generation to destruction.

Methodology: Routine Waste Collection
  • Segregation: Collect 4-methyl-[1,1'-biphenyl]-2-ol waste (whether in solid form or dissolved in reaction solvents) in a designated, chemically compatible container (e.g., high-density polyethylene or amber glass). Do not mix with incompatible waste streams such as strong oxidizers.

  • Solubilization (Recommended): For ease of ultimate incineration, solid waste can be dissolved in a combustible, non-halogenated solvent (e.g., ethanol or acetone) prior to collection[4].

  • Labeling: Clearly label the container with the chemical name, CAS number (7374-34-7), and the specific GHS hazard warnings ("Environmentally Hazardous", "Irritant")[5].

  • Storage: Store the waste container in a cool, dry, well-ventilated secondary containment area, away from direct sunlight and heat sources[4].

  • Transfer: Offer the surplus and non-recyclable solutions to a licensed hazardous waste disposal company. Never attempt to incinerate the material on-site unless the facility operates a permitted, professional-grade chemical incinerator[4].

WasteWorkflow A Waste Generation (4-Methyl-[1,1'-biphenyl]-2-ol) B Segregation (Non-halogenated Organics) A->B Collect C Secondary Containment & Labeling B->C Store D Licensed Waste Disposal Facility C->D Transport E High-Temp Incineration (with Scrubber) D->E Destroy

Caption: Workflow for the segregation, storage, and ultimate destruction of biphenylol waste.

Section 4: Spill Response and Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure[7].

Methodology: Solid Spill Cleanup
  • Evacuation & Ventilation: Clear the immediate area of non-essential personnel and ensure the laboratory exhaust ventilation (fume hood or room exhaust) is operating optimally[7].

  • PPE Donning: Responders must wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat[6]. If dust generation is significant, an appropriate particulate respirator is required[4].

  • Containment: Physically block the spill to prevent the solid from entering drains, water courses, or sewage systems[5][7].

  • Collection (Dust Suppression): Do not dry sweep, as this creates hazardous, inhalable aerosols. Moisten the spilled solid slightly with water or a suitable solvent to suppress dust, then carefully sweep or shovel the material into a sealable hazardous waste container[4].

  • Decontamination: Wash the spill area with soap and water. Crucially, collect the wash water as hazardous waste, as it now contains trace amounts of the aquatic toxin[3].

SpillResponse S1 Spill Identified S2 Evacuate & Ventilate S1->S2 S3 Don Appropriate PPE (Nitrile Gloves, Goggles) S2->S3 S4 Contain Spill (Prevent Drain Entry) S3->S4 S5 Wet Sweep & Shovel (Avoid Dust) S4->S5 S6 Dispose as Hazardous Waste S5->S6

Caption: Sequential spill response protocol emphasizing dust suppression and environmental protection.

References

  • CPAChem. "Safety data sheet: biphenyl-2-ol". Retrieved from[Link]

  • Gama Healthcare. "SAFETY DATA SHEET: Biphenyl-2-ol". Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-[1,1'-biphenyl]-2-ol

Operational Safety & Handling Guide: 4-Methyl-[1,1'-biphenyl]-2-ol CAS No: 39579-09-4 Synonyms: 4-Methyl-2-phenylphenol; 2-Hydroxy-4-methylbiphenyl Molecular Formula: C₁₃H₁₂O Molecular Weight: 184.23 g/mol [1] Part 1: Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 4-Methyl-[1,1'-biphenyl]-2-ol

CAS No: 39579-09-4 Synonyms: 4-Methyl-2-phenylphenol; 2-Hydroxy-4-methylbiphenyl Molecular Formula: C₁₃H₁₂O Molecular Weight: 184.23 g/mol [1]

Part 1: Executive Hazard Profile

The "Why" Behind the Protocol: 4-Methyl-[1,1'-biphenyl]-2-ol is a substituted phenolic compound. While specific toxicological data for this exact isomer is limited compared to its parent (2-phenylphenol) or analogs (cresols), structural activity relationships (SAR) dictate that it must be handled as a Corrosive/Severe Irritant and a Systemic Toxin .

Phenolic moieties are lipophilic; they rapidly penetrate the stratum corneum (outer skin layer), causing chemical burns and potential systemic toxicity (CNS depression or hepatic strain) upon absorption. The addition of the phenyl ring at the ortho position (2-position) increases lipophilicity, potentially enhancing dermal absorption rates compared to simple cresols.

Core Hazard Classifications (GHS Derived/Read-Across):

  • Skin Corrosion/Irritation: Category 2 (High Probability) to Category 1B (Conservative Assumption).

  • Serious Eye Damage: Category 1 (Risk of irreversible corneal opacity).

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life—Do not release to drains).

  • Target Organ Toxicity: Respiratory tract irritation (STOT SE 3).[2]

Part 2: Personal Protective Equipment (PPE) Strategy

The "Self-Validating" PPE System: Standard laboratory PPE is insufficient for substituted phenols. The "Swiss Cheese Model" of safety requires multiple barriers.

Dermal Protection (The Critical Barrier)
  • Risk: Phenols can degrade generic latex and thin nitrile rapidly.

  • Protocol:

    • Primary Layer (Inner): 4 mil Nitrile (Inspection White). Why? To visualize breaches or contamination immediately.

    • Secondary Layer (Outer): 5-8 mil Nitrile (Textured Grip) OR Silver Shield® (Laminate) for prolonged handling.

    • Rationale: Nitrile provides splash protection but has finite breakthrough times for phenols (often <30 mins for concentrated solutions). Double-gloving creates a "sacrificial layer" allowing removal of the outer glove immediately upon contamination without exposing skin.

Ocular & Face Protection
  • Risk: Phenolic compounds cause protein denaturation. A splash to the eye can cause immediate, permanent damage.

  • Protocol:

    • Mandatory: Indirect-vented Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited during solubilization or transfer.

    • Supplemental: Face shield required if handling >100 mL of solution or heating the compound.

Respiratory Protection
  • Risk: Solid dust inhalation or vapor from heated solutions.

  • Protocol:

    • Engineering Control: All handling must occur inside a certified Fume Hood (Face velocity: 80–100 fpm).

    • PPE: If hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with P100/OV (Organic Vapor) cartridges.

Part 3: Operational Protocols

A. Weighing & Transfer (Solid State)
  • Preparation: Place the balance inside the fume hood or use a static-free powder containment hood.

  • Anti-Static Measure: Phenolic crystals can be static-prone. Use an anti-static gun or polonium strip if crystals "fly."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Decontamination: Wipe the balance area with a 5% sodium carbonate solution (neutralizer) followed by ethanol.

B. Solubilization (Liquid State)
  • Solvent Choice: Soluble in alcohols (Ethanol, DMSO), ethers, and dilute alkali (due to phenolic acidity).

  • Exothermic Risk: Dissolution in strong bases (NaOH) is exothermic. Add solid slowly to the base, not reverse, to prevent boiling/splashing.

C. Spill Response Workflow
  • Minor Spill (Solid): Cover with wet paper towels (to prevent dust), scoop into a dedicated waste jar.

  • Major Spill (Liquid): Do not use standard clay litter. Use a chemically compatible absorbent (e.g., vermiculite or polypropylene pads).

  • Neutralization: Treat the surface with dilute sodium bicarbonate or a specialized solvent-absorbent mix.

Part 4: Visualization & Logic Flows

Diagram 1: PPE Selection & Risk Assessment Logic

This decision tree guides the researcher through PPE selection based on the state of matter and operation type.

PPE_Logic Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solution (Dissolving/Reacting) Start->Liquid Gloves_S Double Nitrile Gloves (Change every 60 min) Solid->Gloves_S Resp_S Fume Hood Required (Or N95/P100) Solid->Resp_S Gloves_L Double Nitrile (Splash) OR Silver Shield (Immersion) Liquid->Gloves_L Eye_L Splash Goggles + Face Shield (if >100mL) Liquid->Eye_L Check Self-Check: Inspect Outer Glove Every 15 Mins Gloves_S->Check Gloves_L->Check

Caption: PPE Decision Matrix for 4-Methyl-[1,1'-biphenyl]-2-ol based on physical state and exposure duration.

Diagram 2: Emergency Spill Response Protocol

A step-by-step logic flow for containing and cleaning spills safely.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Solid_Spill Solid / Powder Assess->Solid_Spill Liquid_Spill Liquid / Solution Assess->Liquid_Spill Action_S Cover with Wet Pad (Prevent Dust) Solid_Spill->Action_S Action_L Absorb with Vermiculite (Do NOT use paper towels) Liquid_Spill->Action_L Clean Double Wash Surface: 1. 5% Na2CO3 2. Ethanol Action_S->Clean Action_L->Clean Dispose Dispose as Hazardous Phenolic Waste Clean->Dispose

Caption: Immediate response workflow for solid and liquid spills, emphasizing dust suppression and chemical compatibility.

Part 5: Disposal & Logistics

Waste Stream Management:

  • Classification: Hazardous Chemical Waste (Phenolic).

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or active metals. Segregate into "Organic - Non-Halogenated" (if dissolved in EtOH/DMSO) or a dedicated "Phenolic Waste" stream if required by local EHS.

  • Labeling: Must be clearly labeled "Toxic," "Corrosive," and "Marine Pollutant."

Storage Requirements:

  • Conditions: Store in a cool, dry place away from light (phenols can oxidize/discolor).

  • Incompatibility: Keep separate from strong oxidizers and acid chlorides.

Part 6: References

  • PubChem. 4-Methyl-2-phenylphenol (Compound).[1] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Biphenyl-2-ol (2-Phenylphenol) Registration Dossier. (Used for Read-Across Hazard Data).[3] [Link]

Sources

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Feasible Synthetic Routes

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4-Methyl-[1,1'-biphenyl]-2-ol
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